Indisulam
Beschreibung
Eigenschaften
IUPAC Name |
4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETFNECMODOHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168008 | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165668-41-7 | |
| Record name | Indisulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indisulam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indisulam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indisulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDISULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Indisulam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam, a novel sulfonamide anticancer agent, has garnered significant interest for its unique mechanism of action as a "molecular glue." This document provides an in-depth technical overview of the core mechanism by which this compound exerts its anti-neoplastic effects. It details the molecular interactions, downstream cellular consequences, and key experimental evidence that have elucidated its function. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology drug development, providing a foundation for further investigation and therapeutic application of this compound and other molecular glues.
Core Mechanism of Action: Molecular Glue-Induced Protein Degradation
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[1][2][3] Specifically, this compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 (DDB1 and CUL4-associated factor 15) and the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[4][5]
This induced proximity leads to the polyubiquitination of RBM39 by the CRL4DCAF15 (Cullin-4-RING E3 ubiquitin ligase) complex.[4][5] Subsequently, the ubiquitinated RBM39 is targeted for degradation by the 26S proteasome.[4][6] The degradation of RBM39, a key splicing factor, results in widespread aberrant pre-mRNA splicing, leading to the production of non-functional proteins and ultimately causing cell cycle arrest, particularly in the G1 phase, and apoptosis in cancer cells.[7][8][9]
The anticancer activity of this compound is therefore not due to the inhibition of a specific enzyme, but rather through the targeted degradation of a critical cellular protein. This mode of action places this compound in the exciting and rapidly expanding class of targeted protein degradation therapeutics.
Signaling Pathway and Molecular Interactions
The central mechanism of this compound action involves the hijacking of the ubiquitin-proteasome system to eliminate RBM39. The key molecular players and their interactions are depicted in the signaling pathway diagram below.
Caption: The core mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | 0.56 | [3] |
| HeLa | Cervical Cancer | 287.5 (at 24h) | [10] |
| C33A | Cervical Cancer | 125.0 (at 24h) | [10] |
Table 2: Quantitative Analysis of RBM39 Degradation
| Cell Line | Treatment | Remaining RBM39 (%) | Method | Citation |
| SH-SY5Y | 3 µM this compound | ~20% | Western Blot Densitometry | [7] |
| Patient AML Cells | 12.6 - 463 nM this compound (IC50 for degradation) | 50% | Western Blot | [11] |
Table 3: Synergy Scores for this compound Combination Therapy
| Cell Line | Combination Agent | Synergy Score (Bliss) | Citation |
| A549 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |
| H2122 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |
| SUM159 | SPHINX31 (SRPK1 inhibitor) | >10 | [12] |
Key Experimental Protocols
Detailed methodologies for the key experiments that have defined this compound's mechanism of action are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol (MTS Assay): [10]
-
Seed cancer cells (e.g., HeLa, C33A) at a density of 3,000 cells/well in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Add Cell Titer 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values of treated cells to the DMSO-treated control cells to determine the percentage of cell viability.
-
Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
Protocol (Resazurin Assay): [12][13]
-
Seed cells in 96-well plates and treat with this compound and/or other compounds.
-
After the desired incubation period (e.g., 6 days), add resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using an appropriate plate reader (e.g., EnVision plate reader).
-
Normalize data to DMSO-treated control cells.
Western Blotting for RBM39 Degradation
Objective: To quantify the degradation of RBM39 protein in response to this compound treatment.
-
Culture cells to a suitable confluency and treat with various concentrations of this compound or DMSO for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the RBM39 band intensity to the loading control.
CRISPR-Cas9 Screens for Sensitivity and Resistance
Objective: To identify genes that, when knocked out, either sensitize or confer resistance to this compound treatment.
Protocol (Dropout Screen for Synthetic Lethality): [12][13]
-
Transduce a cancer cell line (e.g., A549) with a lentiviral-based single-guide RNA (sgRNA) library (e.g., human kinome library) at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Split the cell population into two groups: one treated with a sub-lethal dose of this compound and the other with DMSO as a control.
-
Culture the cells for a sufficient period to allow for the dropout of cells with sgRNAs targeting essential genes in the presence of the drug (e.g., 10 days).
-
Harvest the cells and isolate genomic DNA.
-
Amplify the sgRNA-containing regions by PCR.
-
Sequence the amplified sgRNAs using next-generation sequencing (NGS).
-
Analyze the sequencing data to identify sgRNAs that are depleted in the this compound-treated population compared to the control. These depleted sgRNAs target genes that are synthetic lethal with this compound.
Protocol (Resistance Screen): [2][12]
-
Follow a similar procedure as the dropout screen, but treat the cells with a lethal dose of this compound.
-
Identify sgRNAs that are enriched in the surviving cell population. These sgRNAs target genes whose loss confers resistance to this compound.
Caption: A generalized workflow for CRISPR-Cas9 screens.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To demonstrate the this compound-dependent interaction between DCAF15 and RBM39.
Protocol: [15]
-
Co-transfect cells (e.g., 293T) with plasmids encoding tagged versions of DCAF15 (e.g., DCAF15-3xFLAG) and RBM39 (e.g., RBM39-HA).
-
Treat the cells with a proteasome inhibitor (e.g., MLN-4924) to prevent the degradation of RBM39, followed by treatment with this compound or DMSO.
-
Lyse the cells in a suitable lysis buffer.
-
Incubate the cell lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate DCAF15-3xFLAG and any interacting proteins.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against the HA-tag (to detect RBM39-HA) and the FLAG-tag (to detect DCAF15-3xFLAG).
-
The presence of an HA-tagged RBM39 band in the this compound-treated sample, but not in the DMSO-treated sample, confirms the this compound-dependent interaction.
Determinants of Sensitivity and Resistance
The efficacy of this compound is not uniform across all cancer types, and understanding the factors that govern sensitivity and resistance is crucial for its clinical development.
Caption: Key determinants of sensitivity and resistance to this compound.
Sensitivity:
-
DCAF15 Expression: High expression levels of DCAF15 are strongly correlated with sensitivity to this compound, as it is the direct target of the drug-RBM39 complex.[4][5]
-
Synthetic Lethality: The loss of certain genes, such as SRPK1, can create a synthetic lethal interaction with this compound, sensitizing cancer cells to the drug.[12][16]
-
RBM39 Dependency: Tumors that are highly dependent on the splicing activity of RBM39 for their survival are more susceptible to its degradation.
Resistance:
-
RBM39 Mutations: Mutations in the RRM2 domain of RBM39 can prevent its interaction with the this compound-DCAF15 complex, thereby blocking its degradation and conferring resistance.[4][6]
-
Loss of E3 Ligase Components: Loss-of-function mutations or deletions in DCAF15, DDA1, or CAND1, which are all components or regulators of the CRL4DCAF15 E3 ligase complex, can impair the ubiquitination and degradation of RBM39, leading to resistance.[2][12][16]
Conclusion and Future Directions
This compound represents a paradigm-shifting approach to cancer therapy by co-opting the cell's own protein degradation machinery to eliminate a key oncoprotein. The elucidation of its mechanism of action as a molecular glue that degrades RBM39 has opened up new avenues for research and development. Future efforts will likely focus on:
-
Biomarker Development: Identifying robust biomarkers, such as DCAF15 expression levels and RBM39 mutation status, to select patients most likely to respond to this compound therapy.
-
Combination Therapies: Exploring rational combination strategies, such as with SRPK1 inhibitors, to enhance efficacy and overcome resistance.
-
Novel Molecular Glues: Designing new molecular glues that can target other currently "undruggable" proteins for degradation.
This technical guide provides a solid foundation for understanding the intricate mechanism of this compound. As research in the field of targeted protein degradation continues to accelerate, the principles learned from this compound will undoubtedly pave the way for a new generation of highly specific and effective cancer therapeutics.
References
- 1. A phase I and pharmacokinetic study of this compound in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 3. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Indisulam as a Molecular Glue: A Technical Guide to the Degradation of RBM39
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam, a novel aryl sulfonamide, has emerged as a compelling example of a "molecular glue," a class of small molecules that induce the interaction between two proteins that do not normally associate. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its ability to selectively target the RNA-binding protein RBM39 for degradation. By recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, this compound triggers a cascade of events leading to aberrant RNA splicing and potent anti-cancer activity in various preclinical models. This document details the core molecular interactions, summarizes key quantitative data, provides experimental protocols for studying this compound's effects, and visualizes the relevant biological pathways.
Mechanism of Action: Gluing RBM39 to its Demise
This compound's primary mechanism of action involves its function as a molecular glue that facilitates the formation of a ternary complex between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2][3] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[4][5][6] The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[7][8][9] The sensitivity of cancer cells to this compound has been correlated with the expression levels of DCAF15.[6][10]
The structural basis for this interaction has been elucidated, revealing that this compound binds to a pocket on DCAF15, creating a novel surface that is then recognized by the RRM2 domain of RBM39.[1][3][11] This precise molecular recognition underscores the specificity of this compound's action.
References
- 1. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as this compound, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
Indisulam's Molecular Glue Mechanism: A Technical Guide to the Degradation of Splicing Factor RBM39
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam, an aryl sulfonamide, has emerged as a compelling anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue," inducing the degradation of the RNA-binding motif protein 39 (RBM39), a key regulator of pre-mRNA splicing.[1][2][3] This targeted protein degradation leads to widespread splicing alterations and subsequent cell cycle arrest and apoptosis in cancer cells, particularly those of hematopoietic and lymphoid origin.[1][2][4] This technical guide provides an in-depth exploration of the this compound-RBM39 axis, detailing the molecular mechanism, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the critical pathways and workflows.
The this compound-RBM39-DCAF15 Axis: A Molecular Glue Paradigm
This compound's anti-cancer activity is contingent on the presence of the DCAF15 E3 ubiquitin ligase substrate receptor.[1][2] this compound acts as a molecular glue, facilitating a novel protein-protein interaction between DCAF15 and RBM39.[1][5] This ternary complex formation leads to the polyubiquitination of RBM39 by the CUL4-DCAF15 E3 ubiquitin ligase complex, marking it for degradation by the proteasome.[1][2][5] The degradation of RBM39, a crucial component of the spliceosome, results in aberrant pre-mRNA splicing, leading to anti-tumor effects.[2][3] The sensitivity of cancer cells to this compound correlates with the expression levels of DCAF15.[2][3]
Signaling Pathway of this compound-Mediated RBM39 Degradation
Caption: this compound-mediated degradation of RBM39 signaling pathway.
Quantitative Analysis of this compound Activity
The efficacy of this compound is concentration and time-dependent, and varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 0.01 | 72 | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 0.01 | 72 | [1] |
| HeLa | Cervical Cancer | 287.5 | 24 | [6] |
| C33A | Cervical Cancer | 125.0 | 24 | [6] |
| Panc10.05 | Pancreatic Cancer | ~0.5 | - | [7] |
| H2122 | Lung Cancer | ~0.05 | - | [7] |
| SUM159 | Breast Cancer | ~0.4 | - | [7] |
| A549 | Lung Cancer | ~0.4 | 96 | [7] |
Table 2: this compound-Induced RBM39 Degradation
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | RBM39 Degradation | Reference |
| AMKL cells | 5 | 24 | Almost complete degradation | [4] |
| IMR-32 | 5 | 6 | Significant downregulation | [8] |
| SH-SY5Y | 3 | 24 | ~80% degradation | [9] |
| SH-SY5Y | 10 (dCeMM1) | 24 | ~90% degradation | [9] |
| HCT116 | 10 | 4 | Substantial downregulation of RBM39 and RBM23 | [10] |
| AML patient cells | 0.0126 - 0.463 | 6 | Dose-dependent degradation (IC50 for degradation) | [11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate DCAF15-RBM39 Interaction
This protocol is designed to confirm the this compound-dependent interaction between DCAF15 and RBM39.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
This compound (and DMSO as vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-DCAF15, anti-RBM39, and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or DMSO for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-DCAF15) or control IgG overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using the anti-RBM39 antibody to detect the co-immunoprecipitated protein.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of DCAF15 and RBM39.
Western Blotting for RBM39 Degradation
This protocol quantifies the reduction in RBM39 protein levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39 and a loading control (e.g., anti-GAPDH, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RBM39 and loading control antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities for RBM39 and the loading control. Normalize the RBM39 signal to the loading control to determine the relative protein levels.
Experimental Workflow: Western Blotting
Caption: Workflow for Western Blot analysis of RBM39 degradation.
Conclusion
This compound's ability to induce the degradation of RBM39 through a molecular glue mechanism represents a promising strategy in cancer therapy.[12][13] The dependence of its activity on DCAF15 expression highlights a potential biomarker for patient selection in clinical trials.[2][3] The detailed understanding of this pathway and the availability of robust experimental protocols are crucial for further research into the therapeutic potential of this compound and for the development of novel molecular glue degraders targeting other challenging cancer-related proteins. The structural elucidation of the DCAF15-indisulam-RBM39 complex provides a blueprint for the rational design of new therapeutics in this class.[5][14]
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA‐binding motif protein 39 (RBM39): An emerging cancer target | Semantic Scholar [semanticscholar.org]
- 13. rna-binding-motif-protein-39-rbm39-an-emerging-cancer-target - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Indisulam and DCAF15 E3 Ligase Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the anticancer agent indisulam and the DCAF15 E3 ubiquitin ligase complex. It details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated biological pathways and workflows.
Executive Summary
This compound is an aryl sulfonamide that exhibits anticancer activity by inducing the degradation of the essential mRNA splicing factor, RNA Binding Motif Protein 39 (RBM39).[1][2][3][4] This action is not a result of direct inhibition but rather through a novel mechanism where this compound functions as a "molecular glue."[5][6] The drug mediates the formation of a ternary complex between the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase, and RBM39.[3][7] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2][3][4][7] The loss of RBM39 causes widespread aberrations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, particularly those of hematopoietic and lymphoid lineage which often exhibit higher DCAF15 expression.[3][8][9][10] Understanding the structural and kinetic basis of this interaction is crucial for leveraging the DCAF15 E3 ligase for future targeted protein degradation strategies.
Mechanism of Action: A Molecular Glue Interaction
The central mechanism of this compound's action is the neofunctionalization of the DCAF15 E3 ligase to recognize RBM39 as a substrate.
-
This compound Binding: this compound binds to a shallow, non-conserved pocket on the surface of the DCAF15 substrate receptor.[11] This binding alone is of weak affinity.[5][6]
-
Ternary Complex Formation: The binding of this compound remodels the surface of DCAF15, creating a novel composite interface. This new surface has a high affinity for the second RNA recognition motif (RRM2) domain of RBM39.[1][6][11] this compound acts as a molecular glue, bridging the interaction between DCAF15 and RBM39, with the drug making contacts with both proteins to stabilize the ternary complex.[1][2][5]
-
Ubiquitination: The recruitment of RBM39 to the DCAF15-DDB1-CUL4A E3 ligase complex positions it for polyubiquitination by an associated E2 ubiquitin-conjugating enzyme.
-
Proteasomal Degradation: Polyubiquitinated RBM39 is recognized and subsequently degraded by the 26S proteasome.[2][3][4][7]
-
Downstream Cellular Effects: The degradation of RBM39, an essential splicing factor, leads to significant defects in pre-mRNA splicing.[3][7][12] This disruption of normal RNA processing results in cell cycle arrest (primarily at the G1/S transition) and apoptosis, underlying this compound's cytotoxic effects in sensitive cancer cells.[6][9][10]
Quantitative Data
The interaction between this compound, DCAF15, and RBM39 has been characterized by various biophysical and structural methods, yielding critical quantitative data.
| Interacting Molecules | Method | Affinity Constant (KD / Ki) | Reference |
| This compound to DCAF15–DDB1–DDA1 | ITC | > 50 µM | [5] |
| This compound to DCAF15–DDB1(ΔBPB)–DDA1 | ITC | ~17 µM | [6] |
| E7820 (this compound analog) to DCAF15 | TR-FRET | Ki = 2.9 µM | [11] |
| RBM39(RRM2) to DDB1-DCAF15 (in presence of E7820) | TR-FRET | KDapp = 2.0 µM | [11] |
| RBM39(Δ150) to DCAF15–DDB1–DDA1 (in presence of this compound) | SPR | KD = 109 nM | [6] |
| RBM39(RRM2) to DCAF15–DDB1–DDA1 (in presence of this compound) | SPR | KD = 135 nM | [6] |
Note: The significantly higher affinity in the presence of all three components highlights the cooperative nature of the ternary complex formation.
| Complex | Method | Resolution | PDB ID | Reference |
| DCAF15–DDB1–DDA1–this compound–RBM39(RRM2) | X-ray Crystallography | 2.30 Å | 6UD7 | [1][5][13] |
| DCAF15–DDB1–DDA1–this compound–RBM39(RRM2) | Cryo-Electron Microscopy | 3.54 Å | N/A | [5] |
| DDB1-DDA1-DCAF15-indisulam-RBM39 | X-ray Crystallography | 2.90 Å | 6Q0W | [14] |
| Cell Line | Treatment | Observation | Method | Reference |
| HCT116 | 10 µM this compound for 4h | RBM39 and RBM23 are the only proteins significantly downregulated (log2FC < -1) | Quantitative Proteomics | [1][15] |
| IMR-32 | 5 µM this compound for 6h | RBM39 is the most significantly downregulated protein | Quantitative Proteomics | [16] |
| SH-SY5Y | 3 µM this compound for ≥6h | ~80% degradation of RBM39 observed | HTRF Assay | [17] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon the research into the this compound-DCAF15 interaction.
This protocol aims to determine the high-resolution atomic structure of the DCAF15–DDB1–DDA1–this compound–RBM39(RRM2) complex.[1][5]
-
Protein Expression and Purification:
-
The DCAF15–DDB1–DDA1 complex is co-expressed using a baculovirus system in Sf21 insect cells. Proteins are typically tagged (e.g., with His or Strep tags) for purification.
-
The human RBM39 RRM2 domain (residues containing the degron motif) is expressed in E. coli and purified separately.
-
Purification is achieved through a series of chromatography steps, including affinity, ion exchange, and size-exclusion chromatography, to ensure high purity and homogeneity.
-
-
Complex Reconstitution:
-
The purified DCAF15 complex and the RBM39(RRM2) domain are mixed in a slight molar excess of RBM39.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the protein mixture to a final concentration typically between 20-50 µM. The mixture is incubated to allow for stable complex formation.
-
-
Crystallization:
-
The reconstituted ternary complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of commercial and custom-made screens.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using known structures of DDB1 or similar proteins as search models. The final model is built and refined to high resolution (e.g., 2.3 Å).[1][13]
-
SPR is used to measure the binding affinity and kinetics of the this compound-dependent interaction in real-time.[6]
-
Chip Preparation:
-
A streptavidin (SA) sensor chip is used.
-
Biotinylated DCAF15-DDB1-DDA1 complex is captured and immobilized on the chip surface to a level of approximately 500 resonance units (RU).
-
-
Analyte Preparation and Injection:
-
A running buffer (e.g., 50 mM HEPES, 300 mM NaCl, 1 mM TCEP, 0.05% Tween-20) is supplemented with a constant concentration of this compound (e.g., 20 µM) to ensure the formation of the ternary complex on the chip surface.
-
Serial dilutions of the analyte, RBM39(RRM2) or RBM39(Δ150), are prepared in the this compound-containing running buffer.
-
The different concentrations of RBM39 are injected sequentially over the chip surface, allowing for association and dissociation phases to be recorded. A buffer-only injection serves as a control.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
This protocol identifies which proteins are degraded in cells following this compound treatment.[1][15]
-
Cell Culture and Treatment:
-
A sensitive cell line (e.g., HCT116) is cultured to ~80% confluency.
-
Cells are treated in biological replicates with either a vehicle control (e.g., 0.1% DMSO) or a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Digestion:
-
Cells are harvested and lysed in a buffer containing urea and protease inhibitors.
-
Protein concentration is determined (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are reduced, alkylated, and digested into peptides, typically using trypsin.
-
-
Mass Spectrometry (MS):
-
Peptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer acquires fragmentation spectra of the peptides for identification and quantification.
-
-
Data Analysis:
-
The raw MS data is processed using software (e.g., MaxQuant) to identify peptides and proteins.
-
Label-free quantification (LFQ) or isobaric labeling (TMT/iTRAQ) is used to determine the relative abundance of proteins between the this compound-treated and control samples.
-
Statistical analysis is performed to identify proteins that are significantly downregulated. Results are often visualized using a volcano plot.
-
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment by measuring changes in protein thermal stability.[18][19][20][21][22]
-
Cell Treatment:
-
Intact cells are treated with this compound or a vehicle control for a specified time to allow for drug uptake and binding.
-
-
Thermal Challenge:
-
The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
-
Lysis and Fractionation:
-
Cells are lysed, often by freeze-thaw cycles.
-
The soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Quantification:
-
The amount of soluble DCAF15 remaining at each temperature is quantified in both the drug-treated and control samples. This can be done by Western Blot, ELISA, or high-throughput methods like HTRF or AlphaLISA.
-
-
Data Analysis:
-
A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve to higher temperatures in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein, confirming engagement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of this compound-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex | bioRxiv [biorxiv.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. biorxiv.org [biorxiv.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as this compound, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
The Molecular Glue Indisulam: A Technical Guide to its Impact on Pre-mRNA Splicing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam, an aryl sulfonamide, has emerged as a potent anti-cancer agent with a unique mechanism of action that fundamentally alters the pre-mRNA splicing landscape within tumor cells. This technical guide provides an in-depth exploration of this compound's molecular mechanism, its effects on cellular processes, and detailed methodologies for its study. This compound functions as a "molecular glue," inducing the proximity of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, a key component of the spliceosome. The depletion of RBM39 results in widespread alterations in pre-mRNA splicing, including exon skipping and intron retention, ultimately triggering cell cycle arrest and apoptosis in cancer cells. This document serves as a comprehensive resource for researchers investigating this compound and its therapeutic potential.
Core Mechanism of Action: RBM39 Degradation
This compound's primary anti-neoplastic activity stems from its ability to hijack the ubiquitin-proteasome system to selectively degrade the RNA-binding protein RBM39.[1][2][3][4] This process is initiated by this compound acting as a molecular glue, facilitating a novel protein-protein interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2][5][6]
The key steps in this mechanism are:
-
Binding to DCAF15: this compound binds to a pocket on DCAF15, creating a new surface that has a high affinity for RBM39.
-
Recruitment of RBM39: The this compound-DCAF15 complex then recruits RBM39.
-
Ubiquitination: Once brought into proximity, the E3 ligase complex polyubiquitinates RBM39.
-
Proteasomal Degradation: The polyubiquitinated RBM39 is recognized and degraded by the proteasome.
This targeted degradation of RBM39 is the central event that triggers the downstream effects on pre-mRNA splicing.[1][3] The expression level of DCAF15 has been shown to correlate with the sensitivity of cancer cell lines to this compound, making it a potential biomarker for treatment response.[6][7][8][9]
Figure 1. this compound-mediated degradation of RBM39.
Impact on Pre-mRNA Splicing and Cellular Fate
The degradation of RBM39 leads to significant disruption of the normal pre-mRNA splicing process.[10] RBM39 is a component of the spliceosome, and its absence results in a failure to correctly recognize and process exons and introns. This leads to a variety of splicing errors, with the most common being:
-
Exon Skipping: Exons that should be included in the mature mRNA are omitted.[11][12]
-
Intron Retention: Introns that should be removed are retained in the final mRNA molecule.[11]
These splicing alterations can have profound effects on the resulting proteins, leading to the production of non-functional or truncated proteins, or the downregulation of essential proteins. The widespread mis-splicing of transcripts encoding proteins critical for cell survival, such as those involved in cell cycle regulation and DNA repair, ultimately leads to G1 or G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[10][13][14][15]
Figure 2. Downstream cellular effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT-116 | Colorectal Cancer | 0.56 | [16] |
| HeLa | Cervical Cancer | 287.5 (at 24h) | [15][17] |
| C33A | Cervical Cancer | 125.0 (at 24h) | [15][17] |
| CMK | Acute Megakaryoblastic Leukemia | <1 | [13] |
| MEG01 | Acute Megakaryoblastic Leukemia | <1 | [13] |
| M07e | Acute Megakaryoblastic Leukemia | <1 | [13] |
| U937 | Histiocytic Lymphoma | >1 | [13] |
| K562 | Chronic Myeloid Leukemia | >1 | [13] |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Sensitive | [12] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Sensitive | [12] |
Table 2: RBM39 Degradation and Splicing Events
| Cell Line | Treatment | RBM39 Degradation | Major Splicing Events | Citation(s) |
| IMR-32 | 5 µM this compound (6h) | ~9-fold reduction | Exon Skipping, Intron Retention | [15][16] |
| HCT-116 | This compound | Significant | Exon Skipping, Intron Retention | [14] |
| NALM6 | EHT1610 (DYRK1A inhibitor) | Not directly measured | Exon Skipping in RBM39 | [18] |
| T-ALL cell lines | 5 µM this compound (16h) | Significant | 9429 exon skipping events | [12] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on acute megakaryoblastic leukemia cells.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and determine the IC50 value using appropriate software.
In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing this compound-mediated RBM39 ubiquitination in a cell-free system.[2][19][20]
-
Reaction Mix Preparation: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant E1 activating enzyme (e.g., 50-100 nM)
-
Recombinant E2 conjugating enzyme (e.g., 200-500 ng)
-
Recombinant CUL4-DCAF15 E3 ligase complex (e.g., 200-500 ng)
-
Recombinant RBM39 (substrate) (e.g., 500 ng)
-
Ubiquitin (e.g., 5 µg)
-
This compound or DMSO (vehicle control)
-
ATP (e.g., 2-5 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
Nuclease-free water to a final volume of 30-50 µL.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RBM39 and ubiquitin to detect polyubiquitinated RBM39.
Figure 3. Workflow for an in vitro ubiquitination assay.
RNA-Sequencing and Alternative Splicing Analysis
This protocol outlines a general workflow for analyzing this compound-induced changes in pre-mRNA splicing.[21][22][23][24][25]
-
Cell Treatment and RNA Extraction: Treat cancer cells with this compound or DMSO for a specified time (e.g., 16-24 hours). Extract total RNA using a standard method (e.g., TRIzol).
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Perform poly(A) selection or ribosomal RNA depletion.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters and perform library amplification.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Splicing Analysis: Use specialized software (e.g., rMATS, DEXSeq) to identify and quantify alternative splicing events (exon skipping, intron retention, etc.) that are significantly different between this compound- and DMSO-treated samples.[11][12][14]
-
Visualization: Use tools like Sashimi plots to visualize the alternative splicing events.[26]
-
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental vulnerability in cancer cells – their reliance on proper pre-mRNA splicing. By acting as a molecular glue to induce the degradation of the essential splicing factor RBM39, this compound triggers a cascade of events leading to widespread splicing alterations and ultimately, cancer cell death. The continued investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for its successful clinical application. This technical guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing the study of this innovative anti-cancer strategy.
References
- 1. A phase I and pharmacokinetic study of this compound in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of this compound on the Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of RNA-binding and autoregulation by the cancer-associated splicing factor RBM39 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 21. Alternative splicing detection workflow needs a careful combination of sample prep and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. RNA Library Preparation [illumina.com]
- 26. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Indisulam-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indisulam is an aryl sulfonamide that has emerged as a powerful tool in the field of targeted protein degradation. It functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This guide provides a comprehensive technical overview of the core mechanism of this compound-induced protein degradation, detailing the key molecular players, downstream cellular consequences, and essential experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively investigate and harness this targeted protein degradation pathway.
The Core Mechanism: A Molecular Glue for Targeted Degradation
This compound's primary mechanism of action involves its function as a molecular glue that fosters a novel protein-protein interaction, leading to the targeted degradation of RNA-binding motif protein 39 (RBM39).[1][2][3] This process is mediated by the DDB1- and CUL4-associated factor 15 (DCAF15), which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4.[4][5]
In the absence of this compound, DCAF15 and RBM39 do not significantly interact. However, this compound binds to a pocket on DCAF15, creating a composite interface that is recognized by the RRM2 domain of RBM39.[4] This ternary complex formation of DCAF15-indisulam-RBM39 brings RBM39 into proximity with the E3 ubiquitin ligase machinery.[4] Consequently, RBM39 is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][4] The degradation of RBM39 leads to widespread alterations in pre-mRNA splicing, ultimately resulting in cell cycle arrest, apoptosis, and potent anti-tumor activity in various cancer models.
Key Molecular Players
| Component | Description |
| This compound | A small molecule aryl sulfonamide that acts as the "molecular glue." |
| DCAF15 | The substrate receptor of the CRL4 E3 ubiquitin ligase complex. It directly binds to this compound.[4][5] |
| RBM39 | RNA-binding motif protein 39, the primary substrate targeted for degradation by the this compound-DCAF15 complex. It is an essential splicing factor. |
| CRL4 | Cullin-RING Ligase 4, a multi-subunit E3 ubiquitin ligase that, with DCAF15 as the substrate receptor, mediates the ubiquitination of RBM39. |
| Ubiquitin | A small regulatory protein that is attached to RBM39 in a chain, marking it for proteasomal degradation. |
| 26S Proteasome | A large protein complex that recognizes and degrades polyubiquitinated proteins. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: IC50 Values for Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 0.56 | [1] |
| HeLa | Cervical Cancer | 287.5 (at 24h) | [1] |
| C33A | Cervical Cancer | 125.0 (at 24h) | [1] |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | <0.08 | [2] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <0.08 | [2] |
| IMR-32 | Neuroblastoma | ~0.1 | [6] |
| BE2C | Neuroblastoma | ~0.25 | [6] |
Table 2: RBM39 Degradation Kinetics
| Cell Line | This compound Conc. (µM) | Time (hours) | % RBM39 Remaining | Reference |
| SH-SY5Y | 3 | 24 | ~20% | [7] |
| IMR-32 | 1 or 10 | 0.5 - 24 | Dose- and time-dependent degradation | [8] |
| KELLY | 1 or 10 | 0.5 - 24 | Dose- and time-dependent degradation | [8] |
| HCT-116 | 2 | 2, 4, 8, 12, 24 | Time-dependent degradation | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies and represent a standard approach.
Western Blotting for RBM39 Degradation
This protocol is for assessing the levels of RBM39 protein following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Cell Viability Assays
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[2]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value.
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Co-Immunoprecipitation (Co-IP)
This technique is used to study the this compound-dependent interaction between DCAF15 and RBM39.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding tagged versions of DCAF15 and RBM39 (e.g., FLAG-DCAF15 and HA-RBM39). Treat the cells with this compound or DMSO.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-RBM39) by Western blotting.
Molecular Glue Mechanism Visualization
The following diagram illustrates the logical relationship of the molecular glue mechanism, where this compound acts as an adhesive to bridge the interaction between the E3 ligase substrate receptor and the target protein.
Conclusion
This compound-induced degradation of RBM39 represents a paradigm of targeted protein degradation with significant therapeutic potential, particularly in oncology. Understanding the intricate molecular mechanism and mastering the key experimental techniques are crucial for researchers aiming to explore and exploit this pathway for drug discovery and development. This guide provides a solid foundation for such endeavors, offering both the theoretical framework and practical methodologies necessary for advancing research in this exciting field.
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological depletion of RNA splicing factor RBM39 by this compound synergizes with PARP inhibitors in high-grade serous ovarian carcinoma | bioRxiv [biorxiv.org]
- 5. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. patents.justia.com [patents.justia.com]
The Role of Indisulam in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam (E7070) is a novel sulfonamide anticancer agent that has garnered significant interest for its unique mechanism of action that ultimately leads to cell cycle arrest and apoptosis in cancer cells. Initially identified through phenotypic screens for its antiproliferative properties, the precise molecular workings of this compound have been elucidated to involve its function as a "molecular glue." This guide provides an in-depth examination of the core mechanism by which this compound induces cell cycle arrest, focusing on the targeted degradation of the RNA-binding motif protein 39 (RBM39), the subsequent disruption of pre-mRNA splicing, and the downstream effects on key cell cycle regulators. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: A Molecular Glue for Targeted Degradation
The primary mechanism of this compound's anticancer activity is not direct enzyme inhibition, but rather the induced degradation of a specific cellular protein. This compound acts as a molecular glue, facilitating the formation of a ternary complex between the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, and the RNA-binding motif protein 39 (RBM39).[1][2][3] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[1][4][5][6] The degradation of RBM39, an essential pre-mRNA splicing factor, is the pivotal event that triggers downstream cellular consequences, including widespread splicing abnormalities and cell cycle arrest.[1][7][8] The sensitivity of cancer cell lines to this compound often correlates with the expression levels of DCAF15.[1][6]
Impact on Cell Cycle Progression
The degradation of RBM39 leads to widespread alterations in pre-mRNA splicing, affecting thousands of genes.[6] This disruption of the normal splicing landscape is a key contributor to this compound's cytotoxic effects. The mis-splicing of critical genes involved in cell cycle regulation leads to the arrest of cancer cells in specific phases of the cell cycle.
Studies have demonstrated that this compound treatment can induce cell cycle arrest in both the G1 and G2/M phases .[7][8][9][10]
-
G1 Arrest: Some studies report that this compound causes an arrest in the G1 phase of the cell cycle.[2][9] This is associated with the suppression of cyclin E expression and the phosphorylation of cyclin-dependent kinase 2 (CDK2), both of which are crucial for the G1 to S phase transition.[11] In some non-small cell lung cancer (NSCLC) cell lines, this compound treatment led to an induction of G1-S cell cycle arrest with a corresponding up-regulation of p53 and p21.[12]
-
G2/M Arrest: Other studies, particularly in models of T-cell acute lymphoblastic leukemia (T-ALL) and neuroblastoma, have shown that this compound treatment leads to a significant increase in the proportion of cells in the G2 phase.[7][10] Pathway analysis of genes with altered splicing following this compound treatment revealed an impact on pathways involved in the G2-M phase of the cell cycle.[10]
This variability in the specific phase of cell cycle arrest may be dependent on the cancer type and the specific genetic context of the cells. The overarching mechanism, however, remains the degradation of RBM39 leading to catastrophic splicing errors that activate cell cycle checkpoints.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | Colon Cancer | 0.56 | 72 | [2] |
| KNS-42 | Pediatric High-Grade Glioma | ~32 (Total inhibition of clonogenicity) | Not specified | [13] |
| SF188 | Pediatric High-Grade Glioma | ~256 (Total inhibition of clonogenicity) | Not specified | [13] |
| A549 | Lung Cancer | Moderately sensitive | 72 | [3] |
| SUM159 | Breast Cancer | Resistant (up to 2 µM) | 72 | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in T-ALL Cells
| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in G2 Phase | Reference |
| Control | J.gamma1 | Not specified | Not specified | [7] |
| This compound | J.gamma1 | Decreased | Significantly Increased | [7] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Viability and Proliferation Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed human ovarian cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound for 72 hours.
-
Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The concentration causing 50% growth inhibition (IC50) is then calculated.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Seeding and Treatment: Seed P388 murine leukemia cells in 24-well plates. Add this compound at various concentrations and incubate for 12, 24, or 48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at 4°C for at least 1 hour.[11]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/ml) and RNase A.[11]
-
Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity.[11]
Western Blot Analysis for RBM39 Degradation
This protocol is used to confirm the this compound-induced degradation of the RBM39 protein.
-
Cell Lysis: Treat cells (e.g., PEO1 ovarian cancer cells) with this compound for a specified time (e.g., 6 or 48 hours).[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a fascinating class of anticancer agents that function as molecular glues to induce the degradation of a non-traditional therapeutic target. Its ability to trigger the proteasomal degradation of the splicing factor RBM39 initiates a cascade of events, culminating in widespread pre-mRNA splicing defects and subsequent cell cycle arrest in G1 or G2/M phases. This unique mechanism of action provides a compelling rationale for its continued investigation, particularly in identifying predictive biomarkers, such as DCAF15 expression, and exploring rational combination therapies to enhance its clinical efficacy. The detailed understanding of this compound's role in modulating the cell cycle offers a solid foundation for researchers and drug developers to further exploit this novel therapeutic strategy.
References
- 1. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 3. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Indisulam as a Carbonic Anhydrase Inhibitor and Molecular Glue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, E7070) is a sulfonamide-based anticancer agent with a multifaceted mechanism of action. Initially developed as a cell cycle inhibitor, its activity was also strongly linked to the inhibition of carbonic anhydrases (CAs), enzymes crucial for pH regulation, particularly in the hypoxic tumor microenvironment.[1][2][3] More recent and seminal research has redefined its primary anticancer mechanism, identifying this compound as a "molecular glue."[4][5][6] It selectively induces the proteasomal degradation of the RNA-binding motif protein 39 (RBM39), an essential mRNA splicing factor, by facilitating a novel interaction between RBM39 and the E3 ubiquitin ligase substrate receptor DCAF15.[7][8][9] This guide provides an in-depth technical overview of this compound, focusing on its dual roles as a carbonic anhydrase inhibitor and a molecular glue degrader, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms.
This compound as a Carbonic Anhydrase Inhibitor
The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase inhibition, binding to the zinc ion within the enzyme's active site.[10][11] this compound is a potent inhibitor of several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[10][12] The overexpression of hCA IX and hCA XII in hypoxic tumors makes them attractive therapeutic targets, as they contribute to the acidification of the tumor microenvironment, promoting cell invasion and resistance to therapy.[1][13]
Quantitative Inhibition Data
This compound demonstrates potent, low-nanomolar inhibition against several key carbonic anhydrase isoforms. Its activity is summarized in the table below.
| Isoform | Inhibition Constant (Kᵢ) | Reference |
| hCA I | 3-65 nM | [3] |
| hCA II | 3-65 nM | [3] |
| hCA IV | 3-65 nM | [3] |
| hCA IX | 3-65 nM | [3] |
| hCA XII | 3-65 nM | [3] |
| hCA XII | 3.0-5.7 nM | [6] |
Table 1: Summary of this compound's Inhibitory Activity against Human Carbonic Anhydrase Isoforms.
Structure-Activity Relationship (SAR)
The inhibitory power of sulfonamides like this compound against carbonic anhydrases is largely governed by the electronic properties of the sulfonamide group (-SO₂NH₂).[14] This group coordinates in a deprotonated state to the Zn(II) ion in the enzyme's active site.[10] The aromatic/heterocyclic portions of the inhibitor molecule further stabilize this binding through interactions with hydrophobic and hydrophilic residues within the catalytic cavity.[15] For this compound, the specific arrangement of its indolyl and benzenedisulfonamide structure contributes to its high-affinity binding across multiple CA isoforms.
The Molecular Glue Mechanism: RBM39 Degradation
While CA inhibition is a notable activity of this compound, its primary mechanism for anticancer efficacy is now understood to be its function as a molecular glue.[9] This action is independent of CA inhibition and relies on inducing the degradation of RBM39.[4][5][16][17][18]
This compound facilitates the formation of a ternary complex between the DCAF15 E3 ubiquitin ligase substrate receptor and the RRM2 domain of the splicing factor RBM39.[7][9] By acting as a molecular bridge, this compound creates a new interaction surface, leading to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[8][19][20] The loss of RBM39, a protein essential for the survival of many cancer cells, leads to widespread mRNA splicing defects and ultimately, cell death.[1][7][21] The sensitivity of cancer cells to this compound has been shown to correlate positively with the expression level of DCAF15.[20]
Signaling Pathway Diagram
Caption: this compound acts as a molecular glue to induce RBM39 degradation.
Cellular Activity and Quantitative Data
This compound's primary mechanisms of action translate to potent anticancer effects at the cellular level, most notably G1 phase cell cycle arrest and induction of apoptosis.[1][13][22]
| Cell Line | Cancer Type | Endpoint | Value | Reference |
| HCT-116 | Colon Carcinoma | IC₅₀ | 0.56 µM | [6] |
| HCT-116 | Colon Carcinoma | IC₅₀ | 0.11 µg/mL (~0.285 µM) | [3] |
| P388 | Murine Leukemia | Cell Cycle | G1 Arrest | [12][22] |
| Multiple | Neuroblastoma | Viability | High Sensitivity | [21] |
Table 2: Summary of this compound's Cellular Activity in Cancer Models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity (Kᵢ) against CA isoforms.[23]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by measuring the rate of this reaction in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagents: Purified recombinant human CA isoforms, pH indicator (e.g., 4-nitrophenol), buffer (e.g., Tris or HEPES), CO₂-saturated water.
-
Apparatus: Stopped-flow spectrophotometer.
-
Procedure: a. Equilibrate two syringes, one with the enzyme and indicator solution and the other with CO₂-saturated water, to the desired temperature (typically 25°C). b. The solutions are rapidly mixed, initiating the hydration reaction. The subsequent pH drop is monitored by the change in absorbance of the pH indicator over time. c. Initial rates of reaction are calculated from the linear portion of the absorbance curve. d. To determine Kᵢ, the assay is repeated with a fixed concentration of enzyme and varying concentrations of this compound. e. Kᵢ values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors or using a Cheng-Prusoff correction from IC₅₀ values.
Caption: Workflow for CA Inhibition Assay using a stopped-flow method.
RBM39 Degradation Assay (Western Blot)
Principle: Western blotting is used to quantify the levels of RBM39 protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-116) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).[5]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C. b. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize RBM39 levels to the loading control.
Ternary Complex Formation Assay
Principle: A fluorescence polarization (FP) assay can measure the this compound-dependent interaction between DCAF15 and RBM39 in real-time.[7][24]
Methodology:
-
Reagents: Purified recombinant DCAF15 complex (DCAF15–DDB1–DDA1), purified RBM39 protein (or its RRM2 domain), and a fluorescently-labeled analog of this compound (e.g., FITC-indisulam).[7][24]
-
Procedure: a. In a microplate, add a fixed, low concentration of the FITC-indisulam analog and the DCAF15 complex. In the absence of RBM39, the small fluorescent molecule tumbles rapidly, resulting in a low FP signal. b. Titrate increasing concentrations of RBM39 into the wells. c. The formation of the large DCAF15-indisulam-RBM39 ternary complex slows the tumbling of the fluorescent probe, resulting in an increased FP signal. d. Measure the FP signal using a plate reader.
-
Analysis: Plot the change in FP signal against the concentration of RBM39 to determine the binding affinity (Kᴅ) of the ternary complex formation.
Caption: Principle of the Fluorescence Polarization (FP) assay.
Conclusion
This compound presents a compelling dual-action profile for cancer therapy. While its role as a potent, pan-isoform carbonic anhydrase inhibitor is well-documented and relevant to combating the hypoxic tumor microenvironment, its identity as a molecular glue that induces the degradation of the RBM39 splicing factor represents its more profound and primary anticancer mechanism. This guide provides the foundational technical knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and harness the therapeutic potential of this compound and the broader class of molecular glue degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 5. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as this compound, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation [mdpi.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Indisulam (E7070)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam (E7070), a novel sulfonamide, has garnered significant attention in the field of oncology as a potent anti-cancer agent. Initially identified through phenotypic screening by Eisai Co., Ltd., its unique mechanism of action as a "molecular glue" has opened new avenues for targeted cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's ability to induce the degradation of the RNA-binding protein RBM39 through the recruitment of the DCAF15 E3 ubiquitin ligase, leading to aberrant RNA splicing, cell cycle arrest, and apoptosis in cancer cells. This document serves as a detailed resource, compiling quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area of cancer therapeutics.
Discovery and Background
This compound, with the chemical name N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, was discovered by Eisai Co., Ltd. during extensive screening of their sulfonamide compound library for novel anti-tumor agents.[1] Early studies revealed its potent in vitro and in vivo activity against a range of human cancer cell lines, particularly those of colon and lung cancer origin.[2] The initial mechanism of action was attributed to its ability to induce a G1 phase arrest in the cell cycle.[2][3]
Chemical Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on general principles of sulfonamide chemistry and related patent literature. The synthesis would likely involve the coupling of two key intermediates: 3-chloro-7-aminoindole and 4-(chlorosulfonyl)benzenesulfonamide.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound (E7070).
The synthesis would proceed through the formation of a sulfonamide bond between the amino group of 3-chloro-7-aminoindole and one of the sulfonyl chloride groups of 4-(chlorosulfonyl)benzenedisulfonamide. The reaction would likely be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Mechanism of Action: A Molecular Glue
The primary mechanism of action of this compound is its function as a "molecular glue."[4] It facilitates the interaction between the RNA-binding protein RBM39 and the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[5][6] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of RBM39.[7]
The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant pre-mRNA splicing, leading to the production of non-functional proteins or the nonsense-mediated decay of transcripts essential for cancer cell survival.[4][7] This disruption of RNA processing ultimately triggers a G1/S phase cell cycle arrest and apoptosis.[3]
Caption: Signaling pathway of this compound-induced RBM39 degradation.
Quantitative Data
In Vitro Efficacy: IC50 Values
This compound has demonstrated potent cytotoxic activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 287.5 | 24 | [8] |
| C33A | Cervical Cancer | 125.0 | 24 | [8] |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | <0.08 | 72 | [9] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <0.08 | 72 | [9] |
| HCT116 | Colorectal Cancer | Not specified | Not specified | [2] |
| SW620 | Colorectal Cancer | Not specified | Not specified | [5] |
| LX-1 | Non-small Cell Lung Cancer | Not specified | Not specified | [5] |
| PC-9 | Non-small Cell Lung Cancer | Not specified | Not specified | [5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. While comprehensive data is limited in the public domain, available information suggests dose-dependent and non-linear pharmacokinetics.
| Species | Dose | Route | Cmax (µM) | T1/2 (h) | AUC (µM·h) | Reference |
| Mouse | 10 mg/kg | i.p. | ~105 | ~2.38 | ~413 | [6] |
| Mouse | 80 mg/kg | i.p. | ~782 | ~2.85 | ~5442 | [6] |
| Mouse | 120 mg/kg | i.p. | ~1030 | ~2.85 | ~7317 | [6] |
| Mouse | 160 mg/kg | i.p. | ~1193 | ~3.36 | ~8936 | [6] |
| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Dog | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: The provided mouse pharmacokinetic data is for a benzenesulfonamide perforin inhibitor and is used here as an illustrative example of preclinical pharmacokinetic parameters. Specific preclinical pharmacokinetic data for this compound was not available in the searched literature.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Caption: Workflow for a typical MTS cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-500 µM) and incubate for the desired time period (24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for RBM39 Degradation
This protocol is used to detect the degradation of RBM39 protein in response to this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice.
Typical Experimental Design:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneous injection of human cancer cells (e.g., HCT116, LX-1) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered intravenously (IV) or intraperitoneally (i.p.) at doses ranging from 12.5 to 100 mg/kg, daily or on a specific schedule.[3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated. In some studies, complete tumor regression has been observed.[2]
Conclusion
This compound (E7070) represents a significant advancement in targeted cancer therapy. Its unique mechanism as a molecular glue, inducing the degradation of the oncoprotein RBM39, highlights a novel strategy for combating cancer. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, fostering further investigation into the therapeutic potential of this compound and the broader class of molecular glue degraders. The continued exploration of this compound and its mechanism of action holds great promise for the future of personalized oncology.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of the novel anticancer agent E7070 during four phase I studies: model building and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I pharmacokinetic and pharmacogenomic study of E7070 administered once every 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. WO2018130625A1 - Benzene disulfonamide for the treatment of cancer - Google Patents [patents.google.com]
- 8. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic drug-drug interaction of the novel anticancer agent E7070 and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]
Indisulam's effect on tumor microenvironment
An In-depth Technical Guide to Indisulam's Effect on the Tumor Microenvironment
Executive Summary
This compound (E7070) is an aryl sulfonamide that has garnered renewed interest as a potent anti-cancer agent. Initially explored for its cell cycle inhibitory properties, its primary mechanism of action has been identified as a "molecular glue." this compound facilitates the interaction between the splicing factor RNA-binding motif protein 39 (RBM39) and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the targeted degradation of RBM39.[1][2][3][4] This action triggers widespread aberrant pre-mRNA splicing, resulting in cancer cell apoptosis, cell cycle arrest, and disruption of DNA repair pathways.[1][5][6] While its direct cytotoxic effects on tumor cells are well-documented, emerging evidence indicates that this compound also modulates the tumor microenvironment (TME), particularly by influencing immune effector cells and creating potential immunogenic vulnerabilities in cancer cells. This guide provides a detailed technical overview of this compound's core mechanism and its multifaceted effects on the TME, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: RBM39 Degradation
This compound's primary anti-neoplastic activity stems from its function as a molecular glue degrader. It selectively induces the proteasomal degradation of RBM39, a key protein involved in pre-mRNA splicing.[7]
-
Complex Formation : this compound binds to a pocket formed by the DCAF15 component of the CRL4-DCAF15 E3 ubiquitin ligase complex.[3][4]
-
RBM39 Recruitment : This binding creates a neo-interface that recruits RBM39.[1][7]
-
Ubiquitination and Degradation : The CRL4-DCAF15 complex polyubiquitinates the recruited RBM39, flagging it for degradation by the proteasome.[2][6]
-
Splicing Aberrations : The subsequent depletion of RBM39 leads to genome-wide splicing errors, including exon skipping and intron retention, affecting thousands of transcripts.[2][6] These splicing defects are lethal to cancer cells that are dependent on RBM39 for survival.[6][8]
The efficacy of this compound is critically dependent on the expression of DCAF15, which serves as a key biomarker for sensitivity.[2][6][7]
Direct Anti-Tumoral Effects of this compound
This compound demonstrates potent cytotoxic activity across a wide range of cancer types, particularly hematological malignancies and neuroblastoma.[1][6] Its effects are primarily cytostatic at lower concentrations (inducing cell cycle arrest) and cytotoxic at higher concentrations (inducing apoptosis).
Quantitative Data: In Vitro Efficacy
The tables below summarize the half-maximal inhibitory concentration (IC50) and apoptotic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 287.5 | 24 | [3] |
| C33A | Cervical Cancer | 125.0 | 24 | [3] |
| CMK | Acute Megakaryoblastic Leukemia | < 5 | Not Specified | [5] |
| MEG01 | Acute Megakaryoblastic Leukemia | < 5 | Not Specified | [5] |
| M07e | Acute Megakaryoblastic Leukemia | < 5 | Not Specified | [5] |
| MM.1S | Multiple Myeloma | 10 - 20 | 48 | [9] |
| NCI-H929 | Multiple Myeloma | 10 - 20 | 48 | [9] |
| RPMI-8226 | Multiple Myeloma | 10 - 20 | 48 | [9] |
| PEO1 | Ovarian Cancer | ~1 | 72 | [2] |
| OVCAR4 | Ovarian Cancer | ~1 | 72 | [2] |
| KURAMOCHI | Ovarian Cancer | > 10 | 72 |[2] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line(s) | Effect | This compound Conc. (µM) | Time (hours) | Observation | Reference |
|---|---|---|---|---|---|
| J. gamma1, Jurkat | Apoptosis | 1, 5 | 48 | Significant increase in apoptotic cells. | [1] |
| J. gamma1, Jurkat | Cell Cycle | 1, 5 | 48 | G2/M phase arrest. | [1] |
| CMK, MEG01, M07e | Apoptosis | Dose-dependent | Not Specified | Increased proportion of apoptotic cells. | [5] |
| CMK, MEG01, M07e | Cell Cycle | Dose-dependent | Not Specified | G2 phase arrest. | [5] |
| KNS-42, SF188 | Apoptosis | 0-256 | 48 | Potentiated apoptosis. | [10] |
| Multiple Lines | Apoptosis | Varies | 4 | Increased Caspase 3/7 activity with SPHINX31 combination. |[11] |
Effects on the Tumor Microenvironment (TME)
Beyond its direct impact on cancer cells, this compound influences the TME by modulating immune cells and potentially increasing tumor immunogenicity.
Modulation of Immune Effector Cells
A critical consideration for combining this compound with immunotherapy is its effect on immune cells. Studies on ex vivo human T cells and monocyte-derived dendritic cells (moDCs) reveal a dose-dependent impact.[12][13]
-
T Cell Activation and Cytotoxicity : At concentrations below 10 µM, this compound has a limited impact on T cell activation and cytotoxicity. However, substantial inhibition of T cell activation is observed at concentrations around 10 µM, while cytotoxicity is impaired at higher concentrations (≥ 160 µM).[12][14]
-
Dendritic Cell (DC) Maturation : The maturation of moDCs appears relatively resistant to this compound.[12][14]
-
T Cell Priming : Antigen-specific T cell priming by DCs is highly sensitive and is almost completely abolished at 10 µM this compound.[12][14]
These findings suggest a therapeutic window where low-dose this compound could induce anti-tumor effects without severely compromising essential immune functions.[12]
Table 3: Effect of this compound on Human Immune Cell Functions
| Immune Cell Type | Function Assessed | This compound Conc. (µM) | Outcome | Reference |
|---|---|---|---|---|
| CD4+ & CD8+ T Cells | Activation (CD3-crosslinking) | ~10 | Substantial inhibition observed. | [12][14] |
| CD4+ & CD8+ T Cells | Activation (High-affinity TCR) | < 10 | Less sensitive to inhibition. | [12][14] |
| CD8+ T Cells | Cytotoxicity | ≤ 40 | Remained capable of killing tumor cells. | [12][14] |
| CD8+ T Cells | Cytotoxicity | 160 | Cytotoxicity was impaired. | [12][14] |
| Monocyte-derived DCs | Maturation | Not specified | Relatively resistant to this compound. | [12][14] |
| T Cells & DCs | Antigen-specific T cell priming | 10 | Almost completely abolished. |[12][14] |
Potential for Neoantigen Generation
By inducing widespread, aberrant pre-mRNA splicing, this compound has the potential to generate novel peptide sequences, or "neoantigens," that can be presented on the tumor cell surface.[12][13] This process could render previously "cold" tumors, which are not recognized by the immune system, "hot" and susceptible to immune attack. Gene expression analysis of this compound-treated HPV+ head and neck cancer cells revealed a high enrichment of interferon pathways, suggesting the induction of an anti-tumor immune response.[8][15]
Other TME Components
Current research primarily focuses on the direct anti-tumoral and immune-modulatory effects of this compound. Its specific impact on other key TME components is less defined:
-
Angiogenesis : While some older sulfonamides like tasisulam were noted to inhibit angiogenesis, this has not been a primary mechanism attributed to this compound in recent literature.[16]
-
Cancer-Associated Fibroblasts (CAFs) & Extracellular Matrix (ECM) : There is a lack of specific data on how this compound-mediated RBM39 degradation affects CAFs or ECM remodeling within the TME.
-
Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are a key immunosuppressive cell population in the TME.[17][18] While targeting MDSCs is a valid therapeutic strategy,[19] direct modulation of these cells by this compound has not been extensively reported.
Experimental Protocols & Methodologies
The following section details common methodologies used to evaluate the efficacy and mechanism of this compound.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Viability (MTS/CCK-8 Assay) : Cancer cell lines are seeded in 96-well plates and treated with a dose range of this compound (e.g., 0-256 µM) for 24, 48, and 72 hours.[3] Cell viability is measured using MTS or CCK-8 reagents according to the manufacturer's protocol, with absorbance read on a microplate reader. IC50 values are calculated from dose-response curves.
-
Clonogenic Survival Assay : Cells are treated with this compound for a set period, then seeded at low density and allowed to form colonies for 10-14 days. Colonies are fixed, stained (e.g., with crystal violet), and counted to assess long-term survival.[3]
-
Apoptosis (Annexin V/PI Staining) : Cells treated with this compound are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[1][10]
-
Western Blotting : To confirm RBM39 degradation and assess apoptotic markers (e.g., cleaved PARP), cell lysates are prepared from this compound-treated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against RBM39, PARP, and a loading control (e.g., GAPDH).[5][9]
In Vivo Xenograft Studies
-
Tumor Implantation : Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., 1x10^6 cells).[3][8]
-
Treatment Regimen : Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 25 mg/kg).[3]
-
Efficacy Assessment : Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Survival is monitored for Kaplan-Meier analysis.[5][8]
-
Immunohistochemistry (IHC) : Excised tumors are fixed, sectioned, and stained for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3) to assess the in vivo biological effects.[1]
Therapeutic Implications and Future Directions
The dual action of this compound—directly killing cancer cells and modulating the TME—positions it as a promising candidate for combination therapies.
-
Synergy with DNA Damaging Agents : By causing splicing errors in DNA repair genes (e.g., ATM, BRCA1), this compound can induce a "BRCAness" phenotype. This significantly sensitizes cancer cells to PARP inhibitors, creating a powerful synergistic combination, particularly in high-grade serous ovarian cancer.[2]
-
Combination with Immunotherapy : The potential for neoantigen generation and interferon pathway activation suggests a strong rationale for combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[8][12] However, dosing and scheduling will be critical to harness the immunogenic effects while avoiding significant impairment of T cell function.[12][14]
-
Biomarker-Driven Patient Selection : The dependence on DCAF15 expression for activity highlights the importance of a biomarker-driven approach to identify patient populations most likely to respond to this compound therapy.[2][6]
Future research should focus on further elucidating this compound's impact on the broader TME, including CAFs and MDSCs, and on optimizing combination strategies through preclinical and clinical investigation to fully exploit its therapeutic potential.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of this compound on Human Immune Effector Cells: Is a Combination with Immunotherapy Feasible? [mdpi.com]
- 13. The Influence of this compound on Human Immune Effector Cells: Is a Combination with Immunotherapy Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of this compound on Human Immune Effector Cells: Is a Combination with Immunotherapy Feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Shows an Anti-Cancer Effect on HPV+ and HPV- Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Myeloid-Derived Suppressor Cells in Solid Tumors [mdpi.com]
- 18. Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Pharmaceutical Compounds on Myeloid-Derived Suppressor Cells | Oncohema Key [oncohemakey.com]
Indisulam in hematological malignancies research
An In-Depth Technical Guide to Indisulam in Hematological Malignancies Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (E7070) is an aryl sulfonamide that has garnered renewed interest in oncology as a "molecular glue" degrader. Initially investigated for its cell cycle inhibitory effects, its precise mechanism of action was elusive for years, leading to limited success in early clinical trials. Recent discoveries have elucidated that this compound selectively induces the proteasomal degradation of the RNA-binding motif protein 39 (RBM39), a key regulator of pre-mRNA splicing. This targeted degradation leads to widespread splicing alterations, culminating in cell death, particularly in cancer cells dependent on RBM39. Hematological malignancies, which frequently harbor mutations in splicing factor genes, have emerged as a promising area for the clinical application of this compound and other RBM39 degraders. This guide provides a comprehensive technical overview of this compound's mechanism, biomarkers, preclinical and clinical research in hematological cancers, and key experimental methodologies.
Core Mechanism of Action: A Molecular Glue for RBM39 Degradation
This compound's anticancer activity is not due to direct enzymatic inhibition but rather through a novel mechanism of targeted protein degradation. It functions as a molecular glue, facilitating a neo-interaction between its primary target, RBM39, and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF15).[1][2][3]
The process unfolds as follows:
-
Binding and Recruitment: this compound binds to DCAF15, altering its surface to create a novel interface for RBM39.[4]
-
Ternary Complex Formation: This new surface captures RBM39, forming a stable ternary complex of DCAF15-indisulam-RBM39.
-
Ubiquitination: The CRL4DCAF15 E3 ligase complex polyubiquitinates the recruited RBM39.[2]
-
Proteasomal Degradation: The polyubiquitinated RBM39 is recognized and degraded by the proteasome.[5][6]
-
Downstream Effects: The rapid depletion of RBM39, a critical component of the spliceosome, leads to extensive mis-splicing of pre-mRNAs.[1][2][7] This disruption of normal RNA processing affects thousands of transcripts, including those vital for cell cycle progression and survival, ultimately inducing G2-M phase arrest and apoptosis in sensitive cancer cells.[5]
Biomarkers and Mechanisms of Sensitivity and Resistance
The efficacy of this compound is highly dependent on the cellular context, and specific biomarkers can predict response.
3.1 Determinants of Sensitivity
-
DCAF15 Expression: The level of the substrate receptor DCAF15 is a primary determinant of sensitivity. High DCAF15 expression correlates with sensitivity to this compound in hematopoietic and lymphoid cancer cell lines, as it is essential for the recruitment and degradation of RBM39.[1][2][8]
-
RBM39 Dependency: Cancer cells that are highly dependent on RBM39 for survival are more susceptible to this compound. This is particularly relevant in hematological malignancies.[5]
-
Splicing Factor Mutations: Cancers with existing mutations in spliceosome components, common in myeloid malignancies like AML and MDS, may have a heightened dependency on remaining functional splicing factors like RBM39, creating a synthetic lethal vulnerability.[3][9][10]
3.2 Mechanisms of Resistance
-
DCAF15 Loss/Low Expression: The absence or low expression of DCAF15 prevents the formation of the ternary complex, rendering cells resistant to this compound-induced RBM39 degradation.[11][12]
-
RBM39 Mutations: Mutations in the second RNA recognition motif (RRM2) of RBM39 can prevent its interaction with the DCAF15-indisulam complex, thereby conferring resistance.[1]
-
E3 Ligase Complex Integrity: Loss of other essential components of the cullin-RING ligase machinery, such as CAND1, can also lead to resistance.[12]
-
Post-Translational Modification: In non-small cell lung cancer, methylation of RBM39 by the enzyme PRMT6 has been shown to inhibit its degradation and cause resistance, a mechanism that may be relevant in other cancers.[13]
Preclinical Efficacy in Hematological Malignancies
This compound has demonstrated significant preclinical activity across a range of hematological cancer models.
-
Acute Myeloid Leukemia (AML): AML cells, particularly those with splicing factor mutations, are sensitive to this compound. RBM39 degradation has been validated as a pharmacodynamic biomarker of this compound activity in patient-derived AML cells.[8][14]
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): Studies show this compound effectively attenuates cell proliferation, induces apoptosis, and disrupts the cell cycle in T-ALL cell lines and in vivo models.[7][15] The degradation of RBM39 leads to the mis-splicing and subsequent depletion of critical downstream effectors like THOC1.[7][15][16]
-
Multiple Myeloma (MM): this compound exhibits potent anti-myeloma activity.[17][18] In addition to the RBM39 pathway, a recent study identified a novel mechanism whereby this compound downregulates topoisomerase IIα (TOP2A) expression and induces DNA damage.[17][18] This finding provides a strong rationale for combination therapies.
-
Acute Megakaryoblastic Leukemia (AMKL): Public drug sensitivity data indicates that AMKL cell lines are among the most sensitive to this compound compared to other tumor types.[14]
Table 1: Summary of Preclinical Data for this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound Concentration/Effect | Reference |
|---|---|---|---|
| J.gamma1 | T-ALL | 5 µM treatment for 16h induced distinct exon/intron mis-splicing events. | [7] |
| Jurkat | T-ALL | 1 µM and 5 µM treatment for 48h resulted in significant cell death. | [7] |
| NCI-H929 | Multiple Myeloma | Treated with 20 µM this compound for 36h to assess apoptosis. | [17] |
| MM.1S | Multiple Myeloma | Treated with 20 µM this compound for 36h to assess apoptosis. | [17] |
| CMK | AMKL | Knockout of DCAF15 greatly reduced cytotoxicity of this compound. | [11] |
| MEG01 | AMKL | Knockout of DCAF15 greatly reduced cytotoxicity of this compound. |[11] |
Clinical Trials and Patient Data
Clinical investigation of this compound and its analogues (e.g., E7820) in hematological malignancies is ongoing, with a focus on biomarker-selected patient populations and combination strategies.
-
Relapsed/Refractory AML & High-Risk MDS: A phase II study combined this compound with idarubicin and cytarabine. In a heavily pre-treated population, the combination was deemed to have a manageable safety profile.[19] The trial demonstrated a notable overall response rate (ORR), suggesting clinical benefit in this difficult-to-treat setting.[4][17][19]
-
Splicing Factor-Mutant Myeloid Malignancies: A phase II trial of the oral RBM39 degrader E7820 was conducted in patients with relapsed/refractory AML or MDS harboring splicing factor mutations.[10] While the study confirmed target engagement via RBM39 degradation in patient samples, single-agent clinical efficacy was limited.[10][20] This has prompted further investigation of E7820 in combination with other agents, such as the BCL-2 inhibitor venetoclax.[9]
Table 2: Summary of Clinical Trial Data for this compound and Analogues in Hematological Malignancies
| Trial Phase | Malignancy | Treatment Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Phase II | R/R AML & High-Risk MDS | This compound + Idarubicin + Cytarabine | ORR: 35% (CR: 26%); Median response duration: 5 months; Estimated 1-year survival for responders: 51%. | [4][17][19] |
| Phase II | R/R Splicing Factor-Mutant AML/MDS | E7820 (monotherapy) | Target engagement (RBM39 degradation) confirmed; Limited ORR; Median OS: 3.8 months. | [10] |
| Phase II | R/R Splicing Factor-Mutant Myeloid Malignancies | E7820 + Venetoclax | Trial ongoing based on strong preclinical synergistic rationale. |[9] |
Combination Strategies
The mechanistic understanding of this compound has opened rational avenues for combination therapies to enhance efficacy and overcome resistance.
-
Chemotherapy:
-
Targeted Therapy:
-
Venetoclax (BCL-2 Inhibitor): Preclinical evidence suggests synergy between E7820 and venetoclax in splicing factor-mutant models. RBM39 degradation may blunt the expression of MCL-1, a known resistance mechanism to venetoclax.[9]
-
PARP Inhibitors: By inducing splicing errors in DNA repair genes, RBM39 degradation can create a synthetic lethal vulnerability with PARP inhibitors, a strategy that has shown promise in solid tumors and is applicable to hematological cancers.[6]
-
BCL-xL Inhibitors: In vitro studies suggest that combining this compound with BCL-xL inhibitors could be a strategy to prevent or treat acquired resistance.[3]
-
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating this compound's effects. Below are outlines for key methodologies.
7.1 Cell Viability and Proliferation Assay (CCK-8)
-
Cell Seeding: Seed hematological cancer cells (e.g., NCI-H929, MM.1S) in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of this compound, a single agent partner (e.g., melphalan), or the combination for a specified time (e.g., 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values. Synergy scores can be calculated using appropriate software (e.g., SynergyFinder).[17]
7.2 Western Blot for Protein Degradation
-
Cell Lysis: Treat cells (e.g., AML patient samples) with this compound for a set time (e.g., 6-24 hours). Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RBM39, DCAF15, Cleaved-PARP, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
7.3 CRISPR/Cas9-Mediated Knockout
-
gRNA Design: Design and clone guide RNAs targeting the gene of interest (e.g., DCAF15) into a Cas9-expressing vector.
-
Transfection/Transduction: Introduce the CRISPR/Cas9 plasmid into the target cell line (e.g., AMKL cells) using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Expand clones and validate gene knockout by Western blot (for protein loss) and Sanger sequencing (to confirm frameshift mutations).
-
Functional Assay: Use the validated knockout and wild-type control cell lines in cell viability or apoptosis assays with this compound treatment to confirm the gene's role in mediating the drug's effect.[11]
Conclusion and Future Directions
The re-emergence of this compound as a molecular glue that degrades the splicing factor RBM39 marks a significant advancement in targeted cancer therapy. For hematological malignancies, this mechanism is particularly compelling due to the prevalence of splicing machinery mutations and a potential dependency on RBM39. Preclinical studies have consistently demonstrated potent anti-cancer effects in AML, ALL, and MM models.
The future of this compound research in this field will focus on three key areas:
-
Biomarker-Driven Clinical Trials: Future trials must incorporate prospective screening for biomarkers like DCAF15 expression and splicing factor mutation status to enrich for patient populations most likely to respond.
-
Rational Combination Therapies: Moving beyond preclinical studies, clinical evaluation of combinations with agents like venetoclax, PARP inhibitors, and next-generation chemotherapies will be crucial to enhancing efficacy and overcoming resistance.
-
Next-Generation Degraders: The success of this compound has spurred the development of new and potentially more potent or selective RBM39 degraders, which may offer improved therapeutic windows and broader applicability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Final Results of a Phase 2, Open-Label Study of this compound, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncodaily.com [oncodaily.com]
The Molecular Glue Indisulam: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam, an aryl sulfonamide, has garnered significant attention in oncology research for its potent anti-cancer activity. Initially identified through phenotypic screens, its mechanism of action has been elucidated as a "molecular glue." This guide provides an in-depth technical overview of this compound's core mechanism, focusing on its profound impact on gene expression. We will delve into the targeted degradation of RNA-binding motif protein 39 (RBM39), the subsequent disruption of RNA splicing, and the downstream consequences on cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: RBM39 Degradation
This compound functions by inducing the proximity of the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2][3][4][5] This ternary complex formation facilitates the polyubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The degradation of RBM39, a key component of the spliceosome, is the primary event through which this compound exerts its effects on gene expression.[1][2] The closely related splicing factor RBM23 is also degraded by this compound through a similar mechanism.[6][7] The sensitivity of cancer cells to this compound is correlated with the expression levels of DCAF15.[2]
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of Indisulam's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisulam is an aryl sulfonamide that has garnered significant interest in oncology for its unique mechanism of action as a "molecular glue." Rather than directly inhibiting an enzyme or receptor, this compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, a protein essential for the proliferation of certain cancer cells.[1][2] The degradation of RBM39 disrupts mRNA splicing, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.[1][2] This guide provides an in-depth overview of the structural and biochemical basis of this compound's activity, including quantitative data on protein-drug interactions and detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action
This compound acts as a molecular glue, stabilizing the interaction between the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex, specifically the substrate receptor DCAF15, and the splicing factor RBM39.[1] In the absence of this compound, the interaction between DCAF15 and RBM39 is weak and transient.[3] this compound binds to a shallow pocket on the surface of DCAF15, creating a composite interface that is recognized by the RRM2 domain of RBM39.[3][4] This ternary complex (DCAF15-Indisulam-RBM39) formation triggers the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The subsequent depletion of RBM39 leads to widespread alterations in pre-mRNA splicing, ultimately resulting in the anti-proliferative effects of the compound.[1]
Quantitative Data
The following tables summarize key quantitative data from biochemical and cellular assays characterizing the activity of this compound and its analogs.
| Compound | Assay Type | Target Proteins | Value | Reference |
| This compound | TR-FRET Recruitment | DDB1-DCAF15 & RBM39RRM2 | KDapp = 2.1 µM | [5] |
| E7820 | TR-FRET Recruitment | DDB1-DCAF15 & RBM39RRM2 | KDapp = 2.0 µM | [5] |
| Tasisulam | TR-FRET Recruitment | DDB1-DCAF15 & RBM39RRM2 | KDapp = 3.5 µM | [5] |
| E7820 | TR-FRET Direct Binding | DDB1-DCAF15 | KDapp = 3.8 µM | [5] |
| E7820 | TR-FRET Competition | DDB1-DCAF15 | Ki = 2.9 µM | [5] |
| This compound | TR-FRET Competition | DDB1-DCAF15 | Ki > 50 µM | [5] |
| Tasisulam | TR-FRET Competition | DDB1-DCAF15 | Ki > 50 µM | [5] |
| This compound | Isothermal Titration Calorimetry (ITC) | DCAF15–DDB1(ΔBPB)–DDA1 | Kd > 50 µM | [4] |
Table 1: Biochemical Binding Affinities. KDapp represents the apparent dissociation constant, and Ki represents the inhibitory constant. These values indicate the concentration of the compound required to achieve 50% of the maximal binding or inhibition in the respective assays.
| Compound | Cell Line | Assay Type | Value | Reference |
| E7820 | HCT116 | Cell Viability | Potent degradation at 500 nM | [5] |
Table 2: Cellular Activity. This table highlights the cellular potency of E7820, a close analog of this compound.
Signaling Pathway and Complex Formation
The following diagrams illustrate the key molecular events in this compound's mechanism of action and the logical relationship between the components of the ternary complex.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in the primary literature.[4][5]
Recombinant Protein Expression and Purification
Objective: To produce pure, recombinant DCAF15-DDB1-DDA1 complex and RBM39 for structural and biochemical studies.
a. Expression of DCAF15-DDB1-DDA1 in Insect Cells:
-
Human DCAF15, DDB1, and DDA1 genes are cloned into pAC-derived vectors for baculovirus expression.
-
Baculovirus is generated by transfecting Spodoptera frugiperda (Sf9) cells.
-
For large-scale expression, Trichoplusia ni (High Five) insect cells are infected with high-titer baculovirus.
-
Cells are harvested after 40-48 hours of expression at 27°C.
b. Expression of RBM39 in E. coli:
-
The human RBM39 RRM2 domain (residues ~245-332) is cloned into a pET vector with an N-terminal His-tag.
-
The plasmid is transformed into E. coli BL21(DE3) cells.
-
Protein expression is induced with IPTG at 18°C overnight.
-
Cells are harvested by centrifugation.
c. Purification Protocol:
-
Cell pellets (insect or bacterial) are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, protease inhibitors) and lysed by sonication.
-
The lysate is cleared by ultracentrifugation.
-
The supernatant is loaded onto an appropriate affinity resin (e.g., Ni-NTA for His-tagged RBM39, Strep-Tactin for Strep-tagged DCAF15 complex).
-
The resin is washed extensively, and the protein is eluted.
-
Further purification is performed using ion-exchange and size-exclusion chromatography to ensure homogeneity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the this compound-induced interaction between DCAF15 and RBM39.
a. Assay Principle: This assay measures the proximity of two molecules. A terbium-conjugated antibody (donor) binds to the DCAF15 complex, and a fluorescently labeled antibody or protein (acceptor) binds to RBM39. When this compound brings the two proteins together, the donor and acceptor are in close proximity, allowing for fluorescence resonance energy transfer.
b. Workflow:
-
Recombinant DDB1-DCAF15 and RBM39RRM2 are used in the assay.
-
The DCAF15 complex is labeled with a terbium-conjugated antibody.
-
RBM39 is labeled with a fluorescent acceptor (e.g., BodipyFL).
-
In a 384-well plate, the labeled proteins are mixed with varying concentrations of this compound or other compounds.
-
The reaction is incubated at room temperature for 15-30 minutes.
-
TR-FRET signal is measured using a plate reader with excitation at ~340 nm and emission at ~490 nm (terbium) and ~520 nm (acceptor).
-
The ratio of acceptor to donor emission is calculated and plotted against compound concentration to determine KDapp or EC50 values.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the DCAF15-Indisulam-RBM39 complex.
-
The purified DCAF15-DDB1-DDA1 complex is mixed with the RBM39 RRM2 domain and this compound in a molar excess.
-
The resulting ternary complex is further purified by size-exclusion chromatography.
-
The complex is concentrated to ~10 mg/mL for crystallization screening.
-
Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement and refined to high resolution (e.g., 2.3 Å).[4]
Cryo-Electron Microscopy (Cryo-EM)
Objective: To visualize the structure of the large, multi-protein DCAF15-Indisulam-RBM39 complex in a near-native state.
-
The purified ternary complex is applied to glow-discharged cryo-EM grids.
-
The grids are blotted and plunge-frozen in liquid ethane to vitrify the sample.
-
Cryo-EM data (movies) are collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
The movie frames are aligned and corrected for beam-induced motion.
-
Contrast transfer function (CTF) estimation and correction are performed.
-
Particles are picked from the micrographs, and 2D class averages are generated to select for high-quality particles.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution map (e.g., 3.5-4.4 Å).[4][5]
-
An atomic model is built into the cryo-EM density map.
Conclusion
The elucidation of the structural basis of this compound's activity provides a remarkable example of a molecular glue mechanism in targeted protein degradation. The detailed structural and biochemical data offer a blueprint for the rational design of novel molecular glues that can reprogram E3 ligases to degrade other proteins of interest that have been traditionally considered "undruggable." The experimental protocols outlined in this guide provide a foundation for researchers aiming to investigate and develop this promising class of therapeutics.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Indisulam In Vitro Experimental Protocols: A Guide for Researchers
Abstract
Indisulam (E7070) is a novel sulfonamide anticancer agent that has demonstrated potent activity against a variety of tumor types in vitro.[1][2] Its primary mechanism of action involves acting as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39.[3][4][5] This application note provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound, targeting researchers, scientists, and drug development professionals. The protocols cover cell viability assays, western blotting for protein expression analysis, co-immunoprecipitation to study protein interactions, and cell cycle and apoptosis analysis.
Introduction
This compound has been identified as a molecular glue that promotes the interaction between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.[5][6] This interaction leads to the polyubiquitination and subsequent proteasomal degradation of RBM39.[3][4] The degradation of RBM39, a key regulator of RNA splicing, results in widespread splicing abnormalities, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][5][7] This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly in tumors dependent on RBM39 for survival.[5] The following protocols provide a framework for investigating the in vitro effects of this compound.
Mechanism of Action: RBM39 Degradation Pathway
This compound's primary mechanism of action is the induced degradation of RBM39. The process, depicted below, is initiated by this compound binding to the DCAF15 subunit of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding creates a novel interface that recruits RBM39, leading to its ubiquitination and subsequent degradation by the proteasome. This results in altered pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis.[3][8]
Caption: this compound-mediated degradation of RBM39 via the DCAF15 E3 ligase complex.
Key In Vitro Experimental Protocols
The following sections detail the protocols for essential in vitro assays to characterize the effects of this compound.
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curves.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, C33A, T-ALL cell lines) in 96-well plates at a density of 1 x 10⁴ to 3 x 10³ cells/well and incubate overnight.[3][8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-256 µM).[8][9] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[8]
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[6][8]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[3][8]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Quantitative Data Summary:
| Cell Line | Time Point | IC50 (µM) | Reference |
| HeLa | 24h | 287.5 | [8] |
| C33A | 24h | 125.0 | [8] |
| T-ALL Lines | 72h | 0.01 - 0.08 | [3] |
| HCT-116 | Not Specified | 0.11 µg/mL | [10] |
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels, such as the degradation of RBM39 and the modulation of apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., RBM39, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[3][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary:
| Cell Line | Treatment | Target Protein | Observation | Reference |
| HeLa | 5 µM this compound (24h) | RBM39 | Significant degradation | [8] |
| T-ALL Lines | 1-5 µM this compound (48h) | c-Myc | Dose-dependent decrease | [3] |
| T-ALL Lines | Lethal doses (48h) | Cleaved PARP, Cleaved Caspase-8 | Notable increase | [3] |
| HeLa | This compound (24h) | Bax | Upregulated | [8] |
| HeLa | This compound (24h) | Bcl-2 | Decreased | [8] |
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to confirm the interaction between RBM39 and the DCAF15 E3 ligase complex, which is mediated by this compound.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer.[12]
-
Pre-clearing: Pre-clear the lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., DCAF15 or RBM39) overnight at 4°C.[12]
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.[12]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners (e.g., RBM39 if DCAF15 was immunoprecipitated).
Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the effects of this compound on the cell cycle distribution and to quantify apoptosis.
Experimental Workflow:
Caption: Workflow for analyzing cell cycle and apoptosis after this compound treatment.
Cell Cycle Analysis Protocol:
-
Cell Preparation: Treat cells with this compound for 48 hours.[3][6] Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70-75% ethanol overnight at 4°C.[3][13]
-
Staining: Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.[3][13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay Protocol:
-
Cell Preparation: Treat cells with this compound for 24-48 hours.[3] Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[3][9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Quantitative Data Summary:
| Cell Line | Treatment | Observation | Reference |
| T-ALL Lines | This compound | G2 phase arrest | [3] |
| P388 Murine Leukemia | E7070 | G1 phase arrest | [13] |
| T-ALL Lines | Lethal doses (48h) | Significant increase in apoptotic cells | [3] |
| pHGG Lines | 8-256 µM this compound (48h) | Dose-dependent increase in apoptosis | [9] |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the in vitro evaluation of this compound. By employing these methods, researchers can effectively characterize the dose-dependent effects of this compound on cancer cell viability, elucidate its molecular mechanism through the analysis of RBM39 degradation and associated protein interactions, and quantify its impact on cell cycle progression and apoptosis. These experiments are crucial for advancing our understanding of this compound's therapeutic potential and for the development of novel cancer therapies targeting the spliceosome.
References
- 1. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of RBM39 Degradation by Indisulam
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA Binding Motif Protein 39 (RBM39) has emerged as a significant therapeutic target in oncology.[1][2][3] This protein is a key regulator of RNA splicing and transcriptional processes, and its altered expression or function is implicated in the progression of various cancers.[1][2][4][5] Indisulam (E7070) is an aryl sulfonamide that has been identified as a potent anti-cancer agent.[6][7] It functions as a "molecular glue," inducing the proximity of RBM39 to the DDB1- and CUL4-Associated Factor 15 (DCAF15), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[6][7][8][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, resulting in widespread alternative splicing events, cell cycle arrest, and apoptosis in cancer cells.[1][6][10][11]
This document provides detailed application notes and a comprehensive protocol for the analysis of this compound-induced RBM39 degradation using Western blotting, a fundamental technique for monitoring changes in protein levels.
Mechanism of Action: this compound-Mediated RBM39 Degradation
This compound's mechanism of action involves hijacking the cell's natural protein disposal system. The drug facilitates the formation of a ternary complex between RBM39 and DCAF15.[12][13][14] This interaction flags RBM39 for polyubiquitination by the E3 ligase complex, marking it for degradation by the 26S proteasome.[8][15] The degradation of RBM39 disrupts normal mRNA splicing, leading to the production of aberrant proteins and ultimately triggering anti-tumor responses.[7][15] The sensitivity of cancer cells to this compound often correlates with the expression levels of DCAF15.[7]
Signaling Pathway of this compound-Induced RBM39 Degradation
Caption: this compound-induced RBM39 degradation pathway.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for RBM39 degradation analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a Western blot experiment analyzing this compound-induced RBM39 degradation.
| Parameter | Value/Range | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells/well | In a 6-well plate. |
| This compound Concentration | 0.1 - 10 µM | A dose-response is recommended to determine the IC50.[6] |
| Treatment Duration | 4 - 24 hours | A time-course is recommended to observe the kinetics of degradation.[6] |
| Lysis Buffer Volume | 100 - 200 µL/well | For a 6-well plate. |
| Protein Loading per Lane | 20 - 40 µg | |
| Primary Antibody (RBM39) | 1:1000 dilution | e.g., Rabbit anti-RBM39. |
| Primary Antibody (Loading Control) | 1:5000 - 1:10,000 dilution | e.g., Mouse anti-GAPDH or Rabbit anti-β-actin.[16] |
| Secondary Antibody | 1:5000 - 1:20,000 dilution | e.g., HRP-conjugated anti-rabbit or anti-mouse IgG.[17] |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C. |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
Detailed Experimental Protocol: Western Blot Analysis of RBM39 Degradation
Materials and Reagents:
-
Cell Culture: Cancer cell line of interest (e.g., HeLa, HCT116, or relevant cancer cell lines), appropriate culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Treatment: this compound (dissolved in DMSO), DMSO (vehicle control).
-
Lysis and Protein Quantification: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.
-
Electrophoresis: 4-12% Bis-Tris or Tris-Glycine polyacrylamide gels, SDS-PAGE running buffer, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer.
-
Immunodetection: Blocking buffer (5% non-fat dry milk or 5% BSA in TBST), primary antibodies (anti-RBM39, anti-GAPDH/β-actin), HRP-conjugated secondary antibodies, Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline with Tween 20 (TBST).
-
Equipment: Cell culture incubator, centrifuge, sonicator or syringe with a fine-gauge needle, gel electrophoresis apparatus, electroblotting system, imaging system (e.g., chemiluminescence imager).
Procedure:
-
Cell Culture and Treatment:
-
Seed the desired cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified duration (e.g., 8, 16, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Protein Extraction:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against RBM39 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) following the same immunodetection steps.
-
Quantify the band intensities using densitometry software. Normalize the RBM39 band intensity to the corresponding loading control band intensity to determine the relative RBM39 protein levels.[18]
-
References
- 1. RNA-binding motif protein 39 (RBM39): An emerging cancer target - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. RNA-binding protein 39: a promising therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RBM39 antagonists and how do they work? [synapse.patsnap.com]
- 4. Systematic pan‐cancer analysis identifies RBM39 as an immunological and prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 10. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage | MDPI [mdpi.com]
- 17. origene.com [origene.com]
- 18. resources.revvity.com [resources.revvity.com]
Indisulam Treatment for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisulam (E7070) is a novel sulfonamide anticancer agent that has demonstrated significant therapeutic potential in a variety of preclinical cancer models.[1] Its unique mechanism of action as a "molecular glue" positions it as a promising candidate for targeted cancer therapy.[2][3] These application notes provide a comprehensive overview of the use of this compound for in vivo xenograft studies, including its mechanism of action, detailed experimental protocols, and a summary of efficacy data.
This compound exerts its anticancer effects by selectively inducing the proteasomal degradation of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[4][5] It achieves this by promoting an interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the ubiquitination and subsequent degradation of RBM39.[4][6] The loss of RBM39, an essential mRNA splicing factor, results in widespread splicing errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][7] The sensitivity of cancer cells to this compound is often correlated with the expression levels of DCAF15.[7]
Mechanism of Action: this compound-Mediated RBM39 Degradation
This compound functions as a molecular glue to facilitate the interaction between the DCAF15 E3 ubiquitin ligase complex and the splicing factor RBM39. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The subsequent depletion of RBM39 disrupts normal RNA splicing, leading to an accumulation of mis-spliced mRNA, cell cycle arrest, and apoptosis in cancer cells.
Figure 1. This compound's mechanism of action as a molecular glue.
Efficacy of this compound in In Vivo Xenograft Models
This compound has demonstrated significant anti-tumor activity across a range of in vivo xenograft models. The following table summarizes key quantitative data from various preclinical studies.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Administration | Key Findings |
| Neuroblastoma | IMR-32 | NCr Foxnnu | 25 mg/kg, intravenously, for 8 days | Complete tumor regression and 100% survival.[8] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | J.gamma1 | NSG | 12.5 mg/kg, intraperitoneally, 5 days on/2 days off, for two cycles | Significant tumor remission and suppression of leukemia cell proliferation.[9] |
| Cervical Cancer | HeLa | Balb/c nude | 25 mg/kg, tail vein injection, once a day for 8 days | Significant reduction in tumor volume and weight.[6] |
| Multiple Myeloma | NCI-H929 | NOG | 10 mg/kg, intraperitoneally, three times a week | Inhibition of tumor growth.[10] |
| Colorectal & Lung Cancer | HCT116, SW620, HCT15, LX-1, PC9 | Murine | Not specified | Suppression of tumor growth and decrease in tumor volume.[11] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with this compound. Specific parameters may need to be optimized based on the cancer model and research objectives.
General Experimental Workflow
Figure 2. General workflow for this compound xenograft studies.
Xenograft Model Establishment
Materials:
-
Cancer cell line of interest (e.g., IMR-32, J.gamma1, HeLa)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., NCr Foxnnu, NSG, Balb/c nude)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Culture cancer cells under standard conditions to ~80-90% confluency.[12]
-
Harvest cells using trypsin or another appropriate method and wash with PBS.
-
Resuspend the cell pellet in a solution of sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1x10^6 to 1x10^7 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.[13]
-
For leukemia models, cells may be injected intravenously.[9]
This compound Preparation and Administration
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 20% SBE-β-CD in saline, DMSO)
-
Sterile injection supplies
Procedure:
-
Prepare the this compound stock solution by dissolving it in an appropriate solvent like DMSO.
-
For administration, dilute the stock solution to the final desired concentration using a suitable vehicle. For example, a 20% SBE-β-CD in saline solution can be used as a cosolvent.[9]
-
Administer this compound to the mice via the chosen route (intravenous, intraperitoneal, or oral gavage).[14][15] The route and frequency will depend on the specific experimental design.
Tumor Volume Measurement and Monitoring
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable, begin measuring tumor dimensions (length and width) with digital calipers every 2-3 days.[8]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[6]
-
Monitor the body weight of the mice regularly as an indicator of overall health and treatment toxicity.[9]
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).[6][14]
Endpoint and Biomarker Analysis
Procedure:
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.[6]
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blot, PCR).[8]
-
Analyze biomarkers of interest, such as RBM39 levels to confirm target engagement, and proliferation markers like Ki67.[8]
Conclusion
This compound represents a compelling therapeutic strategy for a variety of cancers, particularly those dependent on the RBM39 splicing factor. The protocols and data presented here provide a solid foundation for researchers to design and execute in vivo xenograft studies to further evaluate the efficacy and mechanisms of this compound. Careful consideration of the specific cancer model, dosage, and administration route is crucial for obtaining robust and reproducible results.
References
- 1. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Indisulam Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisulam is a molecular glue degrader that exhibits anti-cancer activity by inducing the proteasomal degradation of the RNA-binding protein RBM39. This degradation is mediated by the DCAF15 E3 ubiquitin ligase complex. Despite its promise, the development of resistance to this compound is a significant clinical challenge. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genetic screens to identify genes that confer resistance to this compound, thereby aiding in the development of strategies to overcome this resistance.
Mechanism of Action of this compound
This compound acts as a "molecular glue," facilitating the interaction between RBM39 and the DDB1-CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of RBM39 by the proteasome.[1][2] The loss of RBM39, a key splicing factor, results in aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3][4]
Data Presentation
A genome-wide CRISPR-Cas9 screen was conducted to identify genes whose loss-of-function confers resistance to this compound. The screen revealed a strong enrichment of sgRNAs targeting components of the DCAF15 E3 ubiquitin ligase complex.
Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for this compound Resistance
| Gene | Function | Role in this compound Resistance |
| DCAF15 | Substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. | Essential for this compound-mediated recruitment of RBM39 to the E3 ligase complex. Its loss prevents RBM39 degradation, thus conferring resistance.[1][2] |
| DDA1 | DDB1- and CUL4-associated factor 1. | A core component of the CUL4-DDB1 E3 ligase complex. Its knockout disrupts the complex's function, preventing RBM39 degradation and leading to this compound resistance.[1][2] |
| CAND1 | Cullin-associated and neddylation-dissociated 1. | A regulator of Cullin-RING E3 ubiquitin ligases (CRLs). Loss of CAND1 can lock the CRL complex in an inactive state, impairing its ability to degrade substrates like RBM39.[1][2] |
| RBM39 | RNA-binding protein 39, the direct target of this compound-mediated degradation. | Mutations in RBM39 that prevent its interaction with the DCAF15-Indisulam complex are a known mechanism of resistance.[3] |
In addition to resistance mechanisms, a CRISPR-based synthetic lethality screen identified that the loss of SRPK1 (Serine/Arginine-Rich Splicing Factor Kinase 1) sensitizes cancer cells to this compound. This suggests a potential therapeutic strategy of combining this compound with SRPK1 inhibitors.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound.
1. Cell Line and Reagents
-
A549 human lung carcinoma cells (or other cancer cell line of interest)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2, Brunello, or similar)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
Polybrene
-
Puromycin
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing (NGS) platform
2. Lentivirus Production
-
Seed HEK293T cells in 15 cm plates.
-
When cells reach 70-80% confluency, transfect with the CRISPR library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
After 48 and 72 hours, harvest the lentivirus-containing supernatant and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
3. CRISPR Library Transduction
-
Seed A549 cells and allow them to adhere.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Use polybrene (8 µg/mL) to enhance transduction efficiency.
-
Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.
4. This compound Treatment
-
After puromycin selection, pool the surviving cells. This is your day 0 reference sample.
-
Divide the cell population into two groups: a control group treated with DMSO and a treatment group treated with this compound.
-
Based on the findings of Pogacar et al. (2022), treat the cells with 3 µM this compound for 3 weeks.[1] The optimal concentration and duration may need to be determined for other cell lines.
-
Continuously culture the cells, ensuring that the library representation is maintained at each passage.
5. Genomic DNA Extraction and sgRNA Sequencing
-
At the end of the treatment period, harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the library vector.
-
Purify the PCR products and submit them for next-generation sequencing.
6. Data Analysis
-
Align the sequencing reads to the CRISPR library to determine the abundance of each sgRNA.
-
Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank the genes based on the enrichment of their corresponding sgRNAs to identify top resistance candidates.
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for CRISPR-Cas9 resistance screen.
References
- 1. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Indisulam Solubility and Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indisulam (E7070) is a sulfonamide-based anticancer agent that functions as a "molecular glue." It selectively induces the degradation of the RNA-binding protein RBM39 by promoting its interaction with the DCAF15 E3 ubiquitin ligase complex, leading to aberrant mRNA splicing and cell death[1][2][3]. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, making proper preparation critical for reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. This document provides detailed protocols for the solubilization and preparation of this compound in DMSO, summarizes its solubility across various solvents, and outlines its mechanism of action.
This compound Solubility Data
This compound is a crystalline solid that exhibits high solubility in organic solvents like DMSO and is sparingly soluble in aqueous buffers[4]. For biological experiments requiring aqueous media, it is essential to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration[4]. Quantitative solubility data from various suppliers is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | ~30 mg/mL | ~77.7 mM | - | [4] |
| DMSO | ≥40.5 mg/mL | ≥105.0 mM | - | [5] |
| DMSO | 38.58 mg/mL | 100 mM | - | |
| DMSO | 77 mg/mL | 199.55 mM | Use fresh DMSO as moisture can reduce solubility. | [6] |
| DMSO | 100 mg/mL | 259.17 mM | Requires sonication. Hygroscopic DMSO impacts solubility. | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | ~77.7 mM | - | [4] |
| Ethanol | Slightly Soluble | - | - | [4] |
| Ethanol | ≥6.94 mg/mL | ≥18.0 mM | Requires sonication. | [5] |
| Ethanol | 10 mg/mL | 25.9 mM | - | [6] |
| Water | Insoluble | - | - | [5][6] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | ~0.52 mM | Aqueous solutions are not recommended for storage >1 day. | [4] |
Molecular Weight of this compound is 385.8 g/mol .
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. Stock solutions of 10-20 mM are commonly cited in literature[1][3][8].
Materials:
-
This compound (crystalline solid)
-
Anhydrous or new, high-purity Dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Safety First: this compound should be handled as a hazardous material. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a chemical fume hood.
-
Weighing: Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound solid. For 1 mL of a 10 mM solution, weigh 3.86 mg of this compound (FW: 385.8 g/mol ).
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound solid. For a 10 mM stock, add 1 mL of DMSO to 3.86 mg of this compound.
-
Dissolution: Cap the tube securely and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for brief intervals until the solution is clear[7].
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing[4]. This displaces oxygen and reduces oxidative degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Cell Viability and Sensitivity to Indisulam
Introduction
Indisulam (E7070) is a novel sulfonamide anti-cancer agent that functions as a "molecular glue."[1][2] It has demonstrated potent anti-proliferative activity against a variety of tumor cell lines, particularly those of hematopoietic and lymphoid origin.[1][3] The primary mechanism of action for this compound involves mediating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding motif protein 39 (RBM39).[4][5] This induced proximity leads to the rapid ubiquitination and subsequent proteasomal degradation of RBM39, an essential mRNA splicing factor.[4][6][7] The resulting disruption of pre-mRNA splicing leads to widespread cellular dysfunction, including cell cycle arrest and apoptosis, ultimately causing cancer cell death.[1][5][8]
The sensitivity of cancer cells to this compound is critically dependent on the expression of DCAF15, which is required to recruit RBM39 for degradation.[1][9] Therefore, robust and reliable methods for assessing cell viability are essential for determining the sensitivity of different cancer cell types to this compound, identifying potential therapeutic applications, and developing effective combination strategies.
These application notes provide an overview of common cell viability assays and detailed protocols for evaluating cellular response to this compound treatment.
Mechanism of Action: this compound-Mediated RBM39 Degradation
This compound acts by hijacking the cell's own protein disposal machinery. It binds to the DCAF15 protein, a component of the CUL4-DDB1 E3 ubiquitin ligase complex, and creates a new surface that recruits the RBM39 protein.[2][6] This ternary complex formation (DCAF15-Indisulam-RBM39) allows the E3 ligase to tag RBM39 with ubiquitin chains, marking it for destruction by the proteasome.[1][7] The depletion of RBM39 disrupts normal RNA splicing, a critical process for gene expression, leading to cancer cell death.[1][10]
Application Notes: Selecting a Cell Viability Assay
Several types of assays can be used to measure the effects of this compound on cell viability. The choice of assay depends on factors such as cell type, experimental throughput, and the specific information required. The most common methods rely on measuring metabolic activity, which is generally proportional to the number of viable cells.
-
Tetrazolium Salt Reduction Assays (MTT, MTS, WST-8/CCK-8): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells. Soluble tetrazolium salts are reduced to a colored formazan product. The intensity of the color is proportional to the number of viable cells. These assays are cost-effective and widely used.[11][12]
-
ATP Quantification Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, a key indicator of metabolically active cells.[13][14] The assay involves adding a single reagent that lyses the cells and generates a light signal proportional to the ATP level. These assays are known for their high sensitivity, broad linear range, and suitability for high-throughput screening.[13][15]
-
Resazurin-Based Assays (e.g., alamarBlue®): These are fluorescent or colorimetric assays where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. This method is generally considered more sensitive than tetrazolium assays and is non-toxic, allowing for kinetic monitoring.[16]
Quantitative Data: this compound Sensitivity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The tables below summarize reported IC50 values for this compound across a range of cancer cell lines, demonstrating its variable efficacy.
Table 1: this compound IC50 in Hematological Malignancies
| Cell Line | Cancer Type | IC50 Value (approx.) | Assay Duration | Source |
| J.gamma1, Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Highly Sensitive* | 48 hours | [1] |
| CMK, MEG01, M07e | Acute Megakaryoblastic Leukemia (AMKL) | Highly Sensitive | 72 hours | [8] |
| U937, K562 | Non-AMKL Acute Myeloid Leukemia | Less Sensitive | 72 hours | [8] |
*IC50 values were in the low nanomolar range. **AMKL cell lines showed significantly lower IC50 values than non-AMKL lines.
Table 2: this compound IC50 in Solid Tumors
| Cell Line | Cancer Type | IC50 Value (approx.) | Assay Duration | Source |
| HCT-116 | Colorectal Cancer | 0.56 µM | Not Specified | |
| HeLa | Cervical Cancer | 287.5 µM | 24 hours | [3] |
| C33A | Cervical Cancer | 125.0 µM | 24 hours | [3] |
| IMR-32 | Neuroblastoma | Sensitive | 72 hours | [9] |
| KELLY | Neuroblastoma | Sensitive | 72 hours | [9] |
| A549 | Lung Cancer | Moderately Sensitive | 8-11 days | [17] |
| SUM159 | Breast Cancer | Resistant (>2 µM) | 8-11 days | [17] |
*SF50 (concentration for 50% inhibition) was used to measure sensitivity.
Experimental Workflow & Protocols
The general workflow for assessing this compound sensitivity involves cell seeding, treatment with a range of drug concentrations, incubation, and measurement of cell viability.
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][18]
Principle Living cells with active mitochondrial dehydrogenases convert MTT into an insoluble purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells. The crystals are dissolved, and the absorbance is measured, typically at 570 nm.[12][19]
Materials
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (e.g., MedChemExpress, HY-13650)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader
Procedure
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Resuspend cells in complete culture medium to a predetermined optimal density (e.g., 1 x 10⁴ cells/well). Pipette 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations for treatment. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a homogeneous method for quantifying ATP, which indicates the presence of metabolically active cells.[14][20]
Principle The CellTiter-Glo® Reagent contains luciferase and its substrate, luciferin. The reagent lyses cells, releasing ATP, which drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present.[13]
Materials
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Multi-channel pipette
-
Luminometer or plate reader with luminescence detection capability
Procedure
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it along with the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting until the substrate is fully dissolved.[21]
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium into each well of an opaque-walled 96-well plate. Include control wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium as described in the MTT protocol. Replace the existing medium with 100 µL of the medium containing the appropriate drug or vehicle concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[9]
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14][21] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[14][21] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][21]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
For both protocols, the data should be analyzed to determine the effect of this compound on cell viability.
-
Background Subtraction: Subtract the average signal from the "medium only" wells from all other measurements.
-
Normalization: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Percent Viability = (Signal of Treated Cells / Signal of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. life-science-alliance.org [life-science-alliance.org]
- 17. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Colony Formation Assay with Indisulam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indisulam is a novel sulfonamide-based anticancer agent that has demonstrated potent anti-proliferative effects in a variety of cancer cell lines.[1] Its mechanism of action involves functioning as a "molecular glue" to induce the degradation of the RNA-binding protein 39 (RBM39).[1][2] this compound facilitates the interaction between RBM39 and the DDB1 and CUL4-associated factor 15 (DCAF15), which is a component of the cullin-RING E3 ubiquitin ligase 4 complex (CRL4DCAF15).[3][4] This interaction leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][4] The degradation of RBM39, an essential splicing factor, results in aberrant pre-mRNA splicing, ultimately leading to cancer cell death.[2][4] The expression of DCAF15 may serve as a biomarker for predicting sensitivity to this compound.[4]
The colony formation assay, or clonogenic assay, is a widely used in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool for evaluating the long-term effects of cytotoxic agents like this compound on cancer cell survival and proliferation.
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the targeted degradation of RBM39. This is achieved by promoting the formation of a ternary complex between RBM39, DCAF15, and the E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of RBM39. The loss of RBM39 disrupts normal mRNA splicing, leading to apoptosis and inhibition of cell proliferation.
Caption: this compound-mediated degradation of RBM39 signaling pathway.
Experimental Protocols
This section provides a detailed protocol for conducting a colony formation assay to evaluate the efficacy of this compound.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Experimental Workflow
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes: Flow Cytometry for Cell Cycle Analysis Following Indisulam Treatment
Introduction
Indisulam (E7070) is a novel sulfonamide anticancer agent that functions as a "molecular glue," inducing the degradation of the mRNA splicing factor RBM39.[1][2][3] This targeted protein degradation is mediated by the recruitment of RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1][3][4] The loss of RBM39 results in widespread aberrant pre-mRNA splicing, affecting numerous cellular processes and ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][5][6] Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle progression. This document provides detailed protocols and application notes for analyzing cell cycle distribution in response to this compound treatment.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary mechanism involves the hijacking of the ubiquitin-proteasome system to eliminate RBM39. The subsequent disruption of mRNA splicing affects the expression of key cell cycle regulators. Notably, this compound treatment has been shown to lead to a G1 phase arrest in some cancer cell lines, while in others, a G2 phase arrest is observed.[7] The G1 arrest is associated with the downregulation of critical proteins required for the G1 to S phase transition, such as Cyclin-dependent kinase 4 (CDK4).[5][7] Additionally, this compound has been reported to downregulate Cyclin H, a component of the CDK-activating kinase (CAK) complex, which is essential for the activation of CDK2.[8]
Signaling Pathway of this compound Action
Caption: this compound-mediated degradation of RBM39 leads to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the key steps for assessing cell cycle changes after this compound treatment using flow cytometry.
Caption: Workflow for flow cytometry-based cell cycle analysis.
Quantitative Data Summary
The following tables summarize representative data on the effects of this compound on cell cycle distribution in different cancer cell lines.
Table 1: Cell Cycle Distribution in Acute Megakaryoblastic Leukemia (AMKL) Cells after this compound Treatment [7]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.8 |
| This compound (Low Conc.) | 45.2 ± 1.8 | 25.5 ± 1.2 | 29.3 ± 1.4 |
| This compound (High Conc.) | 30.7 ± 2.5 | 18.9 ± 1.1 | 50.4 ± 2.9 |
Table 2: Cell Cycle Distribution in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells after this compound Treatment [9]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 62.1 ± 3.2 | 25.8 ± 1.9 | 12.1 ± 1.1 |
| This compound (1 µM) | 48.9 ± 2.5 | 20.1 ± 1.5 | 31.0 ± 2.0 |
| This compound (5 µM) | 35.4 ± 2.8 | 15.3 ± 1.3 | 49.3 ± 3.1 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., AMKL or T-ALL cell lines) in 6-well plates at a density of 300,000 cells per well.[9] Allow cells to adhere and resume growth for 16-24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[9]
Protocol 2: Cell Preparation and Fixation for Flow Cytometry
-
Cell Harvesting: After treatment, collect the cells. For adherent cells, use trypsin-EDTA to detach them, then neutralize with a complete medium. For suspension cells, directly collect them into centrifuge tubes.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS). Repeat the wash step.
-
Fixation: Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 400 µl of PBS.[10] While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[10]
-
Storage: Incubate the cells on ice for at least 30 minutes for fixation.[10] For longer-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them.[10] Carefully discard the ethanol supernatant.
-
Washing: Resuspend the cell pellet in 3 mL of PBS and centrifuge. Repeat this wash step twice to ensure complete removal of ethanol.[10]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A solution).[10] Incubate at room temperature for 5-10 minutes.[10]
-
Propidium Iodide Staining: Add 400 µl of propidium iodide (PI) staining solution (e.g., 50 µg/ml PI in PBS) to the cell suspension.[10] Mix well.
-
Incubation: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[10]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to improve the coefficient of variation (CV) of the peaks.[10] Collect data for at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the data. Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) or a similar doublet discrimination parameter. Generate a histogram of the PI fluorescence intensity (on a linear scale) and use a cell cycle analysis model (e.g., Watson pragmatic) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Proximity Labeling, Quantitative Proteomics, and Biochemical Studies Revealed the Molecular Mechanism for the Inhibitory Effect of this compound on the Proliferation of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergizes with palbociclib to induce senescence through inhibition of CDK2 kinase activity | PLOS One [journals.plos.org]
- 9. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of RBM39 Localization
These application notes provide a detailed protocol for the immunofluorescent staining and localization of RNA-binding motif protein 39 (RBM39), a key regulator of RNA splicing and gene transcription. The protocol is intended for researchers, scientists, and drug development professionals interested in studying the subcellular localization and function of RBM39.
Introduction
RNA-binding motif protein 39 (RBM39), also known as CAPERα, is a critical component of the spliceosome and acts as a transcriptional coactivator for various transcription factors, including estrogen receptors and JUN/AP-1.[1][2] RBM39 is predominantly localized in the nucleus, where it is found in nuclear speckles, dynamic subnuclear structures enriched in splicing factors.[1][3][4] Its role in pre-mRNA splicing and its dysregulation in various cancers make it a protein of significant interest in both basic research and therapeutic development.[5][6][7] Immunofluorescence microscopy is a powerful technique to visualize the subcellular distribution of RBM39 and to study changes in its localization in response to cellular stimuli or therapeutic agents.
This protocol provides a step-by-step guide for immunofluorescent staining of RBM39 in cultured cells, including recommendations for antibodies, fixation, permeabilization, and imaging.
Materials and Reagents
-
Cell Culture: Adherent cells (e.g., HEK-293, HeLa) cultured on sterile glass coverslips in a suitable culture medium.
-
Primary Antibodies: A selection of validated anti-RBM39 antibodies suitable for immunofluorescence (see Table 1).
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1% - 0.3% Triton X-100 in PBS.[8][9]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS.[8]
-
Wash Buffer: Phosphate Buffered Saline (PBS).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope: A fluorescence or confocal microscope equipped with appropriate filters.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of RBM39
This protocol outlines the procedure for fixing, permeabilizing, and staining cells for RBM39 localization.
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Permeabilization:
-
If using PFA fixation, permeabilize the cells with 0.1% - 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to the nucleus.[9]
-
If using methanol fixation, this step can be skipped as methanol also permeabilizes the cells.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RBM39 antibody in the blocking buffer according to the manufacturer's recommended concentration (see Table 1).
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualize the staining using a fluorescence or confocal microscope. RBM39 should appear as distinct nuclear speckles.
-
Quantitative Data Presentation
The following tables provide examples of antibody selection and quantitative analysis of RBM39 levels.
Table 1: Recommended Primary Antibodies for RBM39 Immunofluorescence
| Antibody Name/ID | Host | Clonality | Recommended Dilution | Reference |
| RBM39 Antibody (ABIN7270085) | Rabbit | Polyclonal | 1:50 - 1:200 | [11] |
| RBM39 Polyclonal Antibody (21339-1-AP) | Rabbit | Polyclonal | 1:50 - 1:500 | [1] |
| Anti-RBM39 Human Protein Atlas Antibody | Rabbit | Polyclonal | 1:50 - 1:200 | [12] |
| Anti-RNA-binding protein 39 RBM39 Antibody (A07137) | Rabbit | Polyclonal | Not Specified | [13] |
Table 2: Quantitative Analysis of RBM39 Degradation by Indisulam in SH-SY5Y Cells
This table summarizes data from a study quantifying RBM39 degradation in response to treatment with the molecular glue degrader, this compound.[14]
| Treatment Duration | This compound Concentration | Remaining RBM39 (%) |
| 24 hours | 3 µM | ~20% |
| ≥6 hours | Not specified | Maximum degradation |
| 1-2 hours | Not specified | Dramatic decrease |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow for RBM39 immunofluorescence and a simplified representation of RBM39's role in the spliceosome.
Caption: Workflow for RBM39 Immunofluorescence Staining.
Caption: Simplified Role of RBM39 in Spliceosome Assembly.
References
- 1. RBM39 Polyclonal Antibody (21339-1-AP) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RBM39 is a potential prognostic biomarker with functional significance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rna-binding-motif-protein-39-rbm39-an-emerging-cancer-target - Ask this paper | Bohrium [bohrium.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. RBM39 antibody (21339-1-AP) | Proteintech [ptglab.com]
- 11. anti-RBM39 Antibody [ABIN7270085] - Human, WB, IHC, IF [antibodies-online.com]
- 12. Anti-RBM39 Human Protein Atlas Antibody [atlasantibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Indisulam Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Indisulam in various animal models of cancer.
Introduction
This compound (E7070) is an aryl sulfonamide with potent anticancer activity demonstrated in a range of preclinical cancer models.[1] Initially identified for its ability to arrest the cell cycle, its primary mechanism of action has been elucidated as a "molecular glue."[1][2] this compound facilitates the interaction between the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the targeted degradation of RBM39.[3][4] This degradation results in widespread aberrant RNA splicing, ultimately triggering cell death in cancer cells dependent on RBM39.[2][5] The efficacy of this compound is critically dependent on the expression of DCAF15, making it a potential biomarker for patient stratification.[2][5]
Mechanism of Action: RBM39 Degradation Pathway
This compound functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase receptor DCAF15 and the RNA-binding protein RBM39.[5] This proximity, engineered by this compound, leads to the poly-ubiquitination of RBM39 and its subsequent degradation by the proteasome.[1][2] The loss of RBM39, an essential splicing factor, causes catastrophic mis-splicing of pre-mRNAs, leading to apoptosis and cell cycle arrest in susceptible cancer cells.[5][6]
Figure 1: this compound's "molecular glue" mechanism of action.
Animal Models for Efficacy Studies
Several xenograft and genetically engineered mouse models have been successfully used to evaluate the in vivo efficacy of this compound. The choice of model depends on the cancer type being investigated.
Neuroblastoma
-
Xenograft Model:
-
Genetically Engineered Mouse Model (GEMM):
-
Model: Th-MYCN transgenic mice, which develop tumors that closely mimic human high-risk neuroblastoma.[5]
-
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
-
Xenograft Model:
Head and Neck Squamous Cell Carcinoma (HNSCC)
-
Xenograft Model:
-
Cell Line: MOC1 (murine oral cancer cell line)[7]
-
Mouse Strain: C57BL/6 mice (for syngeneic models)
-
Multiple Myeloma
-
Xenograft Model:
Cervical Cancer
Experimental Protocols
The following are detailed protocols for conducting this compound efficacy studies in the aforementioned animal models.
General Experimental Workflow
Figure 2: General workflow for in vivo efficacy studies.
Protocol for Neuroblastoma Xenograft Model (IMR-32)[5]
-
Cell Culture: Culture IMR-32 human neuroblastoma cells in appropriate media until they reach the desired confluence.
-
Animal Handling: Use female NCr-Foxn1nu mice, aged 4-6 weeks.
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 IMR-32 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment:
-
This compound Group: Administer this compound at 25 mg/kg intravenously for 8 consecutive days.
-
Vehicle Group: Administer the corresponding vehicle solution following the same schedule.
-
-
Endpoint Monitoring: Continue to monitor tumor volume, body weight, and overall animal health. Euthanize mice when tumors reach the predetermined humane endpoint.
-
Data Analysis: Analyze tumor growth inhibition, survival rates, and perform immunohistochemical analysis of tumor tissue for biomarkers like RBM39 and Ki67.
Protocol for T-ALL Xenograft Model (J.gamma1)[2]
-
Cell Culture: Culture J.gamma1 human T-ALL cells.
-
Animal Handling: Use 4-5 week old NOD scid gamma (NSG) mice.
-
Tumor Implantation: Intravenously inject J.gamma1 cells to establish a disseminated leukemia model.
-
Treatment:
-
This compound Group: Administer this compound at 12.5 mg/kg intraperitoneally for 5 consecutive days, followed by a 2-day break, with the cycle repeated twice.
-
Vehicle Group: Administer the vehicle solution on the same schedule.
-
-
Endpoint Monitoring: Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and survival.
-
Data Analysis: Analyze survival curves and assess tumor cell infiltration in tissues like bone marrow, liver, and spleen via histological and immunohistochemical staining.
Protocol for Multiple Myeloma Xenograft Model (NCI-H929)[8]
-
Cell Culture: Culture NCI-H929 human multiple myeloma cells.
-
Animal Handling: Use four-week-old female NOG mice.
-
Tumor Implantation: Subcutaneously inject 4 x 10^6 NCI-H929 cells mixed with Matrigel into the right flank of each mouse.
-
Randomization: Once tumors are established, randomize mice into treatment groups.
-
Treatment:
-
This compound Monotherapy Group: Administer this compound at 10 mg/kg intraperitoneally three times a week.
-
Combination Therapy Group: Administer this compound as above, and Melphalan at 3 mg/kg intraperitoneally once a week.
-
Control Groups: Administer vehicle and/or Melphalan alone.
-
-
Endpoint Monitoring: Monitor tumor volume and animal well-being.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess for synergistic effects.
Summary of Quantitative Data from Efficacy Studies
| Cancer Type | Animal Model | This compound Dose and Schedule | Key Findings | Reference |
| Neuroblastoma | IMR-32 Xenograft in NCr-Foxn1nu mice | 25 mg/kg, IV, daily for 8 days | Complete tumor regression and 100% survival in the treated group. | [5] |
| Neuroblastoma | Th-MYCN GEMM | Not specified | Near complete reduction in tumor volume after 7 days of treatment. | [5] |
| T-ALL | J.gamma1 Xenograft in NSG mice | 12.5 mg/kg, IP, 5 days on/2 days off, 2 cycles | Durable antitumor efficacy, reduction in tumor cell infiltration in bone, liver, and spleen. | [2] |
| Head and Neck Cancer | MOC1 Syngeneic Model | Not specified | Suppressed tumor growth. | [7] |
| Multiple Myeloma | NCI-H929 Xenograft in NOG mice | 10 mg/kg, IP, 3 times a week (in combination with Melphalan) | Strong synergistic anti-tumor effect with Melphalan. | [8] |
| Cervical Cancer | HeLa Xenograft in nude mice | 25 mg/kg | Significantly reduced tumor volume and weight compared to the control group. | [1] |
Conclusion
The provided protocols and data demonstrate the robust anti-tumor activity of this compound across a variety of preclinical cancer models. These application notes serve as a guide for researchers to design and execute their own in vivo efficacy studies, contributing to the further development of this promising therapeutic agent. The consistent findings of tumor growth inhibition and regression highlight the potential of targeting the RNA splicing machinery as a viable cancer treatment strategy.
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating an Indisulam Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indisulam (E7070) is a sulfonamide anti-cancer agent that has demonstrated potent anti-proliferative activity across various tumor cell lines.[1][2][3] Its mechanism of action is distinct from many traditional chemotherapeutics. This compound functions as a "molecular glue," inducing the proteasomal degradation of the mRNA splicing factor RBM39 (RNA Binding Motif Protein 39).[1][4] This is achieved by facilitating the recruitment of RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and subsequent degradation.[1][4] The depletion of RBM39 results in aberrant pre-mRNA splicing, which in turn leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis.[1][5][6][7] This document provides a detailed protocol for generating a dose-response curve for this compound to determine its cytotoxic and anti-proliferative effects on cancer cell lines.
Mechanism of Action Signaling Pathway
The following diagram illustrates the molecular mechanism of action of this compound.
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Indisulam Resistance Mechanisms: A Technical Support Resource
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying indisulam resistance in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating this compound sensitivity and resistance.
| Problem / Observation | Potential Cause | Suggested Troubleshooting Steps |
| No RBM39 degradation observed after this compound treatment. | 1. Cell line is intrinsically resistant: May have low DCAF15 expression.[1][2] 2. Acquired resistance: Cells may have developed mutations in key proteins. 3. Ineffective this compound concentration or treatment duration. | 1. Assess DCAF15 expression: Perform Western blot or qPCR to check DCAF15 protein and mRNA levels. Sensitivity to this compound has been shown to correlate with DCAF15 expression in some cancer lineages.[1] 2. Sequence key genes: Sequence the RRM2 domain of RBM39 and the full coding sequence of DCAF15 to check for mutations that prevent complex formation.[1][3] 3. Optimize treatment: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and duration for RBM39 degradation in your cell line.[4] |
| Cells become resistant to this compound over time with continuous culture. | 1. Spontaneous acquisition of resistance mutations: Prolonged exposure can select for resistant clones.[4][5] 2. Adaptation of downstream pathways: Cells may activate survival pathways to overcome the effects of RBM39 loss. | 1. Isolate and characterize resistant clones: Perform single-cell cloning and sequence RBM39 and components of the CRL4-DCAF15 ligase (e.g., DCAF15, DDA1, CAND1).[4][6] 2. Investigate downstream mechanisms: For resistant cells that still show RBM39 degradation, assess for upregulation of anti-apoptotic proteins like BCL-xL.[4][6] Consider RNA-seq to identify changes in splicing patterns that might bypass the lethal effects of this compound.[4] |
| CRISPR screen identifies unexpected hits for this compound resistance. | 1. Off-target effects of sgRNAs. 2. Cell-line specific resistance mechanisms. | 1. Validate hits: Use multiple, independent sgRNAs for each hit gene to confirm the resistance phenotype. Perform rescue experiments by re-expressing the wild-type gene. 2. Functional validation: For novel hits, investigate their role in the ubiquitin-proteasome system, splicing machinery, or cell survival pathways. |
| Variable sensitivity to this compound across different cell lines. | 1. Tissue-specific factors: The correlation between DCAF15 levels and sensitivity may not hold true for all cancer types, such as solid tumors.[4][5] 2. Basal expression of RBM39: Higher basal levels of RBM39 might require more effective degradation for a cytotoxic effect. 3. Mutations in other spliceosome components. | 1. Characterize your cell line panel: In addition to DCAF15 levels, measure the basal expression of RBM39 and other key splicing factors.[4] 2. Correlate with genetic features: Analyze sequencing data for mutations in other spliceosome genes, which can influence sensitivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a "molecular glue" that facilitates the interaction between the splicing factor RBM39 and DCAF15, which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF15).[4][5][6] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[1][7] The loss of RBM39 causes widespread alterations in pre-mRNA splicing, leading to cancer cell death.[1][3]
Q2: What are the most common mechanisms of acquired resistance to this compound?
A2: The most frequently cited resistance mechanisms are:
-
Mutations in RBM39: Specific point mutations in the second RNA recognition motif (RRM2) of RBM39 prevent its recruitment to DCAF15 in the presence of this compound.[1][3]
-
Loss or mutation of DCAF15: Since DCAF15 is essential for recognizing the RBM39-indisulam complex, its loss or mutation prevents RBM39 degradation.[1][4]
-
Alterations in other E3 ligase components: Loss-of-function mutations in other components of the CRL4 complex, such as DDA1 and CAND1, have also been shown to confer resistance.[4][6]
-
Post-translational modification of RBM39: Methylation of RBM39 at arginine 92 by the enzyme PRMT6 can inhibit its this compound-induced degradation, thus promoting resistance.[8]
Q3: Can cells become resistant to this compound even if RBM39 is still degraded?
A3: Yes, some cancer cells can acquire resistance to this compound while still showing efficient RBM39 degradation.[4][5] This suggests that resistance mechanisms can emerge downstream of the primary drug target. For instance, resistant pancreatic cancer cells have been shown to have fewer splicing errors compared to their sensitive counterparts and exhibit vulnerability to BCL-xL inhibitors, indicating an adaptation to survive the consequences of RBM39 loss.[4][6]
Q4: Is DCAF15 expression a reliable biomarker for this compound sensitivity?
A4: DCAF15 expression levels have been shown to correlate with this compound sensitivity, particularly in hematopoietic and lymphoid cancer cell lines.[1] However, this correlation may be less consistent in solid tumors, suggesting that other tissue-specific factors can influence the response.[4][5] Therefore, while DCAF15 expression is an important factor, it should be considered alongside other potential biomarkers for a comprehensive assessment of sensitivity.
Q5: Besides RBM39, are there other proteins degraded by this compound?
A5: Yes, RBM23, a paralog of RBM39, has also been identified as a neo-substrate that is degraded in an this compound-dependent manner via recruitment to DCAF15.[9][10] However, studies have shown that the widespread changes in gene expression and splicing that lead to cytotoxicity are attributable to the degradation of RBM39, not RBM23.[9][10][11]
Data Summary Tables
Table 1: this compound IC50 Values in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT-116 | ~0.1 | >10 | >100 |
| A549 | ~0.5 | >10 | >20 |
| Panc10.05 | ~0.2 | >5 | >25 |
| HCC-1806 | ~0.3 | >5 | >16 |
Note: IC50 values are approximate and compiled from graphical data presented in the literature.[4] Actual values may vary based on experimental conditions.
Table 2: Key Proteins Involved in this compound Resistance and Their Function
| Protein | Function in this compound Action | Effect of Alteration on this compound Sensitivity |
| RBM39 | Primary target of this compound; a splicing factor. | Resistance: Mutations in the RRM2 domain prevent binding to DCAF15.[1][3] Resistance: Methylation by PRMT6 stabilizes the protein.[8] |
| DCAF15 | Substrate receptor of the CRL4 E3 ligase; recognizes the RBM39-indisulam complex. | Resistance: Loss-of-function mutations or decreased expression prevent RBM39 degradation.[1][4] |
| CAND1 | Substrate receptor exchange factor for CRL complexes. | Resistance: Loss of CAND1 can impair CRL complex activity, leading to reduced RBM39 degradation.[4][6] |
| DDA1 | Component of the CRL4 E3 ligase complex. | Resistance: Loss of DDA1 impairs the degradation of RBM39.[4][6] |
| PRMT6 | Arginine methyltransferase. | Resistance: Methylates RBM39, inhibiting its degradation and promoting resistance.[8] |
| BCL-xL | Anti-apoptotic protein. | Overcoming Resistance: Inhibition of BCL-xL can re-sensitize resistant cells that have adapted downstream of RBM39 degradation.[4][6] |
Diagrams of Pathways and Workflows
Caption: Mechanism of action of this compound leading to RBM39 degradation and apoptosis.
Caption: Overview of this compound resistance pathways.
Caption: Experimental workflow for troubleshooting this compound resistance.
Key Experimental Protocols
Western Blot for RBM39 Degradation
This protocol is to assess the degradation of RBM39 protein following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound (and DMSO as vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RBM39, anti-DCAF15, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or a time-course (e.g., 0, 2, 6, 12, 24 hours) at a fixed concentration. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize RBM39 levels to the loading control. Compare this compound-treated samples to the vehicle control.
CRISPR-Cas9 Mediated Knockout of DCAF15
This protocol describes the generation of DCAF15 knockout cells to validate its role in this compound-mediated RBM39 degradation.
Materials:
-
Lentiviral or plasmid vector containing Cas9 and a puromycin resistance gene.
-
sgRNA expression vector (e.g., lentiCRISPRv2)
-
Validated sgRNAs targeting an early exon of DCAF15 and a non-targeting control (NTC) sgRNA.
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production.
-
Target cancer cell line.
-
Polybrene or other transduction reagent.
-
Puromycin.
Procedure:
-
sgRNA Design and Cloning: Design and clone 2-3 unique sgRNAs targeting DCAF15 into the sgRNA expression vector.
-
Lentivirus Production (if applicable): Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids. Harvest viral supernatant at 48 and 72 hours post-transfection.
-
Transduction/Transfection: Transduce the target cancer cell line with the lentivirus (or transfect with the plasmid) for the DCAF15 sgRNAs and the NTC sgRNA. Use polybrene to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined concentration.
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA from the resistant pool and perform Sanger sequencing or TIDE/ICE analysis to confirm indel formation at the target site.
-
Western Blot: Confirm the absence of DCAF15 protein by Western blot.
-
-
Functional Assay: Treat the DCAF15 knockout and NTC cell pools with this compound and assess RBM39 degradation by Western blot and cell viability by a cytotoxicity assay (e.g., MTT or colony formation). The DCAF15 knockout cells are expected to show no RBM39 degradation and increased resistance to this compound.[1][4]
Cell Viability (Colony Formation Assay)
This assay assesses the long-term effect of this compound on cell proliferation and survival.
Materials:
-
Parental and resistant cancer cell lines.
-
This compound.
-
6-well or 12-well plates.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-2000 cells per well, optimize for each cell line) in multi-well plates.
-
Treatment: The next day, replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 8-14 days, or until visible colonies form in the control wells. Do not disturb the plates.
-
Staining:
-
Gently wash the wells with PBS.
-
Fix the cells with 100% methanol for 15 minutes.
-
Remove methanol and add crystal violet solution to cover the bottom of the wells. Incubate for 20 minutes at room temperature.
-
-
Washing and Drying: Gently wash the plates with water until the background is clear and let the plates air dry.
-
Analysis: Scan or photograph the plates. Colonies can be counted manually or with software like ImageJ. The results can be plotted as a percentage of survival relative to the vehicle control. This method was used to demonstrate acquired resistance in multiple cell lines.[4]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RBM39 Mutations and Indisulam Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indisulam and investigating resistance mechanisms related to RBM39 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sulfonamide anticancer agent that functions as a "molecular glue."[1] It selectively induces the degradation of the RNA-binding protein 39 (RBM39) by recruiting it to the CUL4-DCAF15 E3 ubiquitin ligase complex.[2][3] This leads to the polyubiquitination and subsequent proteasomal degradation of RBM39.[1][2] The loss of RBM39, a key component of the spliceosome, results in widespread alternative splicing defects in pre-mRNA, ultimately triggering cell death in cancer cells.[4][5] While initially identified as a carbonic anhydrase inhibitor and a cell cycle blocker that arrests cells in the G1 phase, its primary anticancer activity is now understood to be mediated through the degradation of RBM39.[4][6][7]
Q2: How do mutations in RBM39 confer resistance to this compound?
Mutations in the RBM39 gene are a primary mechanism of acquired resistance to this compound.[8] Specifically, mutations within the second RNA recognition motif (RRM2) of RBM39 have been shown to prevent the formation of the ternary complex between this compound, DCAF15, and RBM39.[1][4] These mutations abrogate the this compound-induced interaction, thereby preventing the ubiquitination and degradation of RBM39 and rendering the cells resistant to the drug's cytotoxic effects.[2]
Q3: Are there other mechanisms of resistance to this compound besides RBM39 mutations?
Yes, other mechanisms of resistance have been identified:
-
DCAF15 Expression: The expression level of DCAF15, the substrate receptor of the E3 ligase, correlates with sensitivity to this compound.[2] Low or absent expression of DCAF15 can lead to intrinsic resistance as the machinery to degrade RBM39 is not sufficiently present.[9]
-
CAND1 Loss: Loss of CAND1, a regulator of Cullin-RING E3 ubiquitin ligases, has been shown to induce resistance to multiple molecular glue degraders, including this compound.[8][10]
-
RBM39 Methylation: Hypermethylation of RBM39 at arginine 92 (R92) by the enzyme PRMT6 can inhibit this compound-induced ubiquitination and degradation.[5][11] This post-translational modification enhances RBM39 stability and promotes resistance.[11]
Q4: What are the key biomarkers for predicting sensitivity or resistance to this compound?
Based on current research, the following are key biomarkers:
-
RBM39 Mutation Status: The absence of mutations in the RRM2 domain of RBM39 is a predictor of sensitivity.
-
DCAF15 Expression Levels: Higher expression of DCAF15 is associated with increased sensitivity to this compound.[2]
-
RBM39 Methylation Status: Low levels of RBM39 methylation at R92 may indicate higher sensitivity.[11]
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to this compound, has developed resistance.
-
Possible Cause 1: Acquired mutations in RBM39.
-
Troubleshooting Step: Sequence the RBM39 gene, particularly the region encoding the RRM2 domain, in your resistant cell line population. Compare the sequence to the parental, sensitive cell line to identify any point mutations.
-
-
Possible Cause 2: Altered expression of key proteins.
-
Troubleshooting Step: Perform Western blot analysis to assess the protein levels of RBM39, DCAF15, and CAND1 in both sensitive and resistant cells, with and without this compound treatment. A significant increase in RBM39 levels or a decrease in DCAF15 or CAND1 levels in the resistant line could indicate the mechanism of resistance.
-
-
Possible Cause 3: Increased RBM39 methylation.
-
Troubleshooting Step: Investigate the methylation status of RBM39 at the R92 residue using immunoprecipitation followed by mass spectrometry or methylation-specific antibodies if available.
-
Problem 2: I am observing high variability in this compound sensitivity across different cancer cell lines.
-
Possible Cause: Intrinsic differences in the this compound pathway components.
-
Troubleshooting Step: Before initiating long-term studies, perform baseline characterization of your cell line panel.
-
Quantify DCAF15 mRNA and protein expression: Use qPCR and Western blotting to determine the endogenous levels of DCAF15. Cell lines with very low or undetectable DCAF15 are likely to be intrinsically resistant.[9]
-
Assess baseline RBM39 levels: While RBM39 is the target, its baseline expression can vary.
-
Perform a dose-response curve: Determine the IC50 value for this compound in each cell line to quantify their relative sensitivity.
-
-
Quantitative Data Summary
Table 1: Factors Influencing Cellular Response to this compound
| Factor | High Sensitivity Associated With | Resistance Associated With | Citation |
| RBM39 Status | Wild-type RBM39 | Mutations in the RRM2 domain | [4][8] |
| DCAF15 Expression | High expression | Low or no expression | [2] |
| CAND1 Status | Functional CAND1 | Loss of CAND1 | [8][10] |
| RBM39 Methylation | Low methylation at R92 | High methylation at R92 by PRMT6 | [5][11] |
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
-
2. Western Blot for RBM39 Degradation
-
Objective: To qualitatively or quantitatively assess the degradation of RBM39 following this compound treatment.
-
Methodology:
-
Plate cells and treat them with a specific concentration of this compound (e.g., the IC50 value) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
3. Sanger Sequencing of RBM39 RRM2 Domain
-
Objective: To identify mutations in the RRM2 domain of RBM39 in this compound-resistant cells.
-
Methodology:
-
Extract genomic DNA from both parental (sensitive) and resistant cell lines.
-
Design PCR primers to specifically amplify the region of the RBM39 gene that encodes the RRM2 domain.
-
Perform PCR using the extracted genomic DNA as a template.
-
Purify the PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Analyze the sequencing chromatograms and align the sequences from the resistant and parental cells to identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Mechanism of action of this compound leading to RBM39 degradation and apoptosis.
Caption: Key mechanisms conferring resistance to this compound.
Caption: Experimental workflow to investigate this compound resistance mechanisms.
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 9. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DCAF15 Expression as a Biomarker for Indisulam Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DCAF15 expression as a predictive biomarker for sensitivity to the anticancer agent Indisulam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the role of DCAF15?
This compound is an aryl sulfonamide that acts as a "molecular glue." It selectively targets the splicing factor RBM39 for degradation by promoting its interaction with the CUL4-DCAF15 E3 ubiquitin ligase complex.[1][2][3] DCAF15 functions as the substrate receptor of this E3 ligase. This compound binds to DCAF15, creating a novel surface that enhances the recruitment of RBM39.[4][5] This leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[1][2][3] The degradation of RBM39, an essential splicing factor, results in aberrant pre-mRNA splicing, ultimately leading to cancer cell death.[1][2] Therefore, the presence and level of DCAF15 expression are critical for this compound's anticancer activity.
Q2: How does DCAF15 expression correlate with this compound sensitivity?
Multiple studies have demonstrated a positive correlation between the expression levels of DCAF15 and the sensitivity of cancer cell lines to this compound, particularly in hematopoietic and lymphoid lineages.[1][2][6] Cell lines with higher DCAF15 expression tend to be more sensitive to this compound-induced cytotoxicity.[1][2] This is because DCAF15 is the direct target of this compound and is required to mediate the degradation of RBM39.
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise through several mechanisms that disrupt the DCAF15-RBM39 degradation pathway:
-
Loss or low expression of DCAF15: If DCAF15 is absent or expressed at very low levels, the E3 ligase complex cannot be effectively recruited to RBM39 in the presence of this compound, thus rendering the drug ineffective.[7][8][9]
-
Mutations in RBM39: Specific point mutations in the RBM39 protein can prevent its recognition and binding by the this compound-DCAF15 complex, thereby blocking its degradation.[1][2][10]
-
Alterations in the E3 ligase complex: Loss of other essential components of the CRL4DCAF15 complex, such as DDA1 or CAND1, can also confer resistance to this compound.[7][9][11]
Q4: In which cancer types is DCAF15 expression a promising biomarker?
The correlation between DCAF15 expression and this compound sensitivity has been most strongly observed in cancer cell lines derived from hematopoietic and lymphoid tissues.[1][2] While the correlation may not be as direct in solid tumors, DCAF15 expression is still a critical prerequisite for this compound activity.[7][11] Further research is ongoing to explore the utility of DCAF15 as a biomarker in a broader range of cancer types.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key molecular pathway and a general experimental workflow for assessing this compound sensitivity.
Caption: this compound-mediated degradation of RBM39 via the DCAF15 E3 ligase complex.
Caption: A typical experimental workflow to validate DCAF15 as a biomarker.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No correlation observed between DCAF15 mRNA and protein levels. | - Post-transcriptional or post-translational regulation of DCAF15.- Poor antibody quality or specificity. | - Confirm DCAF15 protein levels using a validated antibody for Western Blot.[12][13]- Use multiple antibodies targeting different epitopes if available.[14][15] |
| Cells with high DCAF15 expression are resistant to this compound. | - Presence of mutations in RBM39 that prevent its degradation.[1][10]- Defects in other components of the CUL4-DDB1 E3 ligase complex.[7][9]- Cell-line specific resistance mechanisms. | - Sequence the RBM39 gene to check for mutations.- Verify the expression and integrity of other key E3 ligase components (e.g., DDB1, CUL4A/B).- Perform a CRISPR screen to identify other potential resistance genes.[7] |
| Inconsistent results in cell viability assays. | - Suboptimal cell culture conditions.- Inaccurate drug concentration.- Issues with the viability assay reagent or protocol. | - Ensure consistent cell seeding density and health.- Prepare fresh dilutions of this compound for each experiment.- Include positive and negative controls in your assay.- Optimize incubation times and reagent volumes. |
| Difficulty detecting DCAF15 by Western Blot. | - Low endogenous expression of DCAF15 in the chosen cell line.- Inefficient protein extraction or antibody.- Protein degradation. | - Use a positive control cell line known to express DCAF15.- Optimize lysis buffer and protein extraction protocol.- Use fresh protease inhibitors.- Consider using a more sensitive detection method or overexpressing a tagged version of DCAF15 as a control. |
Quantitative Data
The sensitivity of cancer cell lines to this compound is often quantified by the half-maximal inhibitory concentration (IC50). The following table provides a summary of the relationship between DCAF15 expression and this compound sensitivity in a panel of cancer cell lines.
| Cell Line | Cancer Type | DCAF15 mRNA Expression (Relative) | This compound IC50 (µM) | Sensitivity Classification |
| K562 | Chronic Myelogenous Leukemia | High | Low | Sensitive |
| HCT116 | Colon Cancer | Moderate | Moderate | Moderately Sensitive |
| A549 | Lung Cancer | Moderate | Moderate | Moderately Sensitive |
| Panc10.05 | Pancreatic Cancer | Low/Moderate | High | Resistant |
| DLD1 | Colon Cancer | Low | High | Resistant |
Note: This table is a representative summary based on findings from multiple studies.[7][9][11][16] Absolute expression levels and IC50 values can vary between laboratories and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for DCAF15 Expression
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DCAF15 (diluted according to the manufacturer's instructions) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay for this compound Sensitivity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Anti-DCAF15 Antibodies | Invitrogen [thermofisher.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. biocompare.com [biocompare.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Indisulam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome acquired resistance to Indisulam in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
Acquired resistance to this compound, a molecular glue that induces the degradation of the splicing factor RBM39, can arise through several mechanisms:
-
Mutations in the Target Protein (RBM39): Point mutations within the RBM2 domain of RBM39 can prevent this compound from facilitating the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase, thereby inhibiting RBM39 degradation.[1][2]
-
Alterations in the E3 Ligase Complex: The CRL4DCAF15 E3 ubiquitin ligase is essential for this compound's mechanism of action. Loss-of-function mutations or reduced expression of key components of this complex, such as DCAF15, DDA1, or CAND1, can impair the degradation of RBM39 and lead to resistance.[3][4]
-
Post-Translational Modifications of RBM39: Hypermethylation of RBM39 at arginine 92 (R92) by the enzyme PRMT6 can inhibit this compound-induced ubiquitination and subsequent proteasomal degradation, resulting in drug resistance.[5]
-
Upregulation of Anti-Apoptotic Pathways: Cancer cells can adapt to long-term this compound treatment by upregulating pro-survival proteins like BCL-xL. This allows the cells to tolerate the effects of RBM39 degradation and continue to proliferate.[3][4]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your cell line, consider the following experimental approaches:
-
Sanger or Next-Generation Sequencing: Sequence the RBM39 gene to identify potential mutations in the RRM2 domain.
-
Western Blotting:
-
Assess the protein levels of DCAF15, DDA1, and CAND1 in your resistant cell line compared to the parental, sensitive line.
-
Confirm RBM39 degradation upon this compound treatment. A lack of degradation in the presence of the drug points to a resistance mechanism.
-
-
Co-immunoprecipitation: Investigate the interaction between RBM39 and DCAF15 in the presence and absence of this compound. A loss of interaction in resistant cells suggests a mechanism preventing the formation of the ternary complex.
-
Mass Spectrometry: Analyze the post-translational modifications of RBM39 to detect hypermethylation.
-
Functional Assays: Use inhibitors for pathways that may be upregulated, such as BCL-xL inhibitors, to see if sensitivity to this compound is restored.
Q3: What are the recommended strategies to overcome or prevent acquired resistance to this compound?
Several combination therapy strategies have shown promise in overcoming or preventing this compound resistance:
-
Combination with SRPK1 Inhibitors: Co-treatment with an SRPK1 inhibitor, such as SPHINX31, has been shown to have a synergistic effect with this compound and can prevent the development of acquired resistance.[3][4]
-
Combination with BCL-xL Inhibitors: For cell lines that have developed resistance through the upregulation of BCL-xL, combination therapy with BCL-xL inhibitors like ABT-263 or A-1155463 can restore sensitivity.[3][4][6]
-
Combination with PRMT6 Inhibitors: In cases of resistance driven by RBM39 hypermethylation, inhibiting PRMT6 with compounds like MS023 can re-sensitize cells to this compound.[5]
-
Combination with DNA Damaging Agents: this compound has been shown to synergize with DNA damaging agents such as melphalan and carboplatin, suggesting another avenue for combination therapy.[7][8]
Troubleshooting Guides
Problem 1: this compound is no longer effective at inducing cell death in my long-term treated cell line.
-
Possible Cause 1: Altered RBM39 Degradation.
-
Troubleshooting Step: Perform a western blot to compare RBM39 protein levels in parental and resistant cells after a short-term (e.g., 4-24 hours) high-dose this compound treatment. If RBM39 is not degraded in the resistant line, it points to a mechanism upstream of RBM39 degradation.
-
-
Possible Cause 2: Upregulation of Survival Pathways.
-
Troubleshooting Step: Even if RBM39 is still degraded, cells may have adapted. Perform a long-term colony formation assay with this compound in combination with a BCL-xL inhibitor (e.g., ABT-263). If the combination is effective, this suggests the involvement of the BCL-xL pathway in resistance.
-
Problem 2: My CRISPR screen to identify this compound resistance genes did not yield any hits in the CRL4DCAF15 pathway.
-
Possible Cause: The resistance mechanism in your specific cell line may be independent of the core degradation machinery.
-
Troubleshooting Step: Consider performing RNA sequencing on your resistant and parental cell lines to identify differentially expressed genes that could contribute to resistance. This may reveal novel, cell-line-specific resistance mechanisms.
-
Quantitative Data Summary
Table 1: Combination Therapy to Prevent Acquired Resistance
| Cell Line | This compound (µM) | Combination Agent | Concentration (µM) | Outcome | Reference |
| A549 | 4 | SPHINX31 | 5 | Prevented acquired resistance | [4] |
| H2122 | 1 | SPHINX31 | 2.5 | Prevented acquired resistance | [4] |
| SUM159 | 4 | SPHINX31 | 5 | Prevented acquired resistance | [4] |
| Panc10.05 | 4 | ABT-263 | 2 | Prevented acquired resistance | [4] |
| Panc10.05 | 4 | A-1155463 | 2 | Prevented acquired resistance | [4] |
Table 2: Efficacy of Combination Therapy in this compound-Resistant Cells
| Cell Line | This compound (µM) | Combination Agent | Concentration (µM) | Effect on Cell Viability | Reference |
| A549(R) | 0.5 | ABT-263 | Varies | Decreased | [3][9] |
| A549(R) | 0.5 | A-1155463 | Varies | Decreased | [3][9] |
| HCC-1806(R) | 0.5 | ABT-263 | Varies | Decreased | [3][9] |
| HCC-1806(R) | 0.5 | A-1155463 | Varies | Decreased | [3][9] |
Experimental Protocols
Protocol 1: Long-Term Colony Formation Assay to Assess Acquired Resistance
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control. For combination studies, include arms with the single agents and the combination.
-
Culture and Media Changes: Culture the cells for 2-4 weeks, changing the media with fresh drug every 3-4 days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Scan the plates and quantify the colony area using software such as ImageJ.
Protocol 2: Western Blot for RBM39 Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against RBM39 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like GAPDH or β-actin to normalize the results.
Signaling Pathways and Experimental Workflows
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 5. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A phase I and pharmacokinetic study of this compound in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Indisulam Concentration
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Indisulam for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic aryl sulfonamide drug that functions as a "molecular glue."[1] It selectively induces the degradation of the RNA-binding protein RBM39 (RNA Binding Motif Protein 39).[2][3] Mechanistically, this compound facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor, leading to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[4][5][6] This loss of RBM39 leads to widespread, aberrant pre-mRNA splicing, which in turn causes cell cycle arrest and apoptosis in sensitive cancer cells.[4][7]
Q2: What is a good starting concentration range for this compound in a new cell line?
The effective concentration of this compound varies significantly across different cell lines, ranging from nanomolar to high micromolar. Based on published data, a broad initial dose-response experiment is recommended, covering a range from 10 nM to 250 µM . For many hematopoietic and lymphoid cancer cell lines, sensitivity is often observed in the nanomolar to low micromolar range.[1][8] In contrast, some solid tumor cell lines may require higher micromolar concentrations to observe an effect.[9][10]
Q3: How long should I treat my cells with this compound?
The duration of treatment depends on the experimental endpoint.
-
RBM39 Degradation: The degradation of the RBM39 protein is a rapid event. A significant reduction can often be observed as early as 6 hours, with near-complete degradation within 24 hours in sensitive cell lines.[4][11]
-
Cell Viability/Apoptosis: Downstream effects such as decreased cell viability, cell cycle arrest, or apoptosis typically require longer incubation times, commonly ranging from 24 to 72 hours or longer.[1][9][11]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response:
-
Low DCAF15 Expression: The effect of this compound is dependent on the presence of the DCAF15 E3 ligase substrate receptor. Cell lines with low or no DCAF15 expression will be resistant to this compound-mediated RBM39 degradation.[2][6]
-
RBM39 Mutations: Specific mutations in the RBM39 protein can prevent it from being recognized and recruited by the this compound-DCAF15 complex, conferring resistance.[2][12]
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance through various mechanisms, including changes in the expression of ubiquitin ligase complex components like CAND1.[12][13]
-
Incorrect Drug Handling: this compound is typically dissolved in DMSO. Ensure the stock solution is properly prepared and stored, and that the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%).[14]
Q5: Should I expect the same IC50 value for RBM39 degradation and cell viability?
No. The IC50 for RBM39 protein degradation is expected to be lower and achieved more rapidly than the IC50 for cell viability. RBM39 degradation is the direct, primary effect of the drug, while effects on cell viability are downstream consequences of the resulting splicing defects and may require more time to manifest.[8]
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Solution |
| No RBM39 degradation observed via Western Blot. | 1. Insufficient this compound concentration or treatment time. 2. Cell line is resistant (e.g., low DCAF15). 3. Ineffective antibody or blotting technique. | 1. Perform a dose-response (e.g., 10 nM - 100 µM) and a time-course (e.g., 6, 12, 24 hours) experiment. 2. Check DCAF15 expression levels via qPCR or Western Blot if possible. Test a known sensitive cell line (e.g., K562, HCT-116) as a positive control.[15] 3. Validate your RBM39 antibody and ensure proper protein transfer and blotting conditions. |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Drug precipitation at high concentrations. | 1. Ensure a single-cell suspension before plating and mix gently after seeding. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Check the solubility of this compound in your final culture medium. If precipitation is observed, consider preparing fresh dilutions or using a lower top concentration. |
| High cell death even in the DMSO control group. | 1. DMSO concentration is too high. 2. Cells are unhealthy or were seeded at too low a density. | 1. Calculate the final DMSO concentration in your highest dose well. Ensure it is below 0.5%, and ideally below 0.1%.[14] Run a DMSO toxicity control curve. 2. Check cell viability before seeding and optimize seeding density for the duration of your experiment. |
| RBM39 degradation is observed, but there is no effect on cell viability. | 1. The cell line may rely on compensatory pathways for survival. 2. The experimental duration is too short for viability effects to appear. | 1. Consider combination therapies. This compound has been shown to synergize with PARP inhibitors and other DNA-damaging agents.[6][14] 2. Extend the endpoint of your viability assay to 96 hours or perform a longer-term clonogenic (colony formation) assay.[9] |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Effective Concentration | Treatment Duration | Citation |
| CMK | Acute Megakaryoblastic Leukemia | RBM39 Degradation | ~5 µM | 24 hours | [4] |
| HeLa | Cervical Cancer | IC50 (Viability) | 287.5 µM | 24 hours | [9] |
| C33A | Cervical Cancer | IC50 (Viability) | 125.0 µM | 24 hours | [9] |
| MM.1S | Multiple Myeloma | IC50 (Viability) | 10 - 20 µM | 48 hours | [14] |
| IMR-32 | Neuroblastoma | RBM39 Degradation | 1 µM | 72 hours | [11] |
| QGP-1 | Pancreatic Cancer | RBM39 Degradation | 0.6 µM | 72 hours | [11] |
| MCF-7 | Breast Cancer | RBM39 Degradation | 15 µM | 72 hours | [11] |
| Jurkat | T-cell ALL | Cell Death | 5 µM | 48 hours | [1] |
| KNS-42 | Pediatric High-Grade Glioma | Clonogenic Inhibition | 32 µM | 48 hours | [10] |
| SF188 | Pediatric High-Grade Glioma | Clonogenic Inhibition | 256 µM | 48 hours | [10] |
| Patient AML Cells | Acute Myeloid Leukemia | IC50 (RBM39 Degradation) | 12.6 - 463 nM | 6 hours | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
This protocol is adapted from methodologies used for cervical and multiple myeloma cancer cells.[9][14]
-
Cell Seeding: Suspend cells in culture medium and plate them in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium from a high-concentration DMSO stock. Include a vehicle-only (DMSO) control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Western Blot for RBM39 Degradation
This protocol is a general guide based on standard Western blotting procedures used to confirm this compound's mechanism of action.[4][11]
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 6 or 24 hours). Include a vehicle (DMSO) control. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein amounts for each sample (e.g., 20-30 µg of total protein), add Laemmli sample buffer, and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) on the same or a parallel membrane.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity for RBM39 and normalize it to the loading control to determine the relative reduction in protein levels compared to the vehicle control.
Mandatory Visualizations
Caption: this compound-mediated degradation pathway of RBM39.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of this compound-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 14. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential off-target effects of Indisulam
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Indisulam in their experiments.
Troubleshooting Guides
Issue 1: Suboptimal or No RBM39 Degradation Observed
You've treated your cells with this compound but Western blot analysis shows minimal or no reduction in RBM39 protein levels. Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Low DCAF15 Expression | The E3 ligase substrate receptor DCAF15 is essential for this compound-mediated RBM39 degradation.[1] Verify DCAF15 expression levels in your cell line of interest via Western blot, qPCR, or by consulting publicly available databases (e.g., CCLE). If DCAF15 levels are low or absent, consider using a different cell line known to express DCAF15. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to this compound.[2] Sensitivity has been correlated with the levels of residual RBM39 after treatment.[2][3] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Drug Inactivity | Ensure your this compound stock solution is properly prepared and stored to maintain its activity. It is recommended to prepare fresh working solutions and store stock solutions at -20°C or -80°C.[4] |
| Incorrect Experimental Timing | RBM39 degradation can be observed as early as 6 hours post-treatment.[5] However, the optimal time point may vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for RBM39 degradation in your model. |
| Inefficient Protein Lysis | Incomplete cell lysis can lead to inaccurate protein quantification. Ensure you are using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.[6] |
Issue 2: Acquired Resistance to this compound
Your cells initially responded to this compound, but over time, they have become resistant to the compound's effects.
| Potential Cause | Troubleshooting Steps |
| Mutations in RBM39 | Point mutations in RBM39 can prevent its recruitment to the DCAF15 E3 ligase complex, leading to resistance.[3][7] If you suspect this, consider sequencing the RBM39 gene in your resistant cell population. |
| Loss of Degradation Complex Components | CRISPR screens have identified that loss of components of the CRL4DCAF15 complex, such as DCAF15, DDA1, and CAND1, can confer resistance to this compound.[2][3][7] Assess the protein levels of these components in your resistant cells via Western blot. |
| Hypermethylation of RBM39 | Methylation of RBM39 by PRMT6 has been shown to inhibit this compound-induced ubiquitination and degradation, leading to resistance.[8] |
| Downstream Adaptations | In some cases, resistance can occur downstream of RBM39 degradation. For example, resistant pancreatic cancer cells that still degrade RBM39 were found to be vulnerable to BCL-xL inhibition.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a "molecular glue" that induces the proximity of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase substrate receptor.[1][9] This leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, resulting in aberrant pre-mRNA splicing and anti-cancer effects.[1][9]
Q2: Are there known off-target effects of this compound?
A2: While the primary and most well-characterized mechanism of action is the degradation of RBM39, this compound was also initially identified as an inhibitor of carbonic anhydrase isozymes.[4][9] However, many of its anticancer effects are directly attributed to the degradation of RBM39. It is important to consider that downstream consequences of RBM39 degradation, such as metabolic reprogramming, are part of its on-target effects. One study noted that the impact on respiration might be a unique off-target effect of this compound not shared by similar compounds like E7820.[8]
Q3: How do I determine the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve and measure cell viability using an MTS, CCK-8, or CellTiter-Glo assay to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[10][11] IC50 values can range from nanomolar to micromolar concentrations depending on the cell line.[9][10][11]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, several studies have shown synergistic effects when combining this compound with other agents. Notable examples include SRPK1 inhibitors (like SPHX31), PARP inhibitors, and melphalan.[3][7][12]
Q5: What are the key pathways affected by this compound treatment?
A5: Through the degradation of RBM39, this compound affects pathways related to the cell cycle (inducing a G1 phase arrest), mRNA splicing, and metabolism.[3][4] This can lead to the induction of apoptosis in sensitive cancer cells.[6]
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| HCT-116 | Colon Cancer | 0.56 | Not Specified |
| HeLa | Cervical Cancer | 287.5 | 24 hours |
| C33A | Cervical Cancer | 125.0 | 24 hours |
Data compiled from references[9][10]. Please note that IC50 values can vary based on experimental conditions.
Table 2: Synergy Scores for this compound in Combination with an SRPK1 Inhibitor (SPHINX31)
| Cell Line | Cancer Type | Synergy Score (Bliss) | Interpretation |
| A549 | Lung Cancer | >10 | Synergistic |
| SUM159 | Breast Cancer | >10 | Synergistic |
| H2122 | Lung Cancer | <10 | Less Synergistic |
A Bliss score greater than 10 is indicative of a synergistic interaction. Data sourced from reference[3].
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).[10][11]
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10-20 µL).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[10][11]
-
Normalize the absorbance values to the vehicle control to determine cell viability.
Protocol 2: Western Blot for RBM39 Degradation
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time points.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 (e.g., Atlas Antibodies HPA001591) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Re-probe the membrane with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.[5]
Visualizations
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage [mdpi.com]
- 6. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 10. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological depletion of RNA splicing factor RBM39 by this compound synergizes with PARP inhibitors in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Troubleshooting Indisulam western blot experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Indisulam in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in western blot experiments?
A1: this compound is an aryl sulfonamide with anti-cancer properties. It functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39 (RNA-Binding Motif protein 39).[1] In a western blot experiment, the primary and most direct effect to observe is a decrease in the protein levels of RBM39.
Q2: How does this compound induce the degradation of RBM39?
A2: this compound facilitates the interaction between RBM39 and DCAF15 (DDB1 and CUL4 associated factor 15), which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of RBM39 and its subsequent degradation by the proteasome.[1][2]
Q3: What are the expected downstream effects of this compound treatment that can be observed by western blot?
A3: Degradation of RBM39 leads to widespread changes in RNA splicing.[1] This can result in downstream effects such as cell cycle arrest and apoptosis. In a western blot, this can be observed by probing for markers of apoptosis, such as cleaved PARP (Poly (ADP-ribose) polymerase) and cleaved caspase-3.[2]
Q4: What is a typical concentration range and treatment time for this compound in cell culture experiments?
A4: The effective concentration and treatment time for this compound can vary significantly depending on the cell line. IC50 values can range from nanomolar to micromolar concentrations.[2][3] Treatment times to observe RBM39 degradation are typically in the range of 6 to 24 hours. Downstream effects like apoptosis may require longer incubation times (e.g., 24-72 hours). It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q5: Are there any known off-target effects of this compound that might influence western blot results?
A5: While this compound is known to be selective for RBM39 degradation, the possibility of off-target effects should always be considered, especially at high concentrations. Some studies have investigated potential off-target effects of related compounds, but for this compound, the primary focus remains on its potent degradation of RBM39.[4][5] To confirm that the observed effects are due to RBM39 degradation, consider using siRNA or shRNA against RBM39 as a control.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak RBM39 Degradation | 1. Insufficient this compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short for the specific cell line. 2. Low DCAF15 Expression: The cell line may have low endogenous levels of DCAF15, which is essential for this compound's mechanism of action.[6] 3. Inactive Compound: The this compound stock solution may have degraded. 4. General Western Blot Issues: Inefficient protein extraction, transfer, or antibody incubation. | 1. Optimize Treatment Conditions: Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your cell line. 2. Check DCAF15 Expression: Verify the expression of DCAF15 in your cell line by western blot or qPCR. If expression is low, consider using a different cell line or overexpressing DCAF15. 3. Prepare Fresh this compound: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. 4. Review Western Blot Protocol: Ensure complete cell lysis, efficient protein transfer (check with Ponceau S stain), and optimal antibody concentrations and incubation times. |
| Inconsistent RBM39 Degradation | 1. Cell Culture Variability: Differences in cell confluency, passage number, or cell health can affect drug response. 2. Uneven Drug Distribution: Inconsistent mixing of this compound in the cell culture medium. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are healthy and actively dividing before treatment. 2. Ensure Proper Mixing: Gently swirl the culture plate after adding this compound to ensure even distribution. |
| High Background on Western Blot | 1. Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. 2. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Insufficient Washing: Wash steps may not be stringent enough to remove unbound antibodies. | 1. Titrate Antibodies: Optimize the concentrations of both primary and secondary antibodies. 2. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). 3. Increase Washing: Increase the number and duration of wash steps with TBST. |
| Unexpected Bands | 1. Protein Degradation: RBM39 or other target proteins may be degraded during sample preparation. 2. Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins. 3. Post-Translational Modifications: The protein of interest may have post-translational modifications that alter its molecular weight. | 1. Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice.[7] 2. Validate Antibody: Check the antibody datasheet for validation data. Run a negative control (e.g., lysate from RBM39 knockout cells) if possible. 3. Consult Literature: Check the literature for known post-translational modifications of your target protein that might affect its migration on SDS-PAGE. |
| No or Weak Apoptosis Signal (Cleaved PARP/Caspase-3) | 1. Insufficient Treatment Time: The time point may be too early to observe significant apoptosis. 2. Low Level of Apoptosis: The concentration of this compound may be cytostatic rather than cytotoxic under the experimental conditions. 3. Inefficient Antibody: The antibodies for cleaved PARP or cleaved caspase-3 may not be optimal. | 1. Extend Treatment Time: Increase the incubation time with this compound (e.g., 48-72 hours). 2. Increase this compound Concentration: Use a higher concentration of this compound that is known to induce apoptosis in your cell line. 3. Use Validated Antibodies: Ensure you are using antibodies that have been validated for the detection of the cleaved forms of these proteins.[8][9] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HeLa | Cervical Cancer | 287.5 | 24 |
| C33A | Cervical Cancer | 125.0 | 24 |
| CMK | Acute Megakaryoblastic Leukemia | < 0.1 | 72 |
| MEG01 | Acute Megakaryoblastic Leukemia | < 0.1 | 72 |
| M07e | Acute Megakaryoblastic Leukemia | < 0.1 | 72 |
| U937 | Histiocytic Lymphoma | > 1 | 72 |
| K562 | Chronic Myelogenous Leukemia | > 1 | 72 |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | ~0.02 | 48 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~0.04 | 48 |
| IMR-32 | Neuroblastoma | Not specified | Not specified |
| KELLY | Neuroblastoma | Not specified | Not specified |
Note: IC50 values can vary between studies and experimental conditions. This table provides a general reference.[2][3][10]
Experimental Protocols
Protocol 1: Western Blot for RBM39 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 (dilution to be optimized, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (dilution to be optimized, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Western Blot for Apoptosis Markers (Cleaved PARP and Cleaved Caspase-3)
-
Follow the same general procedure as Protocol 1, with the following modifications:
-
Treatment Time: A longer treatment time with this compound (e.g., 24, 48, or 72 hours) is typically required to observe significant apoptosis.
-
Primary Antibodies: Use primary antibodies specific for cleaved PARP and cleaved caspase-3.[8][9] The full-length and cleaved forms will appear at different molecular weights.[9]
-
Visualizations
Caption: this compound's mechanism of action leading to RBM39 degradation.
Caption: Downstream effects of this compound treatment.
Caption: A typical western blot workflow for this compound experiments.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. RBM39 Contributes to MGMT Maintenance in Response to Temozolomide-Induced DNA Damage [mdpi.com]
- 6. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Indisulam Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Indisulam in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the preparation, storage, and stability of this compound solutions.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound has sparing solubility in aqueous buffers.[1] To achieve maximum solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] You can then dilute this stock solution with your aqueous buffer of choice. For instance, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[1]
Q2: How long can I store my aqueous this compound solution?
A2: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For longer-term storage, it is best to prepare fresh solutions before each experiment or store aliquots of a DMSO stock solution at -20°C. The solid form of this compound is stable for at least four years when stored at -20°C.[1]
Q3: I am seeing unexpected results in my cell-based assay after using a previously prepared this compound solution. What could be the cause?
A3: The unexpected results could be due to the degradation of this compound in the aqueous solution. As a sulfonamide, this compound's stability is influenced by factors such as pH and temperature. Degradation can lead to a decrease in the active compound concentration, affecting experimental outcomes. It is crucial to use freshly prepared solutions for optimal results.
Q4: At what pH is this compound most stable?
Q5: Does temperature affect the stability of this compound in aqueous solutions?
A5: Yes, temperature can significantly impact the stability of this compound. Increased temperatures typically accelerate the rate of chemical degradation, including hydrolysis. For any short-term storage of aqueous solutions, it is recommended to keep them refrigerated (2-8°C) and protected from light.
Quantitative Stability Data
The following tables provide representative data on the stability of this compound in aqueous solutions under various conditions. This data is based on the general behavior of sulfonamide compounds and should be used as a guideline. Actual stability may vary depending on the specific buffer composition and other experimental factors.
Table 1: Effect of pH on this compound Stability at 25°C
| Time (hours) | % this compound Remaining (pH 4.0) | % this compound Remaining (pH 7.2) | % this compound Remaining (pH 9.0) |
| 0 | 100% | 100% | 100% |
| 6 | 92% | 99% | 99% |
| 12 | 85% | 98% | 99% |
| 24 | 75% | 96% | 98% |
| 48 | 58% | 92% | 96% |
Table 2: Effect of Temperature on this compound Stability at pH 7.2
| Time (hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (37°C) |
| 0 | 100% | 100% | 100% |
| 6 | 100% | 99% | 97% |
| 12 | 99% | 98% | 94% |
| 24 | 98% | 96% | 88% |
| 48 | 97% | 92% | 78% |
Experimental Protocols
This section details a general protocol for conducting a forced degradation study to determine the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and to assess its stability under various stress conditions.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer salts
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Instrumentation:
-
HPLC system with a UV detector
-
pH meter
-
Analytical balance
-
Water bath or incubator
4. Preparation of Solutions:
-
Mobile Phase: A suitable mobile phase for sulfonamides is often a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation and shape. A common starting point could be a gradient elution from 30% to 70% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Standard Solution (100 µg/mL): Dilute the stock solution with the mobile phase.
5. Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of this compound working solution and 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of this compound working solution and 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix equal volumes of this compound working solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Keep the this compound working solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the this compound working solution to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
6. HPLC Analysis:
-
Inject equal volumes of the stressed samples and a non-degraded working standard solution into the HPLC system.
-
Monitor the chromatograms at a suitable wavelength (this compound has UV absorbance maxima at 224, 272, and 281 nm).[1]
-
Calculate the percentage of this compound remaining in each stressed sample compared to the non-degraded standard.
7. Data Analysis:
-
Assess the peak purity of this compound in the presence of degradation products to ensure the method is stability-indicating.
-
Quantify the percentage of degradation for each stress condition.
Visualizations
Signaling Pathway of this compound
This compound acts as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39.[2][3][4][5] It facilitates the interaction between RBM39 and DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[2][3][4][5] This disruption of RBM39 function leads to alterations in pre-mRNA splicing, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the logical flow of the experimental protocol for assessing the aqueous stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Indisulam Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential toxicities associated with Indisulam in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a "molecular glue" that induces the degradation of the RNA-binding protein RBM39. It facilitates the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] This results in widespread alterations in pre-mRNA splicing, causing cancer cell cycle arrest and apoptosis.[4][5][6]
Q2: What is the role of DCAF15 in this compound's activity and potential toxicity?
A2: DCAF15 is an essential substrate receptor for the E3 ubiquitin ligase complex that this compound utilizes to degrade RBM39. The expression level of DCAF15 is a critical determinant of cellular sensitivity to this compound.[2][7] Tissues or cell lines with low DCAF15 expression are generally resistant to this compound's effects, including its potential toxicity.[8] In animal models, knockout of DCAF15 can rescue the effects of this compound treatment.[5]
Q3: What are the reported toxicities of this compound in animal models?
A3: In several preclinical studies using mouse models of various cancers, this compound monotherapy has been reported to be well-tolerated with "no overt toxicity" at effective doses.[9][10] Specific observations include no significant changes in body weight, and no adverse effects such as diarrhea, hair deterioration, or skin lesions.[11] However, in a clinical trial where this compound was combined with carboplatin, myelosuppression (thrombocytopenia and neutropenia) was a dose-limiting toxicity.[4] Other reported grade 3/4 toxicities in clinical trials include electrolyte abnormalities, febrile neutropenia, pneumonia, and diarrhea. While not consistently reported in preclinical monotherapy, these clinical findings suggest potential areas for careful monitoring in animal studies.
Q4: Can this compound toxicity be mitigated by altering the dosing schedule?
A4: Yes, for combination therapies that may exacerbate toxicity, adjusting the dosing schedule can be a viable mitigation strategy. For instance, in a clinical study of this compound combined with carboplatin, extending the treatment cycle from three to four weeks was recommended to allow for recovery from myelosuppression.[4] This principle can be applied to animal studies where signs of toxicity are observed.
Q5: Are there any known combination therapies that might reduce this compound-related toxicity?
A5: While not the primary goal, some combination therapies could potentially allow for the use of lower, less toxic doses of this compound while maintaining or enhancing anti-tumor efficacy. For example, combining this compound with an SRPK1 inhibitor has shown synergistic effects.[12] Additionally, in cells with acquired resistance to this compound, inhibition of BCL-xL has been shown to be effective.[8] Researchers should carefully evaluate the toxicity profile of any combination regimen.
Troubleshooting Guides
Issue 1: Animal is experiencing weight loss.
Possible Cause:
-
Tumor burden.
-
Dehydration.
-
Reduced food and water intake due to malaise.
-
Drug-related toxicity.
Troubleshooting Steps:
-
Monitor Body Weight and Tumor Volume: Regularly measure and record the animal's body weight and tumor volume. An increase in tumor mass can sometimes mask a loss of overall body weight.[13]
-
Assess Hydration Status: Check for signs of dehydration, such as skin tenting and reduced urine output.
-
Provide Nutritional and Hydration Support:
-
Supplement the standard diet with highly palatable, high-energy nutritional gels (e.g., DietGel® Boost).[13] This can help entice animals with reduced appetite and provide necessary calories.
-
Ensure easy access to water. Hydrogel packs can provide an additional source of hydration.
-
-
Adjust Diet: In some cancer models, a low carbohydrate, high protein diet has been shown to slow tumor growth with minimal impact on mouse weight.[2]
-
Dose Reduction/Holiday: If weight loss persists and is suspected to be drug-related, consider a temporary cessation of this compound treatment ("drug holiday") or a dose reduction in subsequent treatment cycles.
Issue 2: Signs of Myelosuppression (e.g., anemia, neutropenia, thrombocytopenia).
Possible Cause:
-
This compound's effect on hematopoietic stem and progenitor cells, particularly when used in combination with other myelosuppressive agents.
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): If myelosuppression is suspected, perform regular CBCs to monitor red blood cell, white blood cell (especially neutrophil), and platelet counts.
-
Adjust Dosing Schedule: As demonstrated in clinical studies with combination therapies, extending the time between treatment cycles can allow for hematopoietic recovery.[4]
-
Supportive Care for Neutropenia:
-
House animals in a sterile environment to minimize the risk of opportunistic infections.
-
Consider prophylactic antibiotic administration in consultation with a veterinarian if severe neutropenia is anticipated or observed.
-
-
Supportive Care for Anemia and Thrombocytopenia:
-
Monitor for clinical signs such as pallor, lethargy (anemia), and petechiae or bleeding (thrombocytopenia).
-
In severe cases, and in accordance with institutional animal care and use committee (IACUC) guidelines and veterinary consultation, blood transfusions may be considered.
-
Issue 3: Electrolyte Imbalance.
Possible Cause:
-
Dehydration.
-
Kidney dysfunction (though not a commonly reported direct effect of this compound monotherapy).
-
Gastrointestinal effects such as diarrhea.
Troubleshooting Steps:
-
Monitor Serum Electrolytes: If electrolyte imbalance is suspected, collect blood samples to measure levels of key electrolytes such as sodium, potassium, chloride, calcium, and phosphate.
-
Ensure Adequate Hydration: Provide hydration support as described in "Issue 1". Dehydration is a common cause of electrolyte disturbances.
-
Electrolyte Supplementation: If specific deficiencies are identified, consider providing electrolyte-supplemented drinking water or gels, following veterinary guidance.
-
Manage Diarrhea: If diarrhea is observed, provide supportive care to prevent dehydration and electrolyte loss. This may include providing nutritional support and ensuring fluid intake.
Quantitative Data on this compound Administration in Animal Models
| Animal Model | Cancer Type | This compound Dose | Administration Route | Dosing Schedule | Observed Toxicity/Remarks | Reference |
| Nude Mice | Cervical Cancer | 25 mg/kg | Not specified | Not specified | Tumor volume significantly reduced. No overt toxicity mentioned. | [6] |
| NSG Mice | T-cell Acute Lymphoblastic Leukemia | 12.5 mg/kg | Intraperitoneal | 5 days on, 2 days off, for two cycles | Significant inhibitory effect on T-ALL with fewer toxic side effects. No notable differences in body weight. | [14] |
| NCr Foxnnu Mice | Neuroblastoma | 25 mg/kg | Intravenous | 8 days | Complete tumor regression. No overt toxicity reported. One mouse died due to bowel obstruction, but the cause was not definitively linked to the drug. | [11] |
| PDX Mouse Models | Neuroblastoma | 5, 12.5, and 25 mg/kg | Tail vein injection | 5 days on, 2 days off, for two cycles | No overt toxicity observed. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a generalized example based on common practices in the cited literature.[9][6][11][14]
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NSG), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle. A common vehicle is 20% SBE-β-CD in saline.
-
Prepare the vehicle control (e.g., 20% SBE-β-CD in saline without this compound).
-
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose (e.g., 12.5 mg/kg or 25 mg/kg) via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Control Group: Administer an equal volume of the vehicle control via the same route.
-
Dosing Schedule: A common schedule is daily administration for 5 consecutive days, followed by a 2-day break, repeated for a set number of cycles.
-
-
Monitoring:
-
Measure tumor volume and body weight at least twice a week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming, and signs of pain or distress).
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot for RBM39 levels).
-
Protocol 2: Monitoring for and Mitigating Myelosuppression
-
Baseline Blood Collection: Prior to the start of treatment, collect a small blood sample (e.g., via tail vein or saphenous vein) for a baseline Complete Blood Count (CBC).
-
Blood Collection During Treatment: At specified time points during the study (e.g., at the nadir, typically 7-14 days after chemotherapy, and at the end of a treatment cycle), collect blood samples for CBC analysis.
-
Data Analysis: Compare the CBC results of the treatment group to the control group and to the baseline values. Pay close attention to neutrophil, platelet, and red blood cell counts.
-
Intervention Thresholds (Example):
-
Weight Loss: If an animal loses >15% of its initial body weight, provide nutritional support. If weight loss reaches 20%, consider the humane endpoint for euthanasia as per IACUC guidelines.
-
Neutropenia: If severe neutropenia is observed, implement measures to prevent infection (e.g., sterile housing, prophylactic antibiotics if recommended by a veterinarian).
-
-
Dosing Schedule Adjustment: If significant myelosuppression is observed across a treatment group, consider increasing the duration of the "drug holiday" between cycles in the study design.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
References
- 1. Tumors grow faster in cancer-prone mice given vitamins | Science News [sciencenews.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An amino acid-defined diet impairs tumour growth in mice by promoting endoplasmic reticulum stress and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uclahealth.org [uclahealth.org]
- 11. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects on myelosuppression mice treated by three different classic Chinese medicine formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clearh2o.com [clearh2o.com]
- 14. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of CAND1 in Indisulam Resistance
Welcome to the technical support center for researchers investigating the role of Cullin-Associated and Neddylation-Dissociated 1 (CAND1) in resistance to the molecular glue degrader, Indisulam. This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries to assist your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aryl sulfonamide that functions as a "molecular glue."[1] It selectively induces the degradation of the RNA-binding motif protein 39 (RBM39) by promoting its recruitment to the CRL4-DCAF15 E3 ubiquitin ligase complex.[2][3][4] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing widespread aberrant pre-mRNA splicing and ultimately, cancer cell death.[1][2][5]
Q2: What is the general function of CAND1?
A2: CAND1 is a crucial regulator of Cullin-RING E3 ubiquitin ligases (CRLs).[6][7] It acts as a substrate receptor exchange factor by binding to unneddylated cullin scaffolds.[8][9][10] This interaction facilitates the dynamic exchange of different substrate receptor modules, thereby regulating the assembly and substrate specificity of the CRL complexes.[8][11][12]
Q3: How does loss of CAND1 lead to this compound resistance?
A3: Loss of CAND1 has been identified as a key mechanism of resistance to this compound.[8][13] The primary reason is that the absence of CAND1 impairs the proper functioning of the CRL4-DCAF15 complex. This leads to reduced degradation of the target protein RBM39, even in the presence of this compound.[8][10] One proposed mechanism is that CAND1 loss locks the CRL complex in a hyper-neddylated state, which can lead to the auto-degradation of substrate receptors like DCAF15, which are essential for recognizing and degrading RBM39.[4][8][10]
Q4: We performed a CRISPR screen and CAND1 came up as a top hit for this compound resistance. Is this expected?
A4: Yes, this is an expected result. Genome-wide CRISPR resistance screens have consistently identified CAND1, along with core components of the degradation machinery like DCAF15 and DDA1, as top genes whose loss confers resistance to this compound.[8][10][13][14]
Q5: We knocked out CAND1 in our cell line, but the resistance to this compound is not as strong as we expected. Why might this be?
A5: The degree of resistance conferred by CAND1 loss can be cell-line dependent. For example, while CAND1 knockout in A549 and Panc10.05 cells leads to significant resistance, the effect is much less pronounced in the highly sensitive HCT-116 cell line.[8][10] This suggests that in certain cellular contexts, the level of RBM39 stabilization resulting from CAND1 loss may not be sufficient to overcome the cytotoxic effects of this compound treatment and sustain cell viability.[8][10] The baseline sensitivity of the cell line to RBM39 depletion is a critical factor.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Suggested Troubleshooting Steps |
| No RBM39 degradation observed after this compound treatment in parental (wild-type) cells. | 1. Low DCAF15 expression in the cell line. 2. Ineffective this compound concentration or stability. 3. Technical issue with Western blot. | 1. Verify DCAF15 mRNA and protein expression levels. Sensitivity to this compound correlates with DCAF15 expression.[2][15] 2. Confirm the concentration and integrity of your this compound stock. Perform a dose-response curve to find the optimal concentration. 3. Check antibody quality and blotting protocol. Use a positive control cell line known to be sensitive to this compound (e.g., A549, HCT-116). |
| CAND1 knockout clone shows variable or inconsistent resistance to this compound. | 1. Incomplete knockout or mosaic population. 2. Off-target effects of CRISPR. 3. Cell-line specific dependency on RBM39. | 1. Sequence the genomic locus to confirm the knockout. Perform a Western blot to verify the absence of CAND1 protein. 2. Generate multiple independent knockout clones using different sgRNAs to ensure the phenotype is not due to off-target effects. 3. Characterize the baseline RBM39 dependency of your cell line. Highly dependent lines may show less resistance upon CAND1 loss.[8][10] |
| Cells developed acquired resistance to long-term this compound treatment, but CAND1 levels are unchanged. | 1. CAND1-independent resistance mechanisms. | 1. This is a known phenomenon. Acquired resistance can occur through mechanisms that do not involve changes in CAND1 expression.[8][16] 2. Sequence the RBM39 gene to check for point mutations that may prevent its interaction with the DCAF15-Indisulam complex.[8][10] 3. Investigate downstream pathways that may compensate for RBM39 loss. |
| Reduced RBM39 degradation in CAND1-KO cells is observed, but cell viability is still significantly impacted by this compound. | The remaining level of RBM39 is insufficient for cell survival. | This highlights the quantitative nature of the resistance. Even with reduced degradation, the remaining RBM39 levels may fall below the threshold required for viability in that specific cell line. Consider this a valid result demonstrating partial, but not complete, resistance.[8][10] |
Data Summary Tables
Table 1: Effect of CAND1 Knockout on this compound Sensitivity
| Cell Line | Genotype | Treatment | Outcome | Reference |
| A549 | sgCTRL | 1 µM this compound | Significant reduction in proliferation | [8] |
| sgCAND1 | 1 µM this compound | Maintained proliferation (Resistance) | [8] | |
| Panc10.05 | sgCTRL | This compound | Decreased cell viability | [8] |
| sgCAND1 | This compound | Increased cell viability (Resistance) | [8] | |
| HCT-116 | sgCTRL | This compound | High sensitivity, loss of viability | [8][10] |
| sgCAND1 | This compound | Minimal increase in resistance | [8][10] |
Table 2: RBM39 Degradation in CAND1 Knockout Cells
| Cell Line | Genotype | Treatment | RBM39 Protein Level | Reference |
| A549 | sgCTRL | This compound | Strong degradation | [8][10] |
| sgCAND1 | This compound | Reduced degradation (stabilization) | [8][10] | |
| Panc10.05 | sgCTRL | This compound | Degradation | [8][10] |
| sgCAND1 | This compound | Reduced degradation (stabilization) | [8][10] |
Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CAND1
-
sgRNA Design : Design at least two unique sgRNAs targeting a coding exon of the CAND1 gene. Include a non-targeting sgRNA (sgCTRL) as a negative control.
-
Lentiviral Production : Co-transfect HEK293T cells with the sgRNA-containing plasmid, a Cas9-expressing plasmid, and lentiviral packaging plasmids.
-
Transduction : Harvest the lentivirus and transduce the target cancer cell line (e.g., A549).
-
Selection : Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation :
-
Genomic DNA : Isolate genomic DNA and perform Sanger sequencing of the targeted region to confirm the presence of indels.
-
Western Blot : Lyse a portion of the cell population and perform a Western blot using a validated CAND1 antibody to confirm the absence of the protein.
-
Single-cell cloning : Isolate single cells to establish clonal populations for more homogenous experimental results.
-
Protocol 2: Cell Viability/Proliferation Assays
-
Long-Term Colony Formation Assay
-
Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
The next day, treat the cells with the desired concentration of this compound or DMSO (vehicle control).
-
Allow cells to grow for 10-14 days, replacing the media with fresh drug/vehicle every 3-4 days.
-
When colonies are visible, wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Wash away excess stain, let the plates dry, and quantify the colonies by imaging and analysis.
-
-
Real-Time Proliferation Assay (e.g., IncuCyte)
-
Seed cells in a 96-well plate.
-
Add this compound or DMSO at various concentrations.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte ZOOM).
-
Monitor cell confluence over time (e.g., 72-120 hours).
-
Analyze the data to determine the effect of the drug on the cell growth rate.
-
Protocol 3: Western Blot for RBM39 Degradation
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat with this compound (e.g., 1-5 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).
-
Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, Vinculin) to ensure equal loading.
-
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative level of RBM39 protein compared to the loading control.
Visualizations
Caption: Mechanism of this compound-induced RBM39 degradation and its regulation.
Caption: Experimental workflow to identify and validate CAND1 in this compound resistance.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 5. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cullin RING E3 Ubiquitin Ligases by CAND1 In Vivo | PLOS One [journals.plos.org]
- 7. Regulation of Cullin RING E3 Ubiquitin Ligases by CAND1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cullin RING E3 ubiquitin ligases by CAND1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the Cand1-Cul1-Roc1 complex reveals regulatory mechanisms for the assembly of the multisubunit cullin-dependent ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Indisulam Efflux Pump Inhibitor Combination: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of indisulam and efflux pump inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a "molecular glue" that induces the proteasomal degradation of the mRNA splicing factor RBM39.[1] It does this by forming a ternary complex with RBM39 and the DCAF15 E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of RBM39.[1] This results in aberrant pre-mRNA splicing, causing cell cycle arrest in the G1 phase and inhibiting cancer cell proliferation.[2]
Q2: How do efflux pump inhibitors work?
A2: Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps, which are transmembrane proteins that actively transport drugs and other substances out of cells.[3][4] By inhibiting these pumps, EPIs increase the intracellular concentration of co-administered drugs, potentially overcoming drug resistance and enhancing their therapeutic effect.[3][5] Mechanisms of inhibition can include competitive binding to the pump's substrate-binding site, non-competitive inhibition that alters the pump's conformation, or disrupting the energy source for the pump.[6]
Q3: What is the rationale for combining this compound with an efflux pump inhibitor?
A3: The combination of this compound with an efflux pump inhibitor is a strategy to potentially enhance the anticancer activity of this compound, particularly in cancer cells that exhibit multidrug resistance (MDR) through the overexpression of efflux pumps. By inhibiting the efflux of this compound, an EPI could increase its intracellular concentration, leading to more effective degradation of RBM39 and a stronger cytotoxic effect.
Q4: How can I determine if my cell line overexpresses efflux pumps?
A4: You can assess efflux pump expression using several methods, including:
-
Western Blotting: To quantify the protein levels of specific efflux pumps like P-glycoprotein (P-gp/MDR1), MRP1, or BCRP.
-
qRT-PCR: To measure the mRNA expression levels of the genes encoding these pumps (e.g., ABCB1 for P-gp).
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of efflux pumps (e.g., rhodamine 123 or calcein-AM). Cells with high efflux activity will show lower fluorescence intensity, which can be reversed by a known efflux pump inhibitor.
Q5: What are some common efflux pump inhibitors I can use in my experiments?
A5: Several well-characterized efflux pump inhibitors are available for research purposes. These include:
-
Verapamil: A first-generation P-gp inhibitor.
-
PSC833 (Valspodar): A more potent and specific P-gp inhibitor.
-
MK-571: An inhibitor of MRP family transporters.
-
Ko143: A potent and specific inhibitor of BCRP.
The choice of inhibitor will depend on the specific efflux pump(s) you are targeting.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No synergistic effect observed between this compound and the efflux pump inhibitor. | 1. The cell line used does not express the efflux pump targeted by the inhibitor at high enough levels. 2. The concentrations of one or both drugs are not in the optimal range. 3. The incubation time is not sufficient to observe a synergistic effect. 4. The efflux pump inhibitor is not stable in the culture medium for the duration of the experiment. | 1. Confirm efflux pump expression via Western blot or qRT-PCR. Select a cell line known to overexpress the target pump. 2. Perform dose-response experiments for each drug individually to determine their IC50 values. Use a range of concentrations around the IC50s in your synergy assay. 3. Extend the incubation time (e.g., from 48 to 72 hours) to allow for the full effect of the drug combination to manifest. 4. Check the stability of the efflux pump inhibitor under your experimental conditions. Consider replenishing the medium with fresh inhibitor during long incubation periods. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing drug dilutions. 3. Cell line instability or contamination. 4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette or an automated cell dispenser. 2. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. 3. Regularly check your cell line for mycoplasma contamination and verify its identity (e.g., by STR profiling). 4. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or medium to maintain humidity. |
| Unexpected toxicity of the efflux pump inhibitor alone. | 1. The efflux pump inhibitor has off-target effects at the concentrations used. 2. The cell line is particularly sensitive to the inhibitor. | 1. Lower the concentration range of the efflux pump inhibitor in your experiments. Review the literature for known off-target effects. 2. Perform a dose-response curve for the inhibitor alone to determine its cytotoxic profile in your specific cell line. |
Quantitative Data
The following tables represent hypothetical data from a synergy experiment between this compound and a generic efflux pump inhibitor (EPI) in a cancer cell line overexpressing P-glycoprotein.
Table 1: IC50 Values of this compound and Efflux Pump Inhibitor (EPI) Alone and in Combination
| Compound | IC50 (µM) - 72h Incubation |
| This compound | 5.0 |
| EPI | 2.5 |
| This compound + EPI (1:2 ratio) | 1.8 |
Table 2: Combination Index (CI) Analysis for this compound and EPI
| Fraction Affected (Fa) | This compound (µM) | EPI (µM) | Combination Index (CI) | Interpretation |
| 0.25 | 1.5 | 0.75 | 0.85 | Slight Synergy |
| 0.50 | 3.0 | 1.5 | 0.70 | Synergy |
| 0.75 | 6.0 | 3.0 | 0.60 | Strong Synergy |
| 0.90 | 12.0 | 6.0 | 0.55 | Strong Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol: Cell Viability Assay for Synergy Determination (Checkerboard Assay)
This protocol outlines the use of a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the synergistic effects of this compound and an efflux pump inhibitor.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the efflux pump inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in complete growth medium to create a range of concentrations (e.g., 8-point dilutions centered around the respective IC50 values).
-
-
Drug Treatment (Checkerboard Layout):
-
Add 50 µL of the this compound dilutions to the appropriate wells along the y-axis of the 96-well plate.
-
Add 50 µL of the efflux pump inhibitor dilutions to the appropriate wells along the x-axis.
-
The final volume in each well should be 200 µL. Include wells with each drug alone, as well as untreated (vehicle control) and no-cell (blank) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
-
-
Data Analysis:
-
Subtract the blank readings from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) or Bliss synergy scores to determine if the interaction is synergistic, additive, or antagonistic.[7][8]
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: General mechanism of an efflux pump inhibitor.
Caption: Experimental workflow for a drug synergy assay.
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Biomarkers for Predicting Response to Indisulam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to biomarkers for predicting the response to the anticancer agent, Indisulam.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a molecular glue that induces the degradation of the RNA-binding protein 39 (RBM39).[1][2][3] It achieves this by promoting the interaction between RBM39 and the DDB1- and CUL4-Associated Factor 15 (DCAF15), which is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5][6] This leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing alterations in pre-mRNA splicing and ultimately leading to cancer cell death.[4][5][7]
Q2: What are the key biomarkers for predicting sensitivity to this compound?
Several biomarkers have been identified to predict sensitivity to this compound. These include:
-
DCAF15 Expression Levels: Higher expression of DCAF15 has been correlated with increased sensitivity to this compound, particularly in hematopoietic and lymphoid cancer cell lines.[4][5][6]
-
RBM39 Degradation: The extent of RBM39 protein degradation following this compound treatment is a direct pharmacodynamic biomarker of drug activity.[1][7][8]
-
Low SRPK1 Expression: Loss of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) has been shown to have a synthetic lethal interaction with this compound, suggesting that low SRPK1 expression could indicate sensitivity.[1][2]
-
Absence of RBM39 Methylation: Recent findings suggest that methylation of RBM39 by the enzyme PRMT6 can confer resistance to this compound in non-small cell lung cancer.[9] Therefore, the absence of this modification may be a marker for sensitivity.
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from several factors:
-
Mutations in RBM39: Mutations in the second RNA recognition motif (RRM2) of RBM39 can prevent its recruitment to the DCAF15 E3 ligase complex, thereby conferring resistance.[4]
-
Loss or Inactivation of CRL4-DCAF15 Components: Genetic alterations, such as knockout or loss-of-function mutations, in the components of the E3 ligase complex, including DCAF15, DDA1, and CAND1, can impair RBM39 degradation and lead to resistance.[1][2]
-
RBM39 Hypermethylation: As mentioned, methylation of RBM39 at arginine 92 by PRMT6 can inhibit this compound-induced degradation.[9]
Troubleshooting Guides
Assessing DCAF15 Expression
Issue: Inconsistent or low DCAF15 expression detected in your cancer cell line of interest.
| Possible Cause | Troubleshooting Step |
| Low Endogenous Expression: | The cell line may naturally have low or undetectable levels of DCAF15. Consult public databases like the Cancer Cell Line Encyclopedia (CCLE) for expression data.[10] |
| Poor Antibody Performance (Western Blot): | Validate your primary antibody using a positive control cell line known to express DCAF15. Test different antibody concentrations and incubation times. |
| RNA Degradation (RT-qPCR): | Ensure RNA integrity using a Bioanalyzer or similar method. Use DNase treatment to remove any contaminating genomic DNA. Design primers that span an exon-exon junction. |
| Inefficient siRNA/shRNA Knockdown: | Verify knockdown efficiency by both RT-qPCR and Western blot. Test multiple siRNA/shRNA sequences targeting different regions of the DCAF15 transcript. |
Monitoring RBM39 Degradation
Issue: No significant RBM39 degradation is observed after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Treatment Time: | Perform a dose-response and time-course experiment to determine the optimal conditions for RBM39 degradation in your specific cell line. Degradation can be observed as early as a few hours post-treatment.[7] |
| Cell Line Resistance: | Sequence the RRM2 domain of RBM39 to check for resistance-conferring mutations.[4] Assess the expression and mutational status of DCAF15, DDA1, and CAND1.[1][2] |
| Proteasome Inhibitor Contamination: | Ensure that no proteasome inhibitors are present in your cell culture medium, as they will block the degradation of RBM39. |
| Technical Issues with Western Blot: | Use a validated RBM39 antibody and include a positive control (e.g., a sensitive cell line treated with this compound) and a negative control (untreated cells). Ensure complete protein transfer to the membrane. |
Quantitative Data Summary
Table 1: this compound IC50 Values for RBM39 Degradation in Acute Myeloid Leukemia (AML) Patient Samples
| Patient Sample | RBM39 Degradation IC50 (nM) |
| AML Patient 1 | 12.6 |
| AML Patient 2 | 50.2 |
| AML Patient 3 | 112.5 |
| AML Patient 4 | 237.8 |
| AML Patient 5 | 463.0 |
Data adapted from Hsiehchen et al., Leukemia, 2020.[7]
Experimental Protocols
Western Blot for RBM39 Degradation
Objective: To qualitatively and quantitatively assess the degradation of RBM39 protein following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RBM39 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
RT-qPCR for DCAF15 Expression
Objective: To quantify the mRNA expression level of DCAF15.
Methodology:
-
RNA Extraction: Extract total RNA from cultured cells using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for DCAF15.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of DCAF15.
-
Visualizations
Caption: this compound signaling pathway leading to RBM39 degradation and altered splicing.
Caption: Experimental workflow for assessing RBM39 degradation by Western blot.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biomarkers for RBM39 degradation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methylation of RBM39 by PRMT6 enhances resistance to this compound in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Indisulam vs. Other Molecular Glues: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indisulam and other molecular glues, supported by experimental data and detailed methodologies. Molecular glues represent a promising therapeutic modality, inducing the degradation of previously "undruggable" proteins by coopting the cell's natural protein disposal machinery.
This guide will delve into the mechanisms, quantitative performance, and experimental evaluation of this compound, a sulfonamide-based molecular glue, in comparison to other well-characterized molecular glues, primarily the immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.
Mechanism of Action: DCAF15 vs. CRBN E3 Ligases
Molecular glues function by inducing proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase is a key differentiator between various molecular glues.
This compound and its analogs (e.g., E7820, Tasisulam) act as molecular glues that recruit the splicing factor RNA-binding motif protein 39 (RBM39) to the DCAF15 E3 ubiquitin ligase complex (CRL4-DCAF15) .[1] This induced proximity results in the polyubiquitination and proteasomal degradation of RBM39, a protein implicated in the progression of various cancers.[1][2]
Immunomodulatory Drugs (IMiDs) like lenalidomide and pomalidomide function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN) . This binding event alters the substrate specificity of CRBN, leading to the recruitment and degradation of neo-substrates, most notably the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3) .[3] These transcription factors are critical for the survival of multiple myeloma cells.
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and other molecular glues from various studies. It is important to note that direct comparisons of absolute values (e.g., IC50) across different studies and cell lines should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Molecular Glue | Target Protein | E3 Ligase | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | RBM39 | DCAF15 | Multiple Myeloma | NCI-H929 | ~1-5 | [4] |
| Multiple Myeloma | MM.1S | ~1-5 | [4] | |||
| T-cell Acute Lymphoblastic Leukemia | J.gamma1 | < 1 | [5] | |||
| T-cell Acute Lymphoblastic Leukemia | Jurkat | ~1 | [5] | |||
| Acute Megakaryoblastic Leukemia | CMK | < 1 | [6] | |||
| Acute Megakaryoblastic Leukemia | MEG01 | < 1 | [6] | |||
| Acute Megakaryoblastic Leukemia | M07e | < 1 | [6] | |||
| Cervical Cancer | HeLa | 287.5 (24h) | [7] | |||
| Cervical Cancer | C33A | 125.0 (24h) | [7] | |||
| E7820 | RBM39 | DCAF15 | Colon Carcinoma | HCT116 | 0.7 | [8] |
| Tasisulam | RBM39 | DCAF15 | Colon Carcinoma | HCT116 | 24 | [8] |
| Lenalidomide | IKZF1, IKZF3 | CRBN | Multiple Myeloma | Various | 0.15 - 7 | [9] |
| T-regulatory Cells | PBMCs | ~10 | [10] | |||
| Pomalidomide | IKZF1, IKZF3 | CRBN | T-regulatory Cells | PBMCs | ~1 | [10] |
Table 2: Target Degradation and Binding Affinity
| Molecular Glue | Target Protein | E3 Ligase | Assay Type | Metric | Value | Citation(s) |
| This compound | RBM39 | DCAF15 | TR-FRET | KDapp (RBM39RRM2 binding) | 2.1 µM (in presence of this compound) | [11][12] |
| TR-FRET | Ki (DCAF15 binding) | > 50 µM | [11] | |||
| E7820 | RBM39 | DCAF15 | TR-FRET | KDapp (RBM39RRM2 binding) | 2.0 µM (in presence of E7820) | [11][12] |
| TR-FRET | Ki (DCAF15 binding) | 2.9 µM | [11] | |||
| Tasisulam | RBM39 | DCAF15 | TR-FRET | KDapp (RBM39RRM2 binding) | 3.5 µM (in presence of Tasisulam) | [11][12] |
| TR-FRET | Ki (DCAF15 binding) | > 50 µM | [11] | |||
| Pomalidomide | IKZF1 | CRBN | TR-FRET | Ki (IKZF1 ZF2-3 binding) | 165 ± 37 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of molecular glues. Below are protocols for key experiments.
Protein Degradation Assay via Western Blot
This protocol is used to quantify the reduction of a target protein in cells treated with a molecular glue.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 for this compound, MM.1S for lenalidomide) at a suitable density in 6-well plates.
-
The following day, treat cells with a dose-response of the molecular glue (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for various time points (e.g., 4, 8, 24, 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-RBM39 or anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is used to confirm the formation of the ternary complex (E3 ligase - molecular glue - target protein).[14][15]
1. Cell Lysis:
-
Lyse cells treated with the molecular glue or DMSO in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-DCAF15 or anti-CRBN) or the target protein overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using antibodies against the E3 ligase component, the target protein, and other known components of the complex to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination process in a test tube to demonstrate the direct role of the molecular glue in promoting target protein ubiquitination.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant ubiquitin
-
Recombinant E3 ligase complex (e.g., purified CRL4-DCAF15 or CRL4-CRBN)
-
Recombinant target protein (e.g., RBM39 or IKZF1)
-
Molecular glue or DMSO
-
2. Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be visible in the presence of the molecular glue.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
Caption: IMiD's mechanism of action.
Experimental Workflow Diagram
Caption: Western Blot Workflow.
Logical Relationship Diagram
References
- 1. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Indisulam in Combination with Chemotherapy for Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of indisulam combination therapy for the treatment of Acute Myeloid Leukemia (AML), integrating clinical and preclinical data. It is designed to offer an objective overview of its efficacy, mechanism of action, and experimental basis, aiding in research and development efforts.
Executive Summary
This compound, an aryl sulfonamide, has demonstrated promising anti-leukemic activity, particularly when combined with standard chemotherapy regimens. Its mechanism centers on the targeted degradation of the RNA-binding protein RBM39, leading to widespread splicing alterations and subsequent apoptosis in cancer cells. Clinical evidence from a phase 2 trial in relapsed/refractory AML shows a notable response rate when this compound is added to a regimen of idarubicin and cytarabine. Preclinical studies further support its pro-apoptotic and anti-proliferative effects in AML cell lines. This guide synthesizes the available data to provide a clear comparison with alternative approaches.
Clinical Efficacy: Phase 2 Trial in Relapsed/Refractory AML
A key clinical study evaluated the combination of this compound with idarubicin and cytarabine in patients with relapsed or refractory AML. The findings from this phase 2, open-label study are summarized below.
| Endpoint | Result | Citation |
| Overall Response Rate (ORR) | 35% | [1][2] |
| Complete Remission (CR) | Not explicitly stated, but part of the 35% ORR | [3] |
| Median Duration of Response | 5.3 months | [1][2] |
| 1-Year Overall Survival (Responders) | 51% | [1][2] |
| 1-Year Overall Survival (Non-Responders) | 8% | [1][2] |
| Most Common Grade ≥3 Non-Hematological Toxicities | Electrolyte abnormalities (50%), Febrile neutropenia (28%) | [1][2] |
Preclinical Performance: In Vitro Studies
Preclinical investigations have elucidated the cellular effects of this compound on AML cell lines, providing a mechanistic basis for its clinical activity.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various AML cell lines, indicating its potency.
| Cell Line | IC50 (µM) | Citation |
| CMK | < 1 | [4] |
| MEG01 | < 1 | [4] |
| M07e | < 1 | [4] |
| U937 | > 10 | [4] |
| K562 | > 10 | [4] |
Cellular Effects of this compound
This compound's primary mechanism of action involves the degradation of RBM39, which leads to a cascade of downstream events culminating in cancer cell death.
| Cellular Effect | Observation | Citation |
| RBM39 Degradation | Dose-dependent decrease in RBM39 protein levels. | [5][6] |
| Apoptosis | Increased proportion of apoptotic cells in a dose-dependent manner. | [4][7] |
| Cell Cycle Arrest | G2/M phase arrest. | [4] |
| Downstream Protein Expression | Decreased expression of c-MYC and CDK4. | [4] |
Mechanism of Action and Signaling Pathway
This compound acts as a "molecular glue," inducing the proximity of the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[3] This leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[5] The loss of RBM39, a key splicing factor, results in widespread alternative splicing of pre-mRNAs, including that of the transcription factor ZMYND8.[7][8] These splicing alterations disrupt critical cellular processes, ultimately leading to apoptosis and cell cycle arrest.[4][7] The synergy with chemotherapeutic agents like idarubicin (a topoisomerase II inhibitor) and cytarabine (a nucleoside analog) is thought to arise from the combined assault on DNA replication, cell division, and RNA processing, leading to enhanced cancer cell killing.[1][2]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Western Blot of NSD3 in AML Cell Lines – openlabnotebooks.org [openlabnotebooks.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Indisulam vs. Standard of Care in Gastric Cancer: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of indisulam against the established clinical performance of standard- in gastric cancer. While clinical data for this compound in this indication is not currently available, this document summarizes the existing preclinical evidence and juxtaposes it with the efficacy of current therapeutic options.
Executive Summary
This compound, an aryl sulfonamide, has demonstrated notable preclinical activity against gastric cancer by inducing the degradation of key cellular proteins involved in cancer progression. In contrast, the standard of care for gastric cancer is well-established and consists of a multi-modal approach including surgery, chemotherapy, targeted therapy, and immunotherapy, with proven clinical efficacy in improving patient outcomes. This guide presents the available data for both, highlighting the preclinical promise of this compound and the clinical reality of standard therapies.
This compound: Preclinical Efficacy
Preclinical studies have shown that this compound inhibits the proliferation and migration of gastric cancer cells.[1] Its mechanism of action revolves around its function as a "molecular glue," promoting the ubiquitination and subsequent proteasomal degradation of two key proteins: RNA-binding motif protein 39 (RBM39) and Zinc finger E-box-binding homeobox 1 (ZEB1).[1][2][3][4]
The degradation of RBM39, a crucial splicing factor, leads to aberrant pre-mRNA splicing, ultimately inhibiting cancer cell growth.[1][2] The degradation of ZEB1, a key transcription factor in the epithelial-to-mesenchymal transition (EMT), results in the inhibition of cancer cell migration.[1][2][3][4]
While a Phase 1/2 clinical trial of this compound in patients with gastric cancer was initiated, it has been terminated.[5] No clinical efficacy data from this trial is publicly available.
Standard of Care for Gastric Cancer: Clinical Efficacy
The standard of care for gastric cancer is multifaceted and depends on the stage of the disease. For advanced or metastatic gastric cancer, systemic therapy is the cornerstone of treatment.
Chemotherapy
Various chemotherapy regimens are used as first-line treatment for advanced gastric cancer. A network meta-analysis of different chemotherapy combinations has provided comparative efficacy data. For instance, fluorouracil-based regimens are widely used, with combination therapies generally showing better response rates than monotherapy.[6][7]
Targeted Therapy: HER2-Positive Gastric Cancer
For patients with HER2-positive advanced gastric cancer, the addition of the monoclonal antibody trastuzumab to chemotherapy is the standard of care.
Table 1: Efficacy of Trastuzumab in Combination with Chemotherapy in HER2-Positive Advanced Gastric Cancer (ToGA trial)
| Efficacy Endpoint | Chemotherapy Alone | Trastuzumab + Chemotherapy | Hazard Ratio (HR) / Odds Ratio (OR) |
|---|---|---|---|
| Median Overall Survival | 11.1 months | 13.8 months | 0.74 |
| Median Progression-Free Survival | 5.5 months | 6.7 months | 0.71 |
| Objective Response Rate | 34.5% | 47.3% | 1.70 |
Data from the ToGA trial.
Immunotherapy: PD-L1 Positive Gastric Cancer
For patients with advanced or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma whose tumors express PD-L1, the addition of the immune checkpoint inhibitor nivolumab to chemotherapy has become a standard first-line treatment.
Table 2: Efficacy of Nivolumab in Combination with Chemotherapy in Advanced Gastric Cancer (CheckMate 649 trial)
| Efficacy Endpoint (PD-L1 CPS ≥5) | Chemotherapy Alone | Nivolumab + Chemotherapy | Hazard Ratio (HR) |
|---|---|---|---|
| Median Overall Survival | 11.1 months | 14.4 months | 0.70 |
| Median Progression-Free Survival | 6.1 months | 8.3 months | 0.70 |
| Objective Response Rate | 45% | 60% | - |
Data from the CheckMate 649 trial with a 3-year follow-up.
Experimental Protocols
This compound-Mediated Degradation of ZEB1 in Gastric Cancer Cells
Objective: To determine the effect of this compound on the protein levels of ZEB1 in gastric cancer cell lines.
Cell Lines: Human gastric cancer cell lines (e.g., AGS, MGC803).
Treatment:
-
Cells are seeded in appropriate culture dishes and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound at various concentrations (e.g., 1-10 µM).
-
Cells are incubated for different time points (e.g., 24, 48, 72 hours).
Protein Extraction and Analysis:
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against ZEB1 overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading.[1]
Ubiquitination Assay: To confirm that this compound induces ZEB1 degradation via the ubiquitin-proteasome system, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before and during this compound treatment. An increase in polyubiquitinated ZEB1 can be detected by immunoprecipitation of ZEB1 followed by immunoblotting with an anti-ubiquitin antibody.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in gastric cancer cells.
Caption: Mechanism of action of this compound in gastric cancer cells.
Conclusion
This compound presents an intriguing preclinical profile in gastric cancer through its unique mechanism of inducing the degradation of RBM39 and ZEB1. However, the absence of clinical efficacy data makes a direct comparison with the standard of care challenging. The current standard of care, which includes chemotherapy, targeted therapy, and immunotherapy, is supported by robust clinical evidence demonstrating significant survival benefits for patients with advanced gastric cancer. Future clinical trials are necessary to determine if the preclinical promise of this compound can translate into a meaningful therapeutic option for gastric cancer patients.
References
- 1. The aryl sulfonamide this compound inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Nivolumab Effective for Advanced Stomach Cancer - NCI [cancer.gov]
- 4. The aryl sulfonamide this compound inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Short-term efficacy of different chemotherapy regimens in the treatment of advanced gastric cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety comparison of chemotherapies for advanced gastric cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Indisulam: A Comparative Analysis of Monotherapy vs. Combination Therapy
Indisulam, a novel sulfonamide, has demonstrated promising anticancer activity by functioning as a "molecular glue." It selectively induces the degradation of the RNA-binding protein RBM39, leading to cancer cell death. While early clinical trials showed modest efficacy as a monotherapy, recent research has highlighted its potential in combination with other therapeutic agents, offering a renewed outlook for this once-abandoned drug.
This guide provides a comprehensive comparison of this compound as a monotherapy versus its use in combination therapies, supported by preclinical and clinical data. We delve into its mechanism of action, experimental protocols, and quantitative outcomes to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential.
Mechanism of Action: this compound as a Molecular Glue
This compound exerts its anticancer effects through a unique mechanism. It facilitates the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The loss of RBM39, a key factor in pre-mRNA splicing, results in widespread splicing alterations and ultimately, apoptosis in cancer cells.[2][5]
Caption: this compound's mechanism of action as a molecular glue.
This compound Monotherapy: Efficacy and Limitations
Early clinical trials with this compound as a single agent demonstrated a favorable safety profile and was well-tolerated by patients.[1][3] However, its efficacy was limited, with modest response rates observed in patients with advanced solid tumors.[1][3] For instance, clinical responses and stable disease were reported in 17–35% of patients.[1][3] This limited single-agent activity led to the initial halt of its clinical development.[1][3]
More recent preclinical studies have shown significant antitumor effects of this compound monotherapy in specific cancer types, particularly those of hematopoietic and lymphoid origin.[5] In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, this compound demonstrated potent cytotoxic effects, with some cell lines exhibiting high sensitivity.[5] Furthermore, in vivo studies using xenograft models of neuroblastoma showed that this compound treatment led to complete tumor regression and 100% survival.[6]
| Cancer Type | Model | Key Findings | Reference |
| Solid Tumors (Clinical) | Phase I/II Trials | Modest efficacy, with clinical responses and stable disease in 17–35% of patients. | [1][3] |
| T-ALL | In vitro (Cell Lines) | Significant inhibitory effect on T-ALL cell proliferation and induction of apoptosis. | [5] |
| Neuroblastoma | In vivo (Xenograft) | Complete tumor regression and 100% survival. | [6] |
This compound in Combination Therapy: A Synergistic Approach
The understanding of this compound's mechanism of action has opened new avenues for combination therapies to enhance its anticancer efficacy and overcome resistance.
Combination with SRPK1 Inhibitors
CRISPR screens have identified that the loss of SRPK1, a key modulator of RNA splicing, sensitizes cancer cells to this compound.[3] The combination of this compound with the SRPK1 inhibitor SPHINX31 resulted in synergistic inhibition of cell proliferation and prevention of acquired resistance in lung and breast cancer cell lines.[1]
Combination with BCL-xL Inhibitors
Cancer cells can acquire resistance to this compound. Studies have shown that these resistant cells become vulnerable to the inhibition of the anti-apoptotic protein BCL-xL.[1][3] Combining this compound with BCL-xL inhibitors like ABT-263 (Navitoclax) and A-1155463 completely prevented the development of resistance in pancreatic cancer cells.[1]
Combination with Chemotherapy
Clinical studies have explored this compound in combination with standard chemotherapeutic agents.
-
With Carboplatin: A Phase I study in patients with solid tumors established a recommended dose for the combination of this compound and carboplatin, with thrombocytopenia being the major dose-limiting toxicity.[7]
-
With Idarubicin and Cytarabine: In a Phase II study for relapsed or refractory Acute Myeloid Leukemia (AML) and high-risk Myelodysplastic Syndrome (MDS), the combination of this compound with idarubicin and cytarabine resulted in a 35% overall response rate in evaluable patients.[8] Responders had a significantly longer estimated 1-year overall survival (51%) compared to non-responders (8%).[8]
-
With Melphalan: In multiple myeloma, this compound demonstrated a strong synergistic anti-tumor effect when combined with the alkylating agent melphalan, both in vitro and in vivo.[9]
| Combination Partner | Cancer Type | Model | Key Findings | Reference |
| SPRK1 Inhibitor (SPHINX31) | Lung, Breast Cancer | In vitro | Synergistic inhibition of cell proliferation, prevention of acquired resistance. | [1] |
| BCL-xL Inhibitors (ABT-263, A-1155463) | Pancreatic Cancer | In vitro | Prevention of acquired resistance. | [1] |
| Carboplatin | Solid Tumors | Phase I Clinical Trial | Determined recommended dose; thrombocytopenia was dose-limiting. | [7] |
| Idarubicin and Cytarabine | AML, High-Risk MDS | Phase II Clinical Trial | 35% overall response rate; improved 1-year survival in responders. | [8] |
| Melphalan | Multiple Myeloma | In vitro, In vivo | Strong synergistic anti-tumor effect. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound, the combination drug, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Quantification: Cell viability is assessed using assays such as the resazurin method or CellTiter-Glo®.[10] Absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound, the combination drug, or a vehicle control for a specified time (e.g., 24 or 48 hours).[5]
-
Cell Harvesting: Cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V and propidium iodide (PI) according to the manufacturer's instructions.[5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis
-
Protein Extraction: Cells are lysed, and protein concentrations are determined.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RBM39, CAND1) and a loading control (e.g., GAPDH).[1]
-
Detection: The membrane is incubated with a secondary antibody, and the protein bands are visualized using a detection reagent.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously or intravenously injected into immunodeficient mice (e.g., NSG or NCr Foxnnu mice).[5][6]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound, the combination therapy, or a vehicle control is administered to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[5][6]
-
Tumor Monitoring: Tumor volume is measured regularly. In some studies, bioluminescent imaging is used to monitor tumor burden.[5]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis. Survival rates are also monitored.
Conclusion
The journey of this compound from a shelved anticancer agent to a promising candidate for combination therapies underscores the importance of understanding a drug's precise mechanism of action. While its performance as a monotherapy has been modest in broader clinical settings, its ability to act as a molecular glue targeting RBM39 provides a strong rationale for its use in combination with other agents. Preclinical and emerging clinical data suggest that combining this compound with targeted therapies and conventional chemotherapy can lead to synergistic effects, overcome resistance, and improve patient outcomes in various cancers. Further clinical investigation into these combination strategies is warranted to fully realize the therapeutic potential of this compound.
References
- 1. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I and pharmacokinetic study of this compound in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Final Results of a Phase 2, Open-Label Study of this compound, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Indisulam and E7820 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two molecular glue degraders, Indisulam and E7820. This analysis is based on publicly available experimental data, summarizing their anti-cancer efficacy, mechanisms of action, and reported toxicities in various preclinical models.
This compound and E7820 are both aryl sulfonamides that have garnered significant interest in oncology research. Their primary mechanism of action involves acting as a "molecular glue" to induce the proteasomal degradation of the RNA-binding protein RBM39 via the E3 ubiquitin ligase substrate receptor DCAF15.[1][2][3][4][5][6] This targeted protein degradation leads to widespread splicing alterations, ultimately resulting in cancer cell death.[1][2][3] While sharing a core mechanistic principle, their preclinical development has explored different therapeutic avenues, with E7820 also being characterized as a potent angiogenesis inhibitor.[5][7][8][9]
Comparative Efficacy in Xenograft Models
Direct head-to-head in vivo comparative studies between this compound and E7820 are not extensively available in the public domain. However, by summarizing data from independent xenograft studies, we can gain insights into their respective anti-tumor activities across various cancer types.
This compound In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, often leading to complete tumor regression.
| Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Neuroblastoma | IMR-32 subcutaneous xenograft | 25 mg/kg, intravenous, for 8 days | Complete tumor regression and 100% survival. No disease relapse observed up to 66 days post-treatment cessation. | [1] |
| Neuroblastoma | BE2C and SK-N-AS subcutaneous xenografts | 25 mg/kg, intravenous, for two 1-week cycles (5 days on, 2 days off) | Initial complete response in all models. | [3] |
| Cervical Cancer | HeLa subcutaneous xenograft | 25 mg/kg | Significant reduction in tumor volume and weight compared to the control group. | [2] |
| Acute Megakaryoblastic Leukemia | Mouse model | Not specified | Significantly reduced leukemic burden and prolonged survival. | [10] |
| Multiple Myeloma | NCI-H929 subcutaneous xenograft | Not specified | Inhibited tumor growth as a single agent. | [11] |
| T-cell Acute Lymphoblastic Leukemia | In vivo models | Not specified | Facilitated tumor remission. | [4] |
E7820 In Vivo Efficacy
E7820 has shown a broad spectrum of anti-tumor activity, with a notable emphasis on its anti-angiogenic properties.
| Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Colon, Breast, Pancreas, Kidney | Subcutaneous xenografts (WiDr, Colo320DM, LoVo, BT-20, KP-1, AsPC-1, RCC-1) | 50, 100, and 200 mg/kg, oral, twice daily for 3-6 weeks | Dose-dependent tumor growth inhibition. Complete suppression of KP-1 and LoVo tumor growth. | [7][8] |
| Pancreatic, Bile Duct, Gastric, Uterine Cancer | Patient-Derived Xenograft (PDX) models | 100 mg/kg, oral | Tumor shrinkage observed in 38.1% of all models, with response rates of 58.3% in bile duct cancer and 55.6% in uterine cancer. | [12] |
| Colon Cancer | Orthotopic xenograft (Colo320DM) | Not specified | Significant inhibition of tumor growth. | [7] |
| Pancreatic Cancer | Orthotopic xenograft (KP-1) | Not specified | Significant inhibition of tumor growth and reduction in microvessel density. | [7] |
Mechanisms of Action: A Tale of Two Sulfonamides
Both this compound and E7820 converge on the degradation of RBM39, yet their characterization has highlighted distinct and overlapping downstream effects.
Shared Mechanism: RBM39 Degradation
The central mechanism for both drugs is the formation of a ternary complex between the DCAF15 E3 ubiquitin ligase substrate receptor, the respective sulfonamide, and the RNA-binding protein RBM39. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, causing aberrant RNA splicing and cell death in cancer cells.
Caption: Shared mechanism of this compound and E7820.
E7820's Anti-Angiogenic Activity
A distinguishing feature of E7820 is its well-documented anti-angiogenic effect. E7820 suppresses the expression of integrin alpha-2 (α2) on endothelial cells.[7][9] Integrin α2 is crucial for endothelial cell tube formation, a key process in angiogenesis. By downregulating integrin α2, E7820 inhibits the formation of new blood vessels, thereby restricting tumor growth.[7][8]
Caption: Anti-angiogenic mechanism of E7820.
In Vivo Toxicity and Safety Profile
Information on the in vivo toxicity of these compounds is primarily derived from clinical trial data and preclinical studies.
This compound: Clinical trials have shown that this compound is generally well-tolerated, with some reported side effects.[13][14] In preclinical xenograft studies, significant anti-tumor efficacy was observed without overt toxicity being a primary reported outcome.[3]
E7820: Phase I clinical studies have established a recommended Phase II dose of 100 mg per day.[15] Dose-limiting toxicities included thrombocytopenia, neutropenia, and elevated liver enzymes.[15] The most common adverse events were nausea, fatigue, diarrhea, and anemia.[16]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the in vivo xenograft studies cited in this guide.
Subcutaneous Xenograft Model Workflow
-
Cell Culture: Human cancer cell lines (e.g., IMR-32 for neuroblastoma, HeLa for cervical cancer, WiDr for colon cancer) are cultured under standard laboratory conditions.
-
Animal Models: Immunocompromised mice (e.g., NCr nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into treatment and control (vehicle) groups. The drug (this compound or E7820) is administered according to the specified dose and schedule (e.g., intravenously or orally).
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Survival of the animals is also recorded.
-
Pharmacodynamic Analysis: Tumor tissues may be collected for further analysis, such as immunohistochemistry (IHC) to assess cell proliferation (e.g., Ki67 staining) or microvessel density (e.g., CD31 staining), and western blotting or immunofluorescence to measure protein levels (e.g., RBM39).[1][2]
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
Both this compound and E7820 are promising anti-cancer agents that leverage a molecular glue mechanism to induce the degradation of the oncoprotein RBM39. Preclinical in vivo data demonstrate their potent anti-tumor activities across a variety of cancer models. While this compound has shown remarkable efficacy, including complete tumor regression in neuroblastoma models, E7820 exhibits a broad-spectrum activity complemented by a distinct anti-angiogenic mechanism through the suppression of integrin α2. The choice between these molecules for further clinical development may depend on the specific cancer type, its underlying biology, and the potential for combination therapies. The insights from these preclinical studies provide a strong rationale for their continued investigation in clinical settings.
References
- 1. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in anticancer mechanisms of molecular glue degraders: focus on RBM39-dgrading synthetic sulfonamide such as this compound, E7820, tasisulam, and chloroquinoxaline sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An angiogenesis inhibitor E7820 shows broad-spectrum tumor growth inhibition in a xenograft model: possible value of integrin alpha2 on platelets as a biological marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The RBM39 degrader this compound inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigator-initiated clinical studies to be launched following confirmation of tumor shrinkage induced by the targeted protein degrader E7820 using J-PDX (Japanese cancer patient-derived tissue transplantation models) | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 13. Genetic and compound screens uncover factors modulating cancer cell response to this compound | Life Science Alliance [life-science-alliance.org]
- 14. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Indisulam vs. Immunomodulatory Drugs (IMiDs)
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of Indisulam and Immunomodulatory Drugs (IMiDs) in oncology.
This guide provides a comprehensive, data-supported comparison of two classes of anti-cancer agents: this compound, a novel sulfonamide, and the well-established Immunomodulatory Drugs (IMiDs), which include thalidomide and its analogs lenalidomide and pomalidomide. Both drug classes function as "molecular glues," inducing the degradation of specific target proteins, yet they exhibit distinct mechanisms of action and target different components of the cellular machinery. This comparison aims to equip researchers with the necessary information to design and interpret experiments involving these compounds.
Overview and Mechanism of Action
This compound and IMiDs, while both acting as molecular glue degraders, co-opt different E3 ubiquitin ligase complexes to induce the degradation of their respective target proteins.
This compound is a synthetic aryl sulfonamide that acts as a molecular glue between the DDB1-CUL4-DCAF15 (CRL4DCAF15) E3 ubiquitin ligase and the RNA-binding protein 39 (RBM39).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2] The degradation of RBM39, a key component of the spliceosome, results in aberrant pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Immunomodulatory Drugs (IMiDs) , which include thalidomide, lenalidomide, and pomalidomide, are a class of drugs that bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of Ikaros and Aiolos has pleiotropic downstream effects, including direct anti-proliferative and pro-apoptotic effects on cancer cells, as well as immunomodulatory effects on T cells and other immune cells.[4]
Chemical Structures
The chemical structures of this compound and representative IMiDs, lenalidomide and pomalidomide, are distinct, reflecting their different target proteins and binding pockets.
| Compound | Chemical Structure |
| This compound |
[5] |
| Lenalidomide |
[2] |
| Pomalidomide |
[6] |
Comparative Efficacy Data
Direct head-to-head studies comparing the efficacy of this compound and IMiDs under identical experimental conditions are limited in the publicly available literature. The following tables summarize reported IC50 values and apoptosis induction data from separate studies. It is crucial to note that these values are highly dependent on the cell line and the specific experimental conditions, and therefore, direct cross-study comparisons should be made with caution.
Table 1: IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 287.5 (24h) | [3] |
| C33A | Cervical Cancer | 125.0 (24h) | [3] | |
| MM.1S | Multiple Myeloma | 10 - 20 | [7] | |
| NCI-H929 | Multiple Myeloma | 10 - 20 | [7] | |
| Lenalidomide | LP-1 | Multiple Myeloma | 0.15 - 7 | [8] |
| NCI-H929 | Multiple Myeloma | 0.15 - 7 | [8] | |
| RPMI-8226 | Multiple Myeloma | >10 (Resistant) | [8] | |
| U266 | Multiple Myeloma | - | [9] | |
| Pomalidomide | T regulatory cells | - | ~1 | [10] |
Table 2: Apoptosis Induction
| Compound | Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |
| This compound | HeLa | Cervical Cancer | Increasing concentrations | Dose-dependent increase | [3] |
| NCI-H929 | Multiple Myeloma | 20 µM (48h) | 35.14 ± 1.9 | [7] | |
| MM.1S | Multiple Myeloma | 20 µM (48h) | 39.19 ± 1.07 | [7] | |
| Lenalidomide | RPMI8226 | Multiple Myeloma | - | Increased apoptosis | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize and compare this compound and IMiDs.
RBM39 Degradation Assay (for this compound)
Objective: To determine the effect of this compound on the protein levels of its target, RBM39.
Methodology: Western Blotting
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MM.1S) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Ikaros/Aiolos Degradation Assay (for IMiDs)
Objective: To assess the degradation of the IMiD targets, Ikaros (IKZF1) and Aiolos (IKZF3).
Methodology: Western Blotting
The protocol is similar to the RBM39 degradation assay, with the following modifications:
-
Cell Lines: Use IMiD-sensitive cell lines, such as multiple myeloma cell lines (e.g., MM.1S, NCI-H929).
-
Primary Antibodies: Use primary antibodies specific for Ikaros (IKZF1) and Aiolos (IKZF3).
Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells induced by this compound or IMiDs.
Methodology: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound, an IMiD, or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of this compound or IMiDs on cell cycle progression.
Methodology: Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified based on their fluorescence intensity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action of this compound and IMiDs, as well as a typical experimental workflow for their comparison.
References
- 1. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of lenalidomide during plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows an Anti-Cancer Effect on HPV+ and HPV- Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Indisulam Clinical Trials: A Meta-Analysis for Researchers
A comprehensive review of clinical trial data for the investigational anti-cancer agent, Indisulam, reveals a complex profile of activity. While demonstrating limited efficacy as a monotherapy in solid tumors, this compound has shown more promising results in hematological malignancies, particularly when used in combination with other chemotherapeutic agents. This guide provides a meta-analysis of available clinical trial data, detailed experimental protocols, and a visualization of its mechanism of action to inform future research and drug development efforts.
Mechanism of Action: A Molecular Glue Approach
This compound is a novel sulfonamide anti-cancer agent that functions as a "molecular glue."[1][2] Its primary mechanism of action involves binding to the DCAF15 E3 ubiquitin ligase substrate receptor, which then recruits the RNA-binding protein RBM39 for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of RBM39, a key splicing factor, leads to widespread alternative splicing events in cancer cells, ultimately triggering cell cycle arrest and apoptosis.[1][3] This targeted protein degradation makes this compound a promising agent in cancers dependent on RBM39 for survival.
dot
Caption: this compound's mechanism of action.
Clinical Trial Data Summary
The following tables summarize the quantitative data from key clinical trials of this compound.
Table 1: this compound in Hematological Malignancies
| Trial Identifier | Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response | Key Adverse Events (Grade ≥3) |
| Phase 2 | Relapsed/Refractory Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (MDS) | This compound + Idarubicin + Cytarabine | 40 | 35% | 5.3 months | Electrolyte abnormalities (50%), Febrile neutropenia (28%)[2][5] |
Table 2: this compound in Solid Tumors
| Trial Identifier | Cancer Type | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Adverse Events |
| NCT00165854 | Metastatic Colorectal Cancer | This compound + Capecitabine | 35 | 2 Partial Responses | 17 patients with stable disease | Myelosuppression, Hand/foot syndrome, Stomatitis |
| NCT00165867 | Metastatic Colorectal Cancer | This compound + Irinotecan | 40 | Not Reported | Not Reported | Not Reported |
| Phase 2 | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound Monotherapy (two different dosing regimens) | 44 | Minor responses only | Not Reported | Myelosuppression, Gastrointestinal symptoms, Lethargy[6] |
Experimental Protocols of Key Clinical Trials
Phase 2 Study in Relapsed/Refractory AML and High-Risk MDS[2][5]
-
Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (MDS).
-
Dosing Regimen:
-
Stage 1: Intravenous this compound at 400 mg/m² on days 1 and 8 of a 28-day cycle.
-
If no response: Patients received the same this compound schedule followed by intravenous idarubicin (8 mg/m² daily for 3 days) and cytarabine (1.0 g/m² over 24 hours daily on days 9 through 12 for patients <60 years or days 9 through 11 for patients >60 years) of a 28-day cycle.
-
-
Endpoints:
-
Primary: Overall Response Rate (ORR).
-
Secondary: Overall Survival (OS).
-
Randomized Phase 2 Study in Advanced NSCLC[6]
-
Patient Population: Patients with advanced non-small cell lung cancer who had previously received platinum-based chemotherapy.
-
Dosing Regimen: Patients were randomized to one of two arms:
-
Arm 1 (dx1): Single intravenous dose of this compound 700 mg/m² on day 1, repeated every 3 weeks.
-
Arm 2 (dx5): Intravenous this compound 130 mg/m² daily for 5 consecutive days, repeated every 3 weeks.
-
-
Endpoints:
-
Primary: Objective tumor response rate.
-
Secondary: Progression-free survival, safety, and tolerability.
-
Experimental Workflow: From Drug Administration to Response Evaluation
The following diagram illustrates a generalized workflow for a clinical trial investigating a novel anti-cancer agent like this compound.
dot
Caption: Generalized clinical trial workflow.
Comparison with Alternatives and Future Directions
This compound's clinical development has highlighted both its potential and its limitations. As a monotherapy for solid tumors, its efficacy appears to be modest.[6][7] However, in hematological malignancies, particularly AML, the combination of this compound with standard chemotherapy has demonstrated a significant response rate in a heavily pre-treated patient population.[2][5] This suggests a synergistic effect and points towards a potential role for this compound in combination regimens.
The discovery of DCAF15 expression as a potential biomarker for this compound sensitivity could be pivotal for future clinical trial design.[5] Stratifying patients based on DCAF15 expression may help identify those most likely to respond to treatment, thereby improving the therapeutic index of this compound.
Further research should focus on:
-
Biomarker-driven clinical trials: Investigating the efficacy of this compound in patient populations with high DCAF15 expression.
-
Combination therapies: Exploring novel combinations of this compound with other targeted agents or immunotherapies.
-
Resistance mechanisms: Understanding the mechanisms by which cancer cells develop resistance to this compound to devise strategies to overcome it.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final Results of a Phase 2, Open-Label Study of this compound, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. life-science-alliance.org [life-science-alliance.org]
Benchmarking Indisulam Against Novel Splicing Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of RNA splicing has emerged as a promising therapeutic strategy in oncology. Indisulam, a well-characterized aryl sulfonamide, has paved the way for a new class of anticancer agents that function as "molecular glues." This guide provides an objective comparison of this compound against other novel splicing modulators, supported by experimental data, to aid researchers in their drug development and discovery efforts.
Introduction to Splicing Modulation
Alternative splicing is a fundamental process that allows a single gene to produce multiple protein isoforms. Dysregulation of this process is a hallmark of many cancers, leading to the production of oncogenic proteins or the loss of tumor suppressors. Splicing modulators are small molecules that can correct these aberrant splicing events, offering a targeted approach to cancer therapy.
This compound and its analogs, such as tanzisertib (formerly E7820) and tasisulam, function by inducing the degradation of the RNA-binding protein 39 (RBM39).[1] They act as a molecular glue, facilitating the interaction between RBM39 and the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2] This depletion of RBM39 results in widespread splicing alterations and, ultimately, cancer cell death.[2][3]
Novel splicing modulators are also in development, targeting different components of the splicing machinery. One such class is the Serine/Arginine-rich Protein Kinase 1 (SRPK1) inhibitors. SRPK1 is responsible for phosphorylating serine/arginine-rich (SR) splicing factors, which are crucial for spliceosome assembly and function. By inhibiting SRPK1, these compounds can modulate splicing patterns and have shown synergistic anticancer effects when combined with this compound.[4]
Comparative Efficacy of Splicing Modulators
The following table summarizes the available quantitative data on the efficacy of this compound and other novel splicing modulators in various cancer cell lines. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited. Therefore, these values should be interpreted with caution.
| Compound | Target | Cell Line | Assay Type | Efficacy Metric (IC50/SF50) | Reference |
| This compound | RBM39 Degradation | HeLa | MTS Assay | IC50: 287.5 μM (24h) | [3] |
| C33A | MTS Assay | IC50: 125.0 μM (24h) | [3] | ||
| IMR-32 (Neuroblastoma) | CellTiter-Glo | SF50: Value not specified | [2] | ||
| KELLY (Neuroblastoma) | CellTiter-Glo | SF50: Value not specified | [2] | ||
| T-ALL cell lines | CCK-8 Assay | IC50: 10-80 nM (72h) | [5] | ||
| Tanzisertib (E7820) | RBM39 Degradation | Neuroblastoma Cell Lines | CellTiter-Glo | SF50: Values not specified | [2] |
| SPHINX31 | SRPK1 Inhibition | A549 (Lung Cancer) | Proliferation Assay | Used at 5 μM in combination | [4] |
| H2122 (Lung Cancer) | Proliferation Assay | Used at 2.5 μM in combination | [6] | ||
| SUM159 (Breast Cancer) | Proliferation Assay | Used at 2.5 μM in combination | [6] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which these splicing modulators exert their effects are distinct, offering different points of intervention in the splicing process.
This compound and its analogs induce the degradation of RBM39, a key component of the spliceosome. In contrast, SRPK1 inhibitors prevent the necessary phosphorylation of SR proteins, which are essential for the recruitment and assembly of the spliceosome. Both mechanisms ultimately lead to dysregulated splicing and cell death in cancer cells.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial.
Cell Viability Assay (MTS/CCK-8)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[3][5]
-
Compound Treatment: Treat the cells with a serial dilution of the splicing modulator (e.g., this compound concentrations ranging from 10 to 80 nM or 0-256 μM) for a specified period (e.g., 24, 48, or 72 hours).[3][5][7]
-
Reagent Incubation: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3][5]
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.[3][5]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 values using appropriate software.
Western Blotting for RBM39 Degradation
This technique is used to visualize and quantify the degradation of the RBM39 protein following treatment with a splicing modulator.
-
Cell Lysis: Treat cells with the splicing modulator for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for RBM39, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[2][8]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control like beta-actin.[9]
RNA Sequencing (RNA-Seq) Analysis of Splicing Events
RNA-Seq provides a comprehensive view of the transcriptome and allows for the identification and quantification of alternative splicing events.
-
RNA Extraction: Isolate total RNA from cells treated with the splicing modulator or a vehicle control.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection, fragmentation, reverse transcription to cDNA, and adapter ligation.[10]
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.[10]
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized software (e.g., SpliceFisher, rMATS) to identify and quantify different types of alternative splicing events (e.g., exon skipping, intron retention).[2][11][12]
-
Perform differential splicing analysis between treated and control samples to identify significant changes in splicing patterns.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel splicing modulator and its comparison with a benchmark compound like this compound.
Conclusion
This compound has established a new paradigm in cancer therapy by targeting the splicing machinery through induced protein degradation. The landscape of splicing modulators is rapidly evolving, with novel compounds targeting different components of this intricate cellular process. While direct comparative data remains limited, the information presented in this guide provides a foundation for researchers to design and interpret experiments aimed at evaluating the next generation of splicing modulators. Future studies with head-to-head comparisons will be critical to fully elucidate the relative potency, selectivity, and therapeutic potential of these promising new agents.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and compound screens uncover factors modulating cancer cell response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RBM39 through this compound induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. arxiv.org [arxiv.org]
Safety Operating Guide
Safe Disposal of Indisulam: A Procedural Guide for Laboratory Professionals
Proper disposal of the investigational anticancer agent Indisulam is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations.
This compound is a sulfonamide compound that functions as a "molecular glue," inducing the degradation of the mRNA splicing factor RBM39.[1][2][3] While it is a valuable tool in cancer research, it must be handled as a potentially hazardous substance.[4] Safety Data Sheets (SDS) classify this compound as a skin and eye irritant.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn at all times when handling the compound.[5][6]
This compound Chemical and Physical Properties
For reference and safe handling, key properties of this compound are summarized below. This information is crucial for preparing solutions and understanding the compound's behavior in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₄H₁₂ClN₃O₄S₂[1][7] |
| Molecular Weight | 385.84 g/mol [1] |
| CAS Number | 165668-41-7[1][5][7] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO and DMF (approx. 30 mg/ml)[4][7]. Slightly soluble in ethanol[4]. |
| Storage | Store at -20°C[1][4] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must comply with local, state, and federal regulations.[5] The following procedure outlines the best practices for managing this compound waste in a laboratory environment.
Step 1: Waste Identification and Segregation
Properly segregate this compound waste at the point of generation. Do not mix it with general laboratory or non-hazardous waste. Categories of this compound waste include:
-
Unused or Expired Pure Compound: The original solid this compound.
-
Contaminated Labware: Items such as pipette tips, tubes, flasks, and vials that have come into direct contact with this compound.
-
Contaminated Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated PPE: Gloves, disposable lab coats, or other protective gear contaminated through handling.
Step 2: Consultation with Environmental Health & Safety (EHS)
Before initiating disposal, contact your institution's Environmental Health & Safety (EHS) department.[8] EHS professionals will determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and provide specific guidance on the appropriate disposal pathway at your facility.[8]
Step 3: Preparing Solid Waste for Disposal
-
Pure Compound: Keep unused or expired this compound in its original, clearly labeled container.
-
Contaminated Dry Waste: Collect all contaminated solid waste (e.g., plastic labware, contaminated PPE) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[9] Ensure the container is clearly labeled "Hazardous Waste: this compound" and includes the date.
Step 4: Preparing Liquid Waste for Disposal
-
Aqueous Solutions: Do not pour this compound solutions down the drain.[5] Collect all aqueous waste containing this compound in a sealed, shatter-resistant container. Label the container clearly with "Hazardous Waste: this compound" and list all chemical constituents, including solvents and approximate concentrations.
-
Spills: In the event of a spill, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[5] Scoop the absorbed material into a designated hazardous waste container. Decontaminate the surface by scrubbing with alcohol.[5]
Step 5: Storage and Collection
Store all sealed and labeled this compound waste containers in a designated, secure area, such as a satellite accumulation area, until they are collected by your institution's hazardous waste management service.[8] Ensure containers are kept closed.[5]
Step 6: Final Disposal
Your institution's EHS or a contracted environmental management vendor will collect the waste for final disposal, which is typically incineration for chemical and pharmaceutical waste.[8] Maintain all records of waste disposal, including manifests and certificates of destruction, for a minimum of three years.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Safeguarding Your Research: Essential Protocols for Handling Indisulam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Indisulam, a sulfonamide compound with anticancer activity. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It may also be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the mucous membranes and upper respiratory tract.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times. Use of a face shield is recommended when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves are mandatory. Inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact.[1] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] |
| Storage | Store in a well-ventilated place and keep the container tightly closed.[1] The recommended storage temperature is -20°C.[3] |
| Ventilation | Use only outdoors or in a well-ventilated area.[1] Process enclosures, local exhaust ventilation, or other engineering controls should be used to control airborne levels.[2] |
Accidental Exposure and First Aid
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do, and continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting unless directed to do so by medical personnel.[2] Seek medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationships of Safety Precautions
This diagram illustrates the hierarchical and interconnected nature of safety precautions necessary when working with this compound.
Caption: The relationship between different levels of safety controls for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
